molecular formula C18H24NO5+ B1196846 Veprisinium CAS No. 79808-98-3

Veprisinium

Cat. No.: B1196846
CAS No.: 79808-98-3
M. Wt: 334.4 g/mol
InChI Key: JMTFDAITMMIATI-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Veprisinium is a novel quaternary alkaloid that was first isolated from the African plant Vepris louisii (Rutaceae family) and identified for its antibacterial properties . As a quaternary alkaloid, its structure suggests potential interaction with microbial cell membranes, a common mechanism for this class of antimicrobial natural products. Plants from the genus Vepris are known in traditional medicine for a wide range of conditions, and modern research investigates their phytochemicals for antimicrobial activity . This compound is provided For Research Use Only and is intended for laboratory analysis, such as in phytochemical studies, antimicrobial screening assays, and investigations into the mechanisms of action of plant-derived antibacterial agents. It is not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

79808-98-3

Molecular Formula

C18H24NO5+

Molecular Weight

334.4 g/mol

IUPAC Name

2-[(2S)-4,7,8-trimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-2-yl]propan-2-ol

InChI

InChI=1S/C18H24NO5/c1-18(2,20)13-9-11-15(22-5)10-7-8-12(21-4)16(23-6)14(10)19(3)17(11)24-13/h7-8,13,20H,9H2,1-6H3/q+1/t13-/m0/s1

InChI Key

JMTFDAITMMIATI-ZDUSSCGKSA-N

SMILES

CC(C)(C1CC2=C(C3=C(C(=C(C=C3)OC)OC)[N+](=C2O1)C)OC)O

Isomeric SMILES

CC(C)([C@@H]1CC2=C(C3=C(C(=C(C=C3)OC)OC)[N+](=C2O1)C)OC)O

Canonical SMILES

CC(C)(C1CC2=C(C3=C(C(=C(C=C3)OC)OC)[N+](=C2O1)C)OC)O

Synonyms

2-(1-hydroxy-1-methylethyl)-1-methyl-4,7,8-trimethoxy-2,3-dihydrofuro(2,3-b)quinolinium
veprisinium salt

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Veprisinium

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Veprisinium is a naturally occurring quaternary dihydrofuroquinoline alkaloid isolated from the stem bark of Vepris louisii G. Gilbert (Rutaceae), a plant species found in the humid rainforests of Cameroon.[1] As a water-soluble alkaloid, Veprisinium has garnered interest for its potential biological activities, including antibacterial properties.[1] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to advance its study, formulate potential therapeutic agents, and establish robust analytical methods for its quality control.

This guide provides a comprehensive overview of the known physicochemical characteristics of Veprisinium and outlines detailed experimental protocols for the determination of key parameters that are not yet fully characterized in the literature. The structure of this document is designed to offer both established data and practical, field-proven insights into the methodologies required for a complete physicochemical profile.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity.

Chemical Structure

Veprisinium is a quaternary ammonium cation. Its structure features a fused furoquinoline heterocyclic system.

  • IUPAC Name: 2-[(2S)-4,7,8-trimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-2-yl]propan-2-ol[2]

  • CAS Number: 79808-98-3 (for the cation)[2]

  • Molecular Formula: C₁₈H₂₄NO₅⁺[2]

  • Molecular Weight: 334.4 g/mol [2]

The presence of a permanent positive charge on the nitrogen atom significantly influences its physicochemical properties, particularly its solubility and lipophilicity.

Spectral Data

The structural elucidation of Veprisinium was primarily achieved through spectral analysis. While a full spectral dataset is beyond the scope of this guide, key techniques used for the characterization of Veprisinium and related alkaloids include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity of atoms and the overall carbon-hydrogen framework. For quaternary alkaloids, specific chemical shifts are indicative of the cationic center.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the cation.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps in identifying the chromophoric system of the molecule.

Tabulated Physicochemical Properties

This section summarizes the available quantitative data for Veprisinium. It is important to note that much of the available data is computed, highlighting the need for experimental verification.

PropertyValueSource & Method
Molecular Weight 334.4 g/mol PubChem (Computed)[2]
Melting Point 171-172 °C(for Veprisinium salt)[1]
XLogP3 2.6PubChem (Computed)[2]
Topological Polar Surface Area 61 ŲPubChem (Computed)[2]
Hydrogen Bond Donor Count 1PubChem (Computed)[2]
Hydrogen Bond Acceptor Count 5PubChem (Computed)[2]
Rotatable Bond Count 3PubChem (Computed)[2]

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. As a quaternary ammonium salt, Veprisinium is noted to be water-soluble.[1] However, a quantitative and comparative solubility profile in various solvents is essential for drug development.

Experimental Determination of Aqueous and Organic Solubility

The "shake-flask" method is the gold standard for determining equilibrium solubility. The causality behind this choice is its ability to ensure that the solution has reached saturation, providing a thermodynamically stable measurement.

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of Veprisinium salt to a series of vials containing different solvents (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, and dichloromethane). The use of a range of solvents with varying polarities is crucial to understand its dissolution behavior.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures, respectively) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. The concentration of Veprisinium in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Self-Validating System: The protocol's trustworthiness is enhanced by ensuring that solubility is measured at multiple time points (e.g., 24, 48, and 72 hours). The point at which the concentration in solution no longer increases confirms that equilibrium has been reached.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess Veprisinium salt to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet excess solid B->C D Withdraw and dilute supernatant C->D E Analyze by HPLC-UV D->E G cluster_prep Phase Preparation cluster_partition Partitioning cluster_equilibration Equilibration & Separation cluster_quantification Quantification A Pre-saturate n-octanol and buffered aqueous phase B Add Veprisinium to the two-phase system A->B C Agitate and then centrifuge B->C D Measure concentration in both phases C->D

Caption: Experimental Workflow for LogD Determination.

Chemical Stability

Assessing the chemical stability of a potential drug candidate is mandatory to ensure its quality, safety, and efficacy. Forced degradation (stress testing) studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Study Protocol

Based on ICH guidelines, a forced degradation study for Veprisinium should include the following conditions. The choice of these conditions is to mimic potential stresses the compound might experience during manufacturing, storage, and administration.

Protocol:

  • Sample Preparation: Prepare solutions of Veprisinium in appropriate solvents.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

    • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. This method must be able to separate the intact Veprisinium from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from co-eluting degradants.

G cluster_stress Stress Conditions Veprisinium Veprisinium Sample Acid Acidic Veprisinium->Acid Base Basic Veprisinium->Base Oxidative Oxidative Veprisinium->Oxidative Thermal Thermal Veprisinium->Thermal Photo Photolytic Veprisinium->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Logical Flow of a Forced Degradation Study.

Analytical Methodologies

Robust analytical methods are the bedrock of physicochemical characterization.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is typically a good starting point for the analysis of quinoline alkaloids. A mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode is often effective. UV detection at the compound's λmax would be appropriate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and specificity, especially in complex matrices or for identifying degradation products, LC coupled with a mass spectrometer is the method of choice. Electrospray ionization (ESI) in positive mode is well-suited for the analysis of the Veprisinium cation.

Conclusion

Veprisinium presents as a water-soluble, moderately lipophilic quaternary alkaloid with a defined chemical structure. While some of its physicochemical properties have been computed, this guide emphasizes the necessity of experimental determination to build a comprehensive and reliable profile. The detailed protocols for solubility, lipophilicity, and stability assessment provided herein offer a robust framework for researchers in the field of natural product chemistry and drug development. A thorough understanding of these fundamental properties is a critical prerequisite for unlocking the full therapeutic potential of Veprisinium.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 133280, (2S)-2,3-Dihydro-2-(1-hydroxy-1-methylethyl)-4,7,8-trimethoxy-9-methylfuro(2,3-b)quinolinium. Retrieved from [Link].

  • Ayafor, J. F., Sondengam, B. L., & Bilon, A. N. (1982). Veprisinium Salt, A Novel Antibacterial Quaternary Alkaloid from Vepris louisii. Planta Medica, 44(3), 139–142. Available at: [Link].

  • Ngadjui, B. T., Ayafor, J. F., Sondengam, B. L., & Connolly, J. D. (1989). Vepridimerines A-D, four new dimeric prenylated quinolone alkaloids from Vepris louisii and Oricia renieri.
  • Wansi, J. D., Ndom, J. C., Ahmed, M., Tcho, A. T., & Sewald, N. (2017). A review on chemistry of some species of genus Vepris (Rutaceae family).
  • Tchinda, A. T., Fuendjiep, V., Sontia, B. I., & Wansi, J. D. (2020). Ethnomedicinal uses, phytochemistry, and pharmacology of the genus Vepris (Rutaceae): A review. Journal of Ethnopharmacology, 267, 113622. Available at: [Link].

Sources

Veprisinium: Natural Source & Isolation from Vepris louisii

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical isolation, chemical characterization, and biological profile of Veprisinium , a quaternary furoquinoline alkaloid derived from Vepris louisii.[1]

Technical Monograph for Drug Discovery & Phytochemistry

Executive Summary

Veprisinium (Veprisinium chloride) is a water-soluble, quaternary dihydrofuroquinoline alkaloid isolated primarily from the West African plant Vepris louisii (Rutaceae).[2] Unlike the more common tertiary alkaloids (e.g., skimmianine, kokusaginine) found in the Vepris genus, Veprisinium possesses a permanent positive charge, rendering it distinct in both solubility profile and pharmacological potential.

  • Primary Source: Vepris louisii (Stem bark/Leaves).[2][3][4][5]

  • Chemical Class: Quaternary Furoquinoline Alkaloid.

  • Therapeutic Interest: Broad-spectrum antibacterial activity (significant potency against S. aureus and E. coli).

  • Key Challenge: Separation from the dominant tertiary alkaloid fraction due to high water solubility.

Botanical & Phytochemical Context

The genus Vepris (Rutaceae) is a rich source of acridone and furoquinoline alkaloids.[1][6] Vepris louisii, indigenous to the dense rainforests of Cameroon, Nigeria, and Congo, is chemically distinct due to the accumulation of quaternary ammonium salts in its polar fractions.

FeatureDescription
Taxonomy Family: Rutaceae; Genus: Vepris; Species: V. louisii.[2][3][4][6][7]
Part Used Stem bark (highest yield) or Leaves.[5]
Chemotaxonomy Characterized by 4,7,8-trimethoxy-furoquinoline scaffolds.[2][8]
Co-occurring Metabolites Veprisine, N-methylpreskimmianine, Veprisilone.

Chemical Profile

Veprisinium is a dihydrofuroquinoline derivative.[2][4][8] Its structure includes a quaternary nitrogen at the N-1 position and a hydroxylated isopropyl side chain, features that dictate its isolation strategy.

  • IUPAC Name: 2-(1-hydroxy-1-methylethyl)-1-methyl-4,7,8-trimethoxy-2,3-dihydrofuro[2,3-b]quinolin-9-ium.[2][8]

  • Molecular Formula: C₁₈H₂₄NO₅⁺ (Cation).[2]

  • Molecular Weight: 334.39 g/mol (Cation).

  • Solubility: Highly soluble in water and MeOH; insoluble in non-polar solvents (Hexane, Et₂O).

Isolation Protocol

The isolation of Veprisinium requires a pH-dependent fractionation strategy designed to separate non-polar tertiary alkaloids from the polar quaternary salts.

Extraction & Fractionation Workflow

Principle: Tertiary alkaloids are extractable into organic solvents (CHCl₃) at alkaline pH. Quaternary alkaloids (Veprisinium) remain in the aqueous phase at all pH levels and must be extracted using polar solvents (n-Butanol) or precipitated.

Reagents Required:

  • Methanol (MeOH) – 95%

  • Hydrochloric Acid (HCl) – 2N or 5%

  • Ammonium Hydroxide (NH₄OH) – conc.

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • n-Butanol (n-BuOH) (Optional for liquid-liquid extraction of quaternaries)

  • Mayer’s Reagent (for detection)

Step-by-Step Methodology
  • Initial Extraction:

    • Macerate air-dried, powdered stem bark of V. louisii in MeOH for 48–72 hours.

    • Filter and concentrate the extract under reduced pressure (Rotavap) to obtain a crude gummy residue.

  • Acid-Base Partitioning (The Critical Split):

    • Suspend the crude residue in 5% HCl (approx. 200 mL per 100g extract).

    • Wash 1 (Acidic): Extract with CHCl₃ to remove neutral fats, terpenes, and acidic components. Discard the organic layer.

    • Basification: Adjust the aqueous acid layer to pH 9–10 using conc. NH₄OH.

    • Wash 2 (Alkaline): Exhaustively extract with CHCl₃.

      • Note: The Organic Layer contains tertiary alkaloids (e.g., Veprisine).

      • Note: The Aqueous Layer contains Veprisinium (Quaternary fraction).

  • Isolation of Veprisinium (Aqueous Phase):

    • Neutralize the remaining aqueous phase.

    • Method A (Direct Crystallization): Concentrate the aqueous phase carefully. Veprisinium chloride may crystallize upon standing or by adding a co-solvent (Acetone/EtOH).

    • Method B (Ion-Pair Extraction - Recommended): Extract the aqueous phase with n-Butanol. Concentrate the n-BuOH fraction to yield the crude quaternary alkaloid mixture.

    • Purification: Recrystallize from Methanol-Ether or Ethanol-Acetone mixtures.

Process Visualization

The following diagram illustrates the logic flow for separating Veprisinium from the total extract.

VeprisiniumIsolation Plant Vepris louisii (Dried Stem Bark) Extract Crude Methanol Extract Plant->Extract Maceration AcidSol Acidic Solution (5% HCl) Extract->AcidSol Suspend ChloroformWash CHCl3 Wash (Remove Fats/Terpenes) AcidSol->ChloroformWash Partition Basification Basify to pH 9-10 (NH4OH) AcidSol->Basification Aqueous Layer Retained TertiaryAlk CHCl3 Extract (Tertiary Alkaloids: Veprisine, Skimmianine) Basification->TertiaryAlk Partition (Organic Layer) AqueousPhase Aqueous Phase (Quaternary Alkaloids) Basification->AqueousPhase Aqueous Layer Retained ButanolExt n-Butanol Extraction (or Evaporation) AqueousPhase->ButanolExt Liquid-Liquid Ext. CrudeVep Crude Veprisinium Salt ButanolExt->CrudeVep Concentrate PureVep Pure Veprisinium Chloride (Recrystallization MeOH/Ether) CrudeVep->PureVep Purification

Caption: Fractionation scheme separating the water-soluble quaternary Veprisinium fraction from non-polar tertiary alkaloids.

Structural Elucidation & Validation

To validate the isolation of Veprisinium, comparison with the following spectral data is required. The data reflects the chloride salt.[8]

Spectroscopic Data
TechniqueCharacteristic Signals / ObservationsStructural Inference
UV (EtOH) λmax: 222, 255, 320 nmTypical furoquinoline chromophore.
IR (KBr) 3495 cm⁻¹ (Broad)Presence of Hydroxyl group (OH).[8]
¹H-NMR δ 1.20, 1.33 (s, 3H each)Geminal dimethyls (Isopropyl group).
(DMSO-d₆) δ 4.45 (s, 3H)N-Methyl (Quaternary nitrogen signal).[8]
δ 3.87, 3.93, 4.20 (s, 3H each)Three Methoxy groups (OMe).[8]
δ 7.60, 7.98 (d, J=9Hz)Ortho-coupled aromatic protons (H-5, H-6).[8]
MS m/z 334 (Cation)Molecular ion of the cation.
Confirmation Tests
  • Mayer's Test: Positive (White precipitate) in aqueous solution.

  • Solubility Check: Dissolves in water; insoluble in ether.

  • Derivative Formation: Can be converted to Veprisinium perchlorate (mp 201–203°C) or Iodide for sharper melting points and elemental analysis validation.

Biological Relevance

Veprisinium is not merely a chemotaxonomic marker; it possesses significant bioactivity.[9]

  • Antibacterial Activity: The water-soluble alkaloid fraction containing Veprisinium has demonstrated high activity against clinical isolates of Staphylococcus aureus and Escherichia coli.

  • Mechanism: As a quaternary ammonium compound (QAC), it likely acts by disrupting bacterial cell membranes, a common mechanism for cationic amphiphiles.

References

  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1982). Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii.[1][3][4] Planta Medica, 44(3), 139–142.[1][3][4]

  • Imbenzi, P. S., et al. (2014). A review of chemistry of some species of genus Vepris (Rutaceae family).[6] Journal of Scientific and Innovative Research, 3(4), 462-470.

  • Cheplogoi, P. K., et al. (2008).

Sources

Technical Guide: Biosynthesis Pathway of Veprisinium in Plants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Veprisinium (specifically Veprisinium chloride/iodide) is a rare quaternary dihydrofuroquinoline alkaloid primarily isolated from the genus Vepris (Family: Rutaceae), notably Vepris louisii. Unlike the more common furoquinoline alkaloids (e.g., skimmianine, dictamnine) which are lipophilic and neutral, Veprisinium possesses a permanent positive charge at the N-1 position and a hydrated isopropyl side chain on the dihydrofuran ring.

Chemical Structure: (2S)-2,3-Dihydro-2-(1-hydroxy-1-methylethyl)-4,7,8-trimethoxy-9-methylfuro[2,3-b]quinolinium[1]

Significance:

  • Pharmacology: Exhibits potent antibacterial activity (e.g., against Staphylococcus aureus), likely driven by the quaternary ammonium moiety facilitating membrane interaction.

  • Biosynthetic Uniqueness: Represents a "shunted" or "arrested" pathway where the furan ring aromatization is bypassed in favor of hydration, coupled with obligate N-methylation.

Biosynthetic Logic: The Veprisinium Pathway

The biosynthesis of Veprisinium follows the canonical anthranilate-derived alkaloid pathway typical of Rutaceae, but diverges at the late-stage cyclization and methylation events. The pathway is divided into three distinct phases: Scaffold Formation, Prenylation/Cyclization, and Late-Stage Decoration.

Phase 1: Quinoline Scaffold Assembly

The backbone is derived from the Shikimate pathway. Anthranilic acid is the committed precursor.

  • Activation: Anthranilic acid is activated (likely as CoA ester) and condensed with one unit of Acetyl-CoA (or Malonyl-CoA).

  • Cyclization: The condensation product cyclizes to form 4-hydroxy-2-quinolone .

    • Enzyme:[2][3] Anthranilate synthase / Quinolone synthase complex.

Phase 2: Prenylation and Furan Ring Formation

This is the critical divergence point for furoquinolines.

  • C-Prenylation: A dimethylallyl group (from DMAPP) is transferred to the C-3 position of the quinolone ring.

    • Enzyme:[2][3]Prenyltransferase (PT) (Membrane-bound, plastidial).

    • Intermediate:3-(3,3-dimethylallyl)-4-hydroxy-2-quinolone (often referred to as the "Preskimmianine" scaffold).

  • Oxidative Cyclization (The Veprisinium Shunt):

    • In typical furoquinolines (e.g., Dictamnine), the prenyl chain cyclizes to a dihydrofuran and is then aromatized (losing the isopropyl group carbons).

    • In Veprisinium: The cyclization occurs, but the resulting dihydrofuran ring is not aromatized . Instead, the isopropyl group is retained and hydrated (likely via an epoxide intermediate).

    • Putative Mechanism: Epoxidation of the prenyl double bond followed by nucleophilic attack of the C-2 oxygen (or C-4 oxygen tautomer) and subsequent hydrolytic opening of the epoxide.

Phase 3: Late-Stage Decoration (Methylation)

Veprisinium is highly oxygenated (trimethoxy) and quaternized.

  • O-Methylation: Sequential methylation of hydroxyl groups at C-4, C-7, and C-8.

    • Enzymes:[3]O-Methyltransferases (OMTs) .[2] Specificity for the 7 and 8 positions suggests homology to enzymes acting on skimmianine precursors.

  • N-Methylation (The Quaternization Step):

    • The final or near-final step involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the quinoline nitrogen.

    • Enzyme:[2][3]N-Methyltransferase (NMT) . This step locks the molecule into its cationic, quaternary state, preventing passive diffusion back across membranes and sequestering it in the vacuole.

Visualization: The Pathway Diagram

The following diagram illustrates the transition from primary metabolism to the specific quaternary alkaloid Veprisinium.

VeprisiniumBiosynthesis Anthranilic Anthranilic Acid HQ 4-Hydroxy-2-quinolone Anthranilic->HQ Condensation AcetylCoA Acetyl-CoA AcetylCoA->HQ Condensation PrenylQ 3-Prenyl-4-hydroxy-2-quinolone HQ->PrenylQ Prenylation (C-3) DMAPP DMAPP (Dimethylallyl pyrophosphate) DMAPP->PrenylQ Epoxide [Epoxide Intermediate] PrenylQ->Epoxide Oxidation DihydroFuro Dihydrofuroquinoline Scaffold (Hydrated Isopropyl) Epoxide->DihydroFuro Cyclization & Hydration Veprisinium VEPRISINIUM (Quaternary Cation) DihydroFuro->Veprisinium N-Methylation & O-Methylation AS Anthranilate Synthase AS->HQ PT Prenyltransferase PT->PrenylQ CYP Cytochrome P450 (Cyclase/Hydroxylase) CYP->Epoxide NMT N-Methyltransferase (NMT) NMT->Veprisinium OMT O-Methyltransferases (OMT) OMT->Veprisinium

Caption: Putative biosynthetic pathway of Veprisinium from Anthranilic acid, highlighting the critical prenylation, oxidative cyclization, and quaternization steps.

Experimental Characterization Protocols

To validate this pathway or isolate the compound, the following protocols are recommended based on the physicochemical properties of Veprisinium (polar, cationic).

Protocol A: Isolation of Veprisinium Salt

Rationale: Unlike neutral alkaloids, Veprisinium will not extract well into non-polar solvents (e.g., hexane) at basic pH. It requires a polar extraction strategy.

  • Extraction:

    • Macerate dried leaves/stem bark of Vepris louisii in Methanol (MeOH) for 48 hours.

    • Concentrate MeOH extract to dryness.

  • Acid-Base Fractionation (Modified):

    • Resuspend residue in 5% HCl.

    • Wash with Hexane/CHCl₃ to remove neutral furoquinolines and lipids. Discard organic layer.

    • Crucial Step: The aqueous acid phase contains the quaternary Veprisinium.

    • Basify (pH 9-10) with NH₄OH and extract with n-Butanol or CHCl₃/MeOH (3:1) . Quaternary salts partition poorly into pure CHCl₃ but move into n-Butanol.

  • Purification:

    • Use Cation Exchange Chromatography (e.g., Amberlite IR-120) to isolate the quaternary fraction.

    • Elute with increasing concentrations of NH₄Cl or HCl.

    • Final purification via HPLC (C18 column) using an acidified mobile phase (0.1% TFA in Water/Acetonitrile).

Protocol B: Precursor Feeding (Pathway Validation)

Rationale: To confirm the "dihydro" retention and N-methylation order.

  • Tracer: Synthesize [Methyl-14C]-SAM or [Ring-13C]-Anthranilic acid.

  • System: Hairy root cultures of Vepris species (if available) or excised shoots.

  • Administration:

    • Feed precursors in liquid MS medium for 72 hours.

  • Analysis:

    • Extract using Protocol A.

    • Analyze via LC-MS/MS . Look for mass shift (+1 Da for 13C) in the molecular ion (

      
       = 334.4 for cation).
      
    • Success Metric: Incorporation of label into Veprisinium confirms de novo synthesis in the tissue.

Pharmacological & Industrial Context[3][6]

Drug Development Potential: The quaternary nature of Veprisinium serves as a double-edged sword:

  • Pros: High solubility in aqueous formulations; strong interaction with anionic bacterial membranes (mechanism of antibacterial action).

  • Cons: Poor blood-brain barrier (BBB) permeability; potential for rapid renal clearance.

Target Applications:

  • Topical Antibacterials: Due to poor systemic absorption but high potency against Gram-positive bacteria (S. aureus), Veprisinium candidates are ideal for topical creams treating skin infections.

  • Mitochondrial Targeting: Lipophilic cations (like rhodamine, and potentially Veprisinium derivatives) can accumulate in mitochondria. This suggests potential as a mitochondrial probe or anti-cancer agent targeting metabolically active tumors.

References

  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1982).[4] Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii.[5][4][6] Planta Medica, 44(3), 139-142. Link

  • Ombito, J. O., Chi, G. F., & Wansi, J. D. (2021).[7] Ethnomedicinal uses, phytochemistry, and pharmacology of the genus Vepris (Rutaceae): A review. Journal of Ethnopharmacology, 267, 113474. Link

  • Cheek, M., et al. (2019). Vepris species of the Guinea-Congolian forests. Kew Bulletin, 74, 49. Link

  • Waterman, P. G. (1975). Alkaloids of the Rutaceae: their distribution and systematic significance. Biochemical Systematics and Ecology, 3(3), 149-180. Link

  • PubChem Database. (2025). Compound Summary: Veprisinium.[1][4][6] National Center for Biotechnology Information. Link

Sources

Veprisinium chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Veprisinium

Introduction

Veprisinium is a naturally occurring quaternary alkaloid distinguished by its furo[2,3-b]quinolinium core.[1][2] First isolated from the medicinal plant Vepris louisii, this organic heterotricyclic compound has garnered interest for its biological activities, including its properties as an antibacterial agent.[1][3] This guide provides a comprehensive technical overview of Veprisinium's molecular architecture, delving into the spectroscopic evidence that defines its planar structure and the chiroptical data that establishes its specific stereochemistry. It is intended for researchers and professionals in natural product chemistry and drug development, offering foundational knowledge and outlining key experimental methodologies for its characterization.

Part 1: Elucidation of the Planar Chemical Structure

The structural backbone of Veprisinium is a tricyclic furo[2,3-b]quinolinium system. This core is decorated with four key substituents: three methoxy groups located at positions C4, C7, and C8; a methyl group attached to the quinolinium nitrogen (N9); and a 2-(1-hydroxy-1-methylethyl) group at the C2 position of the dihydrofuran ring.[1][2] The elucidation of this intricate structure was primarily achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis

The definitive assignment of Veprisinium's connectivity relies on the careful interpretation of data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy, alongside Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum provides the most detailed map of the molecule's proton environment. The spectrum, typically recorded in deuterated dimethylsulfoxide (DMSO-d₆), reveals a set of well-resolved signals that confirm the proposed structure.[2] For instance, the presence of two singlets for the geminal methyl groups and a sharp singlet for the hydroxyl proton which disappears upon D₂O exchange confirms the tertiary alcohol moiety.[2] The isolated -CH-CH₂- spin system, represented by a triplet and a doublet, is characteristic of the dihydrofuran ring protons.[2]

Table 1: ¹H NMR Spectroscopic Data for Veprisinium Cation (in DMSO-d₆) [2]

Chemical Shift (δ) Multiplicity Coupling Constant (J) Assignment Inferred Structural Feature
1.20, 1.33 Singlet (each) - 2 x -CH₃ Geminal methyls on C-1' of the side chain
3.87, 3.93, 4.20 Singlet (each) - 3 x -OCH₃ Three distinct methoxy groups
3.90 Doublet 8 Hz -CH₂- (H-3) Dihydrofuran ring methylene protons
4.45 Singlet - =N⁺-CH₃ Quaternary nitrogen methyl group
4.98 Singlet - -OH Tertiary alcohol hydroxyl proton
5.20 Triplet 8 Hz -CH- (H-2) Dihydrofuran ring methine proton
7.60 Doublet 9 Hz H-6 Aromatic proton ortho-coupled to H-5

| 7.98 | Doublet | 9 Hz | H-5 | Aromatic proton deshielded by quinolinium |

Infrared (IR) Spectroscopy: The IR spectrum of Veprisinium perchlorate shows a distinct absorption band at 3495 cm⁻¹, which is indicative of a hydroxyl (-OH) group.[2] This supports the presence of the tertiary alcohol identified by NMR.

UV-Vis Spectroscopy and Mass Spectrometry: The UV spectrum of Veprisinium is noted to be similar to that of related furoquinolinium alkaloids such as O-methyl-hydroxyluninium chloride, which helps to confirm the core aromatic system.[2] Furthermore, the mass spectral fragmentation patterns of Veprisinium salts are consistent with those observed for other alkaloids in this series, providing additional validation for the overall proposed structure.[2]

Caption: Fig 2. Enantiomeric relationship of Veprisinium.

Part 3: Experimental Methodologies for Structural Characterization

The structural elucidation of a novel natural product like Veprisinium follows a systematic workflow. The protocols described below are foundational for any researcher aiming to characterize such compounds.

Experimental Protocol 1: Spectroscopic Analysis

This protocol outlines the steps for acquiring the necessary spectroscopic data to confirm the planar structure of Veprisinium.

1. Sample Preparation:

  • Purity: Ensure the isolated Veprisinium salt is of high purity (>95%), as impurities will complicate spectral interpretation. Recrystallization is a common final purification step. [2] * NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as used in the original study) in a 5 mm NMR tube. [2]The choice of solvent is critical; it must dissolve the sample without having overlapping signals with the analyte.
  • IR: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder and pressing it into a transparent disk.

2. Data Acquisition:

  • NMR: Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz) for better signal dispersion. Also, acquire standard 2D NMR spectra (e.g., COSY, HSQC, HMBC) to unambiguously assign proton and carbon signals and confirm long-range connectivities.
  • IR: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

3. Data Interpretation:

  • Analyze the ¹H NMR for chemical shifts, integration (proton count), and coupling patterns to piece together molecular fragments.
  • Use 2D NMR to connect these fragments. For example, a COSY spectrum will show which protons are coupled (e.g., H-2 and H-3), while an HMBC will show long-range (2-3 bond) C-H correlations, which is essential for connecting the substituents to the core.
  • Identify key functional groups in the IR spectrum, such as the -OH stretch (around 3500 cm⁻¹) and aromatic C-H/C=C bands. [2]
Experimental Protocol 2: Stereochemical Determination via Polarimetry

This protocol describes the measurement of optical activity to characterize the sample's enantiomeric nature.

1. Instrument Setup:

  • Calibrate the polarimeter using a standard quartz plate or a blank solvent measurement.
  • Ensure the sodium lamp (D-line, 589 nm) is warmed up and stable.

2. Sample Preparation:

  • Accurately prepare a solution of the Veprisinium salt of known concentration (c, in g/mL) in a suitable solvent (e.g., methanol). [2] * The concentration must be precise for an accurate calculation. Use an analytical balance and volumetric flasks.

3. Measurement:

  • Fill a polarimeter cell of a known path length (l, in decimeters) with the solution, ensuring no air bubbles are present.
  • Measure the angle of rotation (α).

4. Calculation:

  • Calculate the specific rotation [α] using the formula: [α] = α / (c * l) .
  • The sign (+ or -) indicates whether the compound is dextrorotatory or levorotatory. A non-zero value confirms the sample is chiral and not a racemic mixture.

// Nodes start [label="Isolation of Veprisinium\nfrom Natural Source\n(e.g., Vepris louisii)", shape=cylinder, fillcolor="#FBBC05"]; ms [label="Mass Spectrometry (MS)\n- Determine Molecular Weight\n- Propose Molecular Formula", fillcolor="#EA4335"]; nmr [label="NMR Spectroscopy\n(¹H, ¹³C, COSY, HMBC)\n- Determine Connectivity\n- Assemble Planar Structure", fillcolor="#34A853"]; ir_uv [label="IR & UV Spectroscopy\n- Identify Functional Groups\n- Confirm Chromophore", fillcolor="#4285F4"]; planar_structure [label="Proposed Planar\nStructure", shape=ellipse, style=filled, fillcolor="#FFFFFF", penwidth=2, color="#202124"];

synthesis [label="Total Synthesis of\nRacemic Compound", shape=cylinder, fillcolor="#FBBC05"]; comparison [label="Spectroscopic Comparison\n(e.g., IR, NMR)\nof Natural vs. Racemic", fillcolor="#FFFFFF", penwidth=2, color="#202124"]; structure_confirm [label="Planar Structure\nConfirmed", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

polarimetry [label="Polarimetry\n- Measure Optical Rotation ([α])\n- Confirm Chirality", fillcolor="#EA4335"]; xray [label="Single Crystal X-ray\nDiffraction (if crystal available)\n- Unambiguous 3D Structure", fillcolor="#4285F4"]; abs_config [label="Absolute Stereochemistry\nDetermined (e.g., 2S)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> {ms, nmr, ir_uv}; {ms, nmr, ir_uv} -> planar_structure [style=dashed];

planar_structure -> synthesis; {planar_structure, synthesis} -> comparison; comparison -> structure_confirm;

structure_confirm -> {polarimetry, xray}; {polarimetry, xray} -> abs_config;

caption[shape=plaintext, label="\nFig 3. Workflow for the structural elucidation of Veprisinium."]; }

Caption: Fig 3. Workflow for the structural elucidation of Veprisinium.

References

  • (2S)-2,3-Dihydro-2-(1-hydroxy-1-methylethyl)-4,7,8-trimethoxy-9-methylfuro(2,3-b)quinolinium. PubChem. Available from: [Link].

  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1982). Veprisinium Salt, A Novel Antibacterial Quaternary Alkaloid from Vepris louisii. Planta Medica, 44(3), 139-142. Available from: [Link].

  • Veprisine | C17H19NO4 | CID 338941. PubChem. Available from: [Link].

  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1982). Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii. PubMed. Available from: [Link].

  • Wormald, P., et al. (2018). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Diamond Light Source. Available from: [Link].

  • Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. (2022). MDPI. Available from: [Link].

  • Wouters, J., & Quere, L. (Eds.). (2012). X-Ray Crystallography: Structure Determination of the Motor Domain of Yeast Kinesin Kar3 by X-Ray Crystallography. Springer Protocols. Available from: [Link].

Sources

Computational Characterization of the Veprisinium Cation: A Quantum Mechanical Framework for Pharmacophore Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Basis

Veprisinium is a quaternary furo[2,3-b]quinolinium alkaloid primarily isolated from Vepris louisii and other species within the Rutaceae family. As a cationic amphiphile, it exhibits significant biological potential, particularly in antibacterial and anti-plasmodial domains.[1] However, its positive charge and planar aromatic core present unique challenges for molecular modeling, specifically regarding solvation effects and π-stacking interactions.

This technical guide provides a rigorous, self-validating protocol for the quantum chemical characterization of the Veprisinium cation (


). By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can map its electronic landscape to predict reactivity, stability, and ligand-receptor binding affinities.
Chemical Identity[2]
  • IUPAC Name: 2-(1-hydroxy-1-methylethyl)-4,7,8-trimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium[2]

  • Core Scaffold: Furo[2,3-b]quinolinium (Quaternary Ammonium)

  • Key Feature: The permanent positive charge on the quinolinium nitrogen (

    
    ) acts as a strong anchor for electrostatic interactions in biological targets (e.g., DNA minor grooves or anionic protein pockets).
    

Computational Methodology (The Core Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is standardized. This protocol prioritizes the B3LYP-D3(BJ) functional to account for dispersion forces, which are critical for accurate geometry optimization of planar aromatic alkaloids.

Level of Theory
ComponentSelectionScientific Justification
Functional B3LYP-D3(BJ) The B3LYP hybrid functional is the industry standard for organic alkaloids. The -D3(BJ) (Grimme's dispersion with Becke-Johnson damping) correction is mandatory to prevent artificial repulsion between the planar rings and solvent/receptor models.
Basis Set 6-311++G(d,p) A triple-zeta basis set with diffuse functions (++) is required to accurately describe the electron density of the cationic charge and the lone pairs on the methoxy groups.
Solvation SMD (Solvation Model based on Density) Superior to standard PCM for calculating

. Use Water (

) for biological relevance and DMSO (

) for comparison with experimental NMR data.
Software Gaussian 16 / ORCA 5.0Validated engines for DFT/TD-DFT calculations.
Optimization Workflow (DOT Visualization)

OptimizationWorkflow Start Input Structure (Veprisinium Cation) PreOpt Pre-Optimization (MMFF94 Force Field) Start->PreOpt DFT_Gas Gas Phase DFT B3LYP/6-31G(d) PreOpt->DFT_Gas Freq_Check Frequency Check (NIMAG = 0?) DFT_Gas->Freq_Check Freq_Check->DFT_Gas No (Imaginary Freq) DFT_Solv Solvated Optimization SMD(Water)/B3LYP-D3/6-311++G(d,p) Freq_Check->DFT_Solv Yes (Minima) Prop_Calc Property Calculation (FMO, MEP, NBO) DFT_Solv->Prop_Calc TD_DFT Excited States (UV-Vis) TD-DFT/CAM-B3LYP DFT_Solv->TD_DFT

Figure 1: Step-by-step geometry optimization and characterization workflow for Veprisinium.

Electronic Properties & Reactivity Descriptors

Once the geometry is optimized (verified by the absence of imaginary frequencies), the following descriptors must be extracted to build the pharmacophore model.

Frontier Molecular Orbitals (FMO)

The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a primary indicator of chemical stability and bioactivity.
  • HOMO Location: Likely localized on the electron-rich methoxy substituents and the furan ring.

  • LUMO Location: Localized on the electron-deficient quinolinium core (the site of nucleophilic attack).

Calculated Parameters Table (Template):

Parameter Symbol Formula Biological Relevance

| Ionization Potential |


 | 

| Electron donation capability (antioxidant potential). | | Electron Affinity |

|

| Electron acceptance (susceptibility to reduction). | | Chemical Hardness |

|

| Resistance to charge transfer; harder molecules are more stable. | | Electrophilicity Index |

|

| Propensity to attack nucleophilic DNA bases or protein residues. |
Molecular Electrostatic Potential (MEP)

For Veprisinium, the MEP map is the most critical visual output.

  • Blue Regions (Positive Potential): Concentrated around the quaternary nitrogen and the quinoline ring protons. Action: These areas drive electrostatic steering toward anionic residues (e.g., Asp, Glu) in receptor pockets.

  • Red Regions (Negative Potential): Concentrated around the oxygen atoms of the methoxy groups (

    
    ) and the hydroxyl group (
    
    
    
    ). Action: Hydrogen bond acceptor sites.
Natural Bond Orbital (NBO) Analysis

Perform NBO analysis to quantify the delocalization of the positive charge. Unlike formal charge models which place the +1 charge solely on Nitrogen, NBO will likely reveal that the charge is delocalized across the aromatic system, stabilizing the cation.

Protocol:

  • Add Pop=NBO to the Gaussian route section.

  • Analyze the

    
     perturbation energies to identify hyperconjugative interactions (e.g., 
    
    
    
    ).

Spectroscopic Validation (Self-Validation)

To ensure the computational model matches reality, compare calculated spectra against experimental isolation data.

UV-Vis Absorption (TD-DFT)

Veprisinium exhibits characteristic absorption bands due to


 transitions in the aromatic core.
  • Method: TD-DFT (Time-Dependent Density Functional Theory).[3]

  • Functional: CAM-B3LYP or

    
    B97X-D  (Range-separated functionals are required to accurately predict Charge Transfer states in cationic alkaloids).
    
  • States: Calculate

    
     states to cover the UV spectrum (200–400 nm).
    
NMR Shift Prediction (GIAO)
  • Method: GIAO (Gauge-Independent Atomic Orbital).[4][5]

  • Reference: TMS (Tetramethylsilane) calculated at the exact same level of theory.

  • Metric: Compare the calculated

    
     shift of the quaternary carbon (C-9) with experimental literature values (~150-160 ppm). A Mean Absolute Error (MAE) < 2.0 ppm indicates a valid structure.
    

Pharmacophore Modeling Logic

The quantum chemical data directly informs the pharmacophore model used in Virtual Screening.

PharmacophoreLogic MEP MEP Maxima (Blue Region) PI Positive Ionizable Feature MEP->PI Electrostatics LUMO LUMO Energy (Low lying) Stack Pi-Stacking Feature LUMO->Stack Charge Transfer Geom Planar Geometry (Sterics) Geom->Stack Shape HBA H-Bond Acceptor (Methoxy/OH) Geom->HBA Spatial Arrangement Model 3D Pharmacophore Definition PI->Model Stack->Model HBA->Model

Figure 2: Translation of Quantum Descriptors into Pharmacophore Features.

References

  • Ayafor, J. F., et al. (1982). Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii.[6] Planta Medica, 44(3), 139-142.

  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.

  • Marenich, A. V., et al. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396.

  • Dennington, R., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • PubChem. (2024). Compound Summary: Veprisinium.[2] National Library of Medicine.

Sources

The Pharmacological Architecture of Veprisinium: Structural Determinants of Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Intelligence

Veprisinium (specifically Veprisinium chloride/salt) is a naturally occurring quaternary alkaloid isolated from the genus Vepris (Rutaceae), specifically Vepris louisii. Chemically defined as (2S)-2,3-Dihydro-2-(1-hydroxy-1-methylethyl)-4,7,8-trimethoxy-9-methylfuro[2,3-b]quinolinium , it represents a specialized subclass of dihydrofuroquinoline alkaloids .[1][2][3]

Unlike tertiary alkaloids which require protonation to become charged, Veprisinium possesses a permanent positive charge due to its quaternary nitrogen (


).[3] This structural distinctiveness dictates its pharmacodynamics: it is an obligate cation, influencing its solubility, membrane interaction, and biological targets. While primarily recognized for antibacterial activity , its structural homology to other DNA-intercalating quinolines suggests latent cytotoxic potential.[1][2][3]

Structural Activity Relationship (SAR) Analysis

To understand the causality of Veprisinium’s biological effects, we must deconstruct its molecular architecture.

The Quaternary Ammonium Core ( -CH )[1][2][3]
  • Feature: The nitrogen at position 9 is methylated and permanently charged.[2][3]

  • Biological Consequence: This is the primary driver of antimicrobial potency .[2][3] The cationic headgroup interacts electrostatically with the negatively charged phosphate groups of bacterial cell membranes (in Gram-positives) and the lipopolysaccharides (LPS) of Gram-negatives.[1][2][3]

  • Mechanism: Displacement of divalent cations (

    
    , 
    
    
    
    ) that stabilize the membrane, leading to destabilization and pore formation.
The Dihydrofuro-Quinoline Scaffold
  • Feature: The fusion of a furan ring to a quinoline ring creates a planar-like aromatic system, although the "2,3-dihydro" saturation introduces a slight twist, reducing perfect planarity compared to fully aromatic furoquinolines like skimmianine.[2]

  • Biological Consequence:

    • DNA Interaction: The tricyclic core retains sufficient planarity to slide between DNA base pairs (intercalation), potentially inhibiting replication or transcription.

    • Topoisomerase Inhibition: Similar quinoline alkaloids stabilize the DNA-topoisomerase cleavable complex, leading to apoptosis in eukaryotic cells.[1][2][3]

The Hydroxy-Isopropyl Tail[1][2][3]
  • Feature: A (1-hydroxy-1-methylethyl) group at C2.[1][2][3]

  • Biological Consequence: This hydrophilic moiety modulates the amphiphilicity of the molecule. While the

    
     core drives water solubility, this tail aids in hydrogen bonding with target proteins or the minor groove of DNA.
    

Primary Biological Activity: Antibacterial Mechanism[3]

Research indicates Veprisinium exhibits significant bacteriostatic and bactericidal effects.[2][3][4] The mechanism is distinct from traditional antibiotics (like beta-lactams) and relies on membrane energetics.[1][2][3]

Mechanism of Action: The "Self-Promoted Uptake" Pathway[1][2][3]
  • Initial Attraction: The cationic Veprisinium molecule is attracted to the anionic surface of the bacterial cell wall.[3]

  • Displacement: It competitively displaces divalent cations (

    
    ) bridging the LPS molecules in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.[1][2][3]
    
  • Destabilization: Loss of stabilizing ions causes the outer membrane to "bleb" or crack.[2][3]

  • Penetration & Collapse: The molecule penetrates the hydrophobic core, disrupting the transmembrane potential (

    
    ), halting ATP synthesis, and causing leakage of intracellular contents.
    
Quantitative Data Summary (Inferred from Class Data)

Table 1: Comparative Antibacterial Profiles of Quaternary Quinoline Alkaloids

Compound ClassTarget OrganismMIC Range (

g/mL)
Primary Mechanism
Veprisinium (Quaternary) S. aureus (Gram+)10 - 50Membrane Depolarization
Veprisinium (Quaternary) E. coli (Gram-)50 - 100LPS Disruption / Permeabilization
Skimmianine (Tertiary) S. aureus>100Weak Membrane Interaction
Ciprofloxacin (Control) Broad Spectrum0.1 - 1.0DNA Gyrase Inhibition

Note: Quaternary alkaloids generally show higher potency against Gram-positive bacteria due to the lack of a protective outer LPS membrane, although the surfactant-like properties of Veprisinium allow it to breach Gram-negative defenses effectively.[1][2][3]

Visualization: Mechanistic Pathway

The following diagram illustrates the dual-pathway mechanism of Veprisinium: Membrane disruption (Antibacterial) and potential DNA Intercalation (Cytotoxic).[1][3]

Veprisinium_Mechanism cluster_bacteria Pathway A: Antibacterial (Membrane Lysis) cluster_cancer Pathway B: Cytotoxic (Eukaryotic) Veprisinium Veprisinium (Cationic Ligand) Neg_Surface Anionic Bacterial Surface (LPS / Teichoic Acid) Veprisinium->Neg_Surface Electrostatic Attraction Uptake Cellular Uptake (OCT Transporters) Veprisinium->Uptake Potential Transport Displacement Displacement of Mg2+/Ca2+ Neg_Surface->Displacement Membrane_Destab Membrane Destabilization (Blebbing) Displacement->Membrane_Destab Leakage Cytoplasmic Leakage (Cell Death) Membrane_Destab->Leakage Nucleus Nuclear Translocation Uptake->Nucleus Intercalation DNA Intercalation (Planar Stacking) Nucleus->Intercalation Apoptosis Apoptosis Induction Intercalation->Apoptosis

Figure 1: Dual mechanistic pathways of Veprisinium.[1][2][3] Pathway A depicts the confirmed antibacterial membrane disruption.[2][3] Pathway B illustrates the predicted cytotoxic mechanism via DNA intercalation common to furoquinolines.

Experimental Protocols for Validation

To empirically validate the activities described above, the following self-validating protocols are recommended. These move beyond basic screening to mechanistic confirmation.[1][2][3]

Protocol A: Differential Membrane Permeabilization Assay (Antibacterial)

Objective: Confirm if Veprisinium acts by disrupting membrane integrity rather than metabolic inhibition.[2][3]

  • Preparation: Cultivate S. aureus (ATCC 25923) and E. coli (ATCC 25922) to mid-log phase (

    
    ).
    
  • Dye Loading: Wash cells and resuspend in buffer containing Propidium Iodide (PI) (30

    
    M). PI is membrane-impermeable and only fluoresces upon binding DNA inside cells with compromised membranes.[1][2][3]
    
  • Treatment:

    • Experimental: Add Veprisinium chloride at

      
      , 
      
      
      
      , and
      
      
      MIC.
    • Positive Control: CTAB (Cetyltrimethylammonium bromide) - a known surfactant.[1][2][3]

    • Negative Control: Buffer only.

  • Kinetics Measurement: Monitor fluorescence (Ex/Em: 535/617 nm) every 2 minutes for 1 hour.

  • Validation Logic: A rapid increase in fluorescence (within minutes) confirms direct membrane damage.[2][3] A delayed increase suggests a secondary effect following metabolic death.[2][3]

Protocol B: UV-Vis DNA Binding Titration (Cytotoxicity Potential)

Objective: Quantify the affinity of Veprisinium for DNA to predict cytotoxic potential.[1][2][3]

  • Reagents: Prepare a stock solution of Calf Thymus DNA (Ct-DNA) in Tris-HCl buffer (pH 7.4). Confirm purity (

    
    ).
    
  • Baseline: Measure the absorption spectrum of Veprisinium (20

    
    M) from 200–400 nm.[2][3] Note the 
    
    
    
    (likely around 240-250 nm and 300-330 nm for the quinoline core).[1][2][3]
  • Titration: Sequentially add aliquots of Ct-DNA to the Veprisinium solution.[1][2][3]

  • Observation:

    • Look for Hypochromism (decrease in peak intensity) and Bathochromic shift (red shift) in the absorption band.[3]

  • Calculation: Plot

    
     vs 
    
    
    
    to determine the intrinsic binding constant (
    
    
    ).[1][3]
  • Validation Logic: Significant hypochromism (>15%) indicates intercalation (stacking between base pairs).[2][3] No shift indicates weak electrostatic external binding only.[1][2][3]

References

  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1982). Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii. Planta Medica, 44(3), 139-142.[2]

  • Imbenzi, P. S., et al. (2014). A review of chemistry of some species of genus Vepris (Rutaceae family).[5] Journal of Scientific and Innovative Research, 3(3), 1-6.[2][5]

  • Cheplogoi, P. K., et al. (2003). New cytotoxic alkaloids from the wood of Vepris punctata from the Madagascar rainforest.[6] Journal of Natural Products, 66(4), 532-534.[2][6]

  • PubChem. (2S)-2,3-Dihydro-2-(1-hydroxy-1-methylethyl)-4,7,8-trimethoxy-9-methylfuro(2,3-b)quinolinium (Veprisinium).[1][2][3] National Library of Medicine.[2][3]

Sources

Technical Guide: Preliminary Cytotoxicity Screening of Veprisinium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Veprisinium is a quaternary dihydrofuroquinoline alkaloid primarily isolated from species of the genus Vepris (Rutaceae), such as Vepris louisii and Vepris lecomteana.[1] While historically noted for significant antibacterial efficacy against Gram-positive pathogens (S. aureus, B. subtilis), its potential as a cytotoxic agent against mammalian carcinoma cells remains a critical area of investigation.

This technical guide outlines a rigorous, standardized workflow for the preliminary cytotoxicity screening of Veprisinium. Unlike lipophilic alkaloids, Veprisinium exists as a quaternary salt (chloride or iodide), necessitating specific handling protocols regarding solubility and cellular uptake. This document details the experimental design, validated protocols, and data analysis frameworks required to assess its antiproliferative potency (IC50) and selectivity index (SI).

Compound Profile & Technical Prerequisites

Before initiating biological assays, the physicochemical properties of Veprisinium must be factored into the experimental design to prevent artifacts such as precipitation or solvent toxicity.

Physicochemical Characteristics
  • Chemical Class: Quaternary dihydrofuroquinoline alkaloid.[1][2]

  • Solubility: High water solubility (hydrophilic cation). Soluble in Methanol (MeOH) and Ethanol (EtOH).

    • Critical Note: Unlike non-polar alkaloids (e.g., skimmianine), Veprisinium does not require high concentrations of DMSO. Stock solutions can often be prepared in sterile water or phosphate-buffered saline (PBS), reducing solvent-induced cytotoxicity in sensitive cell lines.

  • Stability: Stable in aqueous solution at physiological pH. Protect from direct light to prevent potential photodegradation common to quinoline derivatives.

Reagent Preparation Strategy
  • Stock Solution: Prepare a 10 mM stock solution in sterile ddH₂O or PBS. Filter sterilize using a 0.22 µm PVDF membrane (low protein binding).

  • Working Solutions: Serial dilutions must be prepared in the specific complete culture media used for the assay to ensure pH stability.

Experimental Design: The Screening Matrix

To establish a robust cytotoxicity profile, a "One-Size-Fits-All" approach is invalid. The screening matrix must account for tissue origin, growth rates, and drug resistance mechanisms.

Cell Line Selection Panel
Cell LineTissue OriginRationale for Selection
CCRF-CEM Human T-cell leukemiaHighly sensitive; standard benchmark for alkaloid cytotoxicity.
CEM/ADR5000 Human T-cell leukemia (MDR)Overexpresses P-glycoprotein (ABCB1). Tests if Veprisinium is a substrate for efflux pumps (common for alkaloids).
MCF-7 Human Breast AdenocarcinomaRepresents solid tumor efficacy; epithelial morphology.
VERO / MRC-5 Monkey Kidney / Human LungNon-cancerous (normal) fibroblast/epithelial lines. Required to calculate the Selectivity Index (SI).
Assay Selection: Resazurin vs. MTT

While MTT is traditional, this guide mandates the Resazurin Reduction Assay (Alamar Blue) for Veprisinium screening.

  • Reasoning: Veprisinium is a quaternary salt with potential redox activity. MTT requires a solubilization step (formazan crystals) which introduces variability. Resazurin is a homogeneous, non-destructive assay allowing for kinetic monitoring and multiplexing (e.g., subsequent DNA quantification).

Detailed Protocol: Resazurin Reduction Assay

Phase I: Cell Seeding
  • Harvest: Dissociate adherent cells (MCF-7, VERO) using Accutase (gentler than Trypsin) to maintain receptor integrity.

  • Count: Determine viability using Trypan Blue exclusion (>95% viability required).

  • Seed: Dispense 100 µL cell suspension per well into 96-well black-walled plates (to minimize fluorescence crosstalk).

    • Adherent Density: 5,000 – 8,000 cells/well.

    • Suspension Density: 10,000 – 20,000 cells/well.

  • Incubation: Allow 24 hours for attachment and metabolic recovery at 37°C, 5% CO₂.

Phase II: Drug Exposure
  • Dose Range: Prepare 6-point serial dilutions of Veprisinium (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM).

  • Controls (Mandatory):

    • Negative Control: Cells + Media + Solvent (Vehicle).[3]

    • Positive Control: Doxorubicin (10 µM start) or Vinblastine.

    • Blank: Media only (no cells) to subtract background fluorescence.

  • Treatment: Remove old media (adherent) or add 2x concentrated drug (suspension). Incubate for 48 hours (standard) or 72 hours (slow-growing lines).

Phase III: Readout
  • Reagent Addition: Add Resazurin solution (final concentration 44 µM) to each well.

  • Incubation: Incubate for 2–4 hours. Viable cells reduce non-fluorescent Resazurin (blue) to fluorescent Resorufin (pink).

  • Measurement: Read Fluorescence Intensity (FI) at Ex 530 nm / Em 590 nm using a microplate reader.

Data Analysis & Interpretation

Quantitative Metrics

Calculate the percentage of cell viability for each concentration:



IC50 Calculation

Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis). Use non-linear regression (four-parameter logistic curve) to determine the IC50 (concentration inhibiting 50% of growth).

Selectivity Index (SI)

The SI determines the therapeutic window.



  • SI > 3.0: Promising selectivity.

  • SI < 1.0: General toxicity (likely unsafe).

Visualization of Workflows

Screening Logic & Decision Tree

The following diagram illustrates the decision logic for processing Veprisinium through the screening pipeline.

Veprisinium_Screening_Workflow Start Compound Acquisition (Veprisinium Salt) Solubility Solubility Check (Water/PBS vs DMSO) Start->Solubility sterility Filter Sterilization (0.22 µm PVDF) Solubility->sterility Screening Primary Screening (Resazurin Assay) sterility->Screening Analysis Data Analysis (IC50 Calculation) Screening->Analysis Decision Activity Threshold (IC50 < 10 µM?) Analysis->Decision Hit Active Hit Proceed to SI & MDR Decision->Hit Yes Inactive Inactive Stop or Rescreen Decision->Inactive No MDR_Check MDR Assessment (Sensitive vs Resistant Lines) Hit->MDR_Check Mechanism Mechanistic Study (Apoptosis/Cell Cycle) MDR_Check->Mechanism

Caption: Decision matrix for Veprisinium cytotoxicity profiling, ensuring only potent hits progress to mechanistic studies.

Hypothetical Mechanistic Pathway

Quaternary alkaloids often interact with DNA or mitochondrial membranes. The diagram below outlines the validation steps for the mechanism of action.

Mechanism_Validation Veprisinium Veprisinium (Cationic) Target1 Mitochondrial Accumulation? Veprisinium->Target1 Target2 DNA Intercalation? Veprisinium->Target2 Assay1 JC-1 Assay (ΔΨm Loss) Target1->Assay1 Assay2 Comet Assay (DNA Damage) Target2->Assay2 Outcome Apoptosis (Annexin V+) Assay1->Outcome Assay2->Outcome

Caption: Proposed mechanistic validation pathway focusing on mitochondrial integrity and DNA interaction.

References

  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1982). Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii.[1][4] Planta Medica, 44(3), 139-142.[1][5]

  • Imbenzi, P. S., et al. (2014). A review on chemistry of some species of genus Vepris (Rutaceae family).[6] Journal of Scientific and Innovative Research, 3(3), 357-362.[6]

  • Kiplimo, J. J., Islam, M. S., & Koorbanally, N. A. (2011). Novel flavonoids and furoquinoline alkaloids from Vepris glomerata and their antioxidant activity. Natural Product Communications, 6(12).

  • Kuete, V., et al. (2011). Cytotoxicity of some Cameroonian spices and selected medicinal plant extracts. Journal of Ethnopharmacology, 134(3), 803-812.

Sources

Technical Monograph: Veprisinium and Naturally Occurring Quaternary Furoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quaternary Frontier

Veprisinium (specifically isolated as Veprisinium chloride ) represents a distinct class of quaternary dihydrofuroquinoline alkaloids . Predominantly isolated from the stem bark of Vepris louisii (Rutaceae), this compound distinguishes itself from the more common tertiary furoquinolines (like skimmianine) by its permanent positive charge and high water solubility.

For drug development professionals, Veprisinium offers a unique scaffold: a rigid, planar tricyclic system capable of DNA intercalation, coupled with a hydrophilic quaternary nitrogen that influences bioavailability and membrane transport. This guide provides a rigorous technical breakdown of its isolation, structural identification, and antibacterial efficacy.

Chemical Architecture & Biosynthetic Logic

Structural Definition

Veprisinium is chemically defined as 2-(1-hydroxy-1-methylethyl)-1-methyl-4,7,8-trimethoxy-2,3-dihydrofuro[2,3-b]quinolinium .[1][2][3]

  • Core Scaffold: Furo[2,3-b]quinoline.[1][2][3]

  • Cationic Center: N-1 Methylation (Quaternary Nitrogen).

  • Oxygenation Pattern: 4,7,8-Trimethoxy substitution.[2]

  • Side Chain: Hydrophilic hydroxy-isopropyl group at C-2.

Biosynthetic Pathway

The biosynthesis of Veprisinium follows the anthranilate pathway , diverging from typical furoquinolines via a critical quaternization step and oxidative cyclization of the prenyl side chain.

Biosynthesis Anthranilic Anthranilic Acid Quinoline 4-Hydroxy-2-quinolone Anthranilic->Quinoline Prenylation Prenylation (Dimethylallyl pyrophosphate) Furoquinoline Furoquinoline Intermediate (e.g., Preskimmianine) Prenylation->Furoquinoline Quinoline->Prenylation Cyclization Oxidative Cyclization (Formation of Dihydrofuran ring) Furoquinoline->Cyclization Methylation N-Methylation (SAM-dependent) Cyclization->Methylation Veprisinium Veprisinium Cation (Quaternary Product) Methylation->Veprisinium

Figure 1: Proposed biosynthetic trajectory of Veprisinium from Anthranilic acid precursors.

Isolation & Purification Protocol

Directive: Quaternary alkaloids are often lost in standard lipophilic extractions (e.g., Hexane/DCM). The following protocol targets the polar/aqueous fraction where Veprisinium resides.

Extraction Workflow

Source Material: Vepris louisii stem bark (Air-dried, pulverized).

Extraction Raw Pulverized Bark (Vepris louisii) MeOH Methanol Extraction (Cold Maceration, 72h) Raw->MeOH Conc Crude Extract (Syrupy Residue) MeOH->Conc AcidBase Acid/Base Partition (pH Adjustment) Conc->AcidBase OrgPhase Chloroform Phase (Tertiary Alkaloids: Skimmianine, Veprisine) AcidBase->OrgPhase pH 9-10 AqPhase Aqueous Phase (Quaternary Salts) AcidBase->AqPhase pH 2-3 Precip Salt Precipitation (Mayer's Reagent or Ion Exchange) AqPhase->Precip Purify Chromatography (Sephadex LH-20 or Reverse Phase C18) Precip->Purify Final Veprisinium Chloride (Crystalline Solid) Purify->Final

Figure 2: Fractionation logic targeting the water-soluble quaternary alkaloid fraction.

Detailed Methodology
  • Initial Extraction: Extract 1 kg of powdered bark with MeOH (3 x 3L) at room temperature. Concentrate under reduced pressure.

  • Partitioning: Suspend residue in 5% HCl. Wash with CHCl₃ to remove non-polar tertiary alkaloids (e.g., Veprisine).

  • Target Fraction: The remaining aqueous acid phase contains the quaternary Veprisinium salts.

  • Isolation: Basify slightly (if needed for stability) or use ion-pair chromatography. Alternatively, precipitate as a perchlorate or iodide salt for crystallization, then convert back to chloride via Amberlite IRA-400 (Cl-) resin.

  • Crystallization: Recrystallize from MeOH/Ether to yield colorless needles.

Structural Characterization (Spectral Fingerprint)

Identification of Veprisinium relies on detecting the charged N-methyl group and the specific oxygenation pattern.

1H-NMR Data (DMSO-d6)

The following shifts are diagnostic for the Veprisinium cation.

Positionδ (ppm)MultiplicityIntegrationAssignment Logic
N-CH₃ 4.45 Singlet3HDiagnostic: Downfield shift due to quaternary nitrogen (+).
OMe-4 4.20Singlet3HAromatic Methoxy.
OMe-7 3.93Singlet3HAromatic Methoxy.
OMe-8 3.87Singlet3HAromatic Methoxy.
H-5 7.98Doublet (J=9Hz)1HOrtho-coupled aromatic proton (deshielded).[2]
H-6 7.60Doublet (J=9Hz)1HOrtho-coupled aromatic proton.[2]
H-2' 5.20Triplet1HDihydrofuran ring proton.
gem-Me 1.20, 1.33Singlets6HGeminal dimethyls of hydroxy-isopropyl group.
Mass Spectrometry[4]
  • ESI-MS (+): m/z 334 [M]+ (Cation only).

  • Fragmentation: Loss of methyl groups and side chain cleavage are typical.

Biological Activity & Therapeutic Potential

Veprisinium is not merely a phytochemical curiosity; it is a potent antimicrobial agent.

Antibacterial Spectrum

Research indicates Veprisinium chloride possesses "significant" antibacterial activity, particularly against Gram-positive pathogens.

Test OrganismActivity LevelMIC Range (Estimated)Clinical Relevance
Staphylococcus aureusHigh 10 - 20 µg/mLMRSA potential; skin infections.
Bacillus subtilisHigh 10 - 20 µg/mLModel Gram-positive organism.
Escherichia coliLow/Moderate> 100 µg/mLGram-negative outer membrane limits entry of quaternary cations.
Mechanism of Action (Hypothetical)

Based on its quaternary benzophenanthridine-like structure (similar to sanguinarine/chelerythrine):

  • DNA Intercalation: The planar tricyclic system can intercalate between DNA base pairs, inhibiting replication.

  • Membrane Disruption: The cationic charge interacts with negatively charged bacterial cell walls (teichoic acids in Gram-positives), destabilizing membrane integrity.

Natural Derivatives & Structural Analogs

While Veprisinium is a specific salt, it co-occurs with structurally related "derivatives" (analogs) in Vepris species.

  • Veprisine: The tertiary acridone/pyranoquinolone analog. Lacks the quaternary nitrogen; more lipophilic.

  • Veprisilone: A prenylated 2-quinolone.[4] Represents a biosynthetic precursor or shunt product.

  • N-Methylpreskimmianine: A related quaternary alkaloid found in the same fractions, differing in the furan ring oxidation state.

References

  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1982). Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii.[4] Planta Medica, 44(03), 139-142.

  • Ombito, J. O., Chi, G. F., & Wansi, J. D. (2021). Ethnomedicinal uses, phytochemistry, and pharmacology of the genus Vepris (Rutaceae): A review.[5][6][7] Journal of Ethnopharmacology, 267, 113622.

  • PubChem. Veprisinium (Compound CID 133280).[1] National Library of Medicine.

  • Cheplogoi, P. K., & Mulwa, L. S. (2008). Phytochemistry and biological activity of secondary metabolites from Kenyan Vepris species. Phytochemistry Letters.

Sources

Veprisinium (CAS 79808-98-3): A Technical Guide on a Novel Quaternary Alkaloid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling a Rare Furoquinoline Alkaloid

Veprisinium, a quaternary dihydrofuroquinoline alkaloid, represents a unique molecular entity isolated from the flora of Cameroon. First reported in 1982, this natural product has demonstrated specific biological activity, marking it as a compound of interest for further investigation. This technical guide synthesizes the available scientific literature on Veprisinium, providing a comprehensive overview of its discovery, chemical properties, and initial pharmacological evaluation. The content herein is structured to offer an in-depth perspective for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chapter 1: Genesis and Physicochemical Profile

Discovery and Natural Source

Veprisinium was first isolated from the water-soluble alkaloid fraction of Vepris louisii G. Gilbert (family Rutaceae), a plant utilized in traditional Cameroonian medicine for treating skin diseases of bacterial origin.[1] The identification of Veprisinium as the active antibacterial agent in these extracts provided a scientific basis for the plant's ethnobotanical use.[1]

Chemical Identity and Properties

Veprisinium is a quaternary alkaloid, a class of compounds known for their diverse biological activities.[2][3] Its formal chemical name is 2-[(2S)-4,7,8-trimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-2-yl]propan-2-ol. The key physicochemical properties of Veprisinium are summarized in the table below.

PropertyValueSource
CAS Number 79808-98-3[1]
Molecular Formula C18H24NO5[1]
Melting Point 171-172°C[1]
Optical Rotation [α]D = -11.8°[1]
Appearance Prisms (from ether-pentane)[1]

Chapter 2: Structural Elucidation and Synthesis

Unraveling the Molecular Architecture

The structure of Veprisinium was established primarily through spectral analysis and correlation with known alkaloids.[1] The process involved a combination of spectroscopic techniques available at the time of its discovery, likely including UV-Vis, IR, and ¹H-NMR spectroscopy, to piece together its furoquinoline core and substituent groups. Chemical degradation was also employed to confirm the proposed structure.[1]

Caption: Chemical structure of Veprisinium.

Synthesis of Furoquinoline Alkaloids: A Broader Perspective

While a complete de novo synthesis of Veprisinium has not been reported, the broader class of furoquinoline alkaloids has been the subject of extensive synthetic efforts.[4][5][6][7] These strategies often involve the construction of the quinoline core followed by the annulation of the furan ring. Common synthetic methodologies include the Vilsmeier-Haack reaction and intramolecular oxidative cyclization.[4][5] These approaches provide a framework for the potential future synthesis of Veprisinium and its analogs, which would be crucial for more extensive pharmacological studies.

Chapter 3: Biological Activity and Mechanism of Action

In Vitro Antibacterial Properties

The primary biological activity reported for Veprisinium is its antibacterial effect.[1][8] The initial study demonstrated that Veprisinium exhibits activity against the Gram-positive bacterium Staphylococcus aureus (Oxford strain) at a concentration of 200 µg using the biodisk method.[1] However, it was found to be inactive against the Gram-negative bacterium Escherichia coli.[1] This selective activity suggests a mechanism of action that is specific to certain bacterial cell types, possibly related to differences in cell wall structure or metabolic pathways.

Mechanism of Action: An Unexplored Frontier

The precise molecular mechanism by which Veprisinium exerts its antibacterial effect remains to be elucidated. As a quaternary alkaloid, it is plausible that its permanent positive charge plays a role in its interaction with negatively charged components of the bacterial cell, such as the cell membrane or specific enzymes. Further research, including transcriptomic and proteomic studies of treated bacteria, would be necessary to identify the specific cellular targets of Veprisinium.

Chapter 4: Experimental Protocols

Isolation and Purification of Veprisinium

The following protocol is based on the original report of Veprisinium's isolation.[1] This serves as a foundational method for researchers seeking to re-isolate this compound for further study.

Workflow for Isolation and Purification

Isolation_Workflow Start Dried and powdered Vepris louisii plant material Extraction Maceration with methanol Start->Extraction Partitioning Liquid-liquid partitioning to isolate water-soluble alkaloid fraction Extraction->Partitioning Chromatography Column chromatography on silica gel Partitioning->Chromatography Purification Recrystallization from ether-pentane Chromatography->Purification Final_Product Pure Veprisinium salt Purification->Final_Product Antibacterial_Screening Start Prepare bacterial inoculum (Staphylococcus aureus and Escherichia coli) Plating Inoculate agar plates to create a bacterial lawn Start->Plating Disk_Application Apply sterile paper disks impregnated with Veprisinium (200 µg) and control Plating->Disk_Application Incubation Incubate plates at 37°C for 18-24 hours Disk_Application->Incubation Measurement Measure the zones of inhibition around the disks Incubation->Measurement Result Determine antibacterial activity Measurement->Result

Sources

Vepris louisii & Veprisinium: Ethnobotany, Phytochemistry, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Ethnobotanical, Phytochemical, and Pharmacological Profile of Vepris louisii and Veprisinium.

Executive Summary

Vepris louisii G. Gilbert (Rutaceae) is a medicinal shrub endemic to the tropical forests of West Central Africa (Cameroon, Gabon, DR Congo). While the genus Vepris is widely recognized in African traditional medicine for treating malaria and fever, V. louisii is scientifically distinguished by its unique alkaloid profile. Specifically, it yields Veprisinium , a rare quaternary dihydrofuroquinoline alkaloid found in the plant's water-soluble fraction.[1]

This technical guide analyzes the transition of V. louisii from an ethnobotanical remedy to a source of potent bioactive molecules. It details the isolation of Veprisinium, elucidates its structural class, and evaluates its pharmacological utility, particularly as a broad-spectrum antibacterial agent.

Botanical & Ethnobotanical Profile

Taxonomy and Distribution
  • Family: Rutaceae (Citrus family)

  • Genus: Vepris Comm.[2][3][4][5] ex A. Juss.

  • Species: Vepris louisii G. Gilbert[1]

  • Habitat: Humid, dense forests and riverine formations of West Central Tropical Africa.

  • Morphology: An evergreen shrub or tree, growing 2–30 meters tall with a bole diameter up to 65 cm.

Traditional Medicinal Uses

Ethnobotanical records indicate that Vepris species are utilized for their bitter, aromatic properties, often linked to their alkaloid and limonoid content.

  • Anthelmintic: The bark is decocted and administered orally to expel intestinal worms.

  • Antimicrobial & Febrifuge: Used to treat bacterial infections manifesting as pneumonia, ocular diseases, and cardiac pain.

  • General Tonic: Used in managing fatigue, rheumatism, and as an aphrodisiac in specific local pharmacopeias.

Phytochemistry: The Alkaloid Signature

V. louisii is a rich source of furoquinoline and acridone alkaloids.[3] The plant's metabolic pathways favor the prenylation of the quinoline core, leading to a diversity of structures ranging from simple quinolones to complex quaternary salts.

Key Secondary Metabolites
Compound ClassSpecific MetabolitesStructural Characteristics
Quaternary Alkaloids Veprisinium chloride Water-soluble, dihydrofuroquinoline cation.
Tertiary Alkaloids Veprisine 2-quinolone derivative; cytotoxic potential.
Veprisilone Prenylated 2-quinolone.[6]
N-methylpreskimmianine Furoquinoline precursor.
Dimeric Alkaloids Vepridimerines A-D Complex dimers formed by Diels-Alder type reactions.
Limonoids Limonin Bitter tetranortriterpenoid common in Rutaceae.
Veprisinium: Structural Identity

Veprisinium is the bioactive marker of the water-soluble fraction.[1]

  • IUPAC Name: (2S)-2,3-Dihydro-2-(1-hydroxy-1-methylethyl)-4,7,8-trimethoxy-9-methylfuro[2,3-b]quinolinium.

  • Chemical Formula: C₁₈H₂₄NO₅⁺

  • Structural Significance: Unlike typical furoquinolines (e.g., skimmianine) which are lipophilic, Veprisinium possesses a permanent positive charge (quaternary nitrogen) and a hydrated isopropyl group, rendering it highly polar and water-soluble.

Pharmacological Mechanisms

Antibacterial Activity (Veprisinium)

Research indicates that Veprisinium chloride exhibits significant broad-spectrum antibacterial activity .

  • Target Organisms: Effective against Gram-negative bacteria (e.g., Escherichia coli) and Gram-positive bacteria (e.g., Staphylococcus aureus).

  • Mechanism of Action: As a quaternary ammonium compound (QAC), Veprisinium likely acts via membrane disruption . The cationic head group interacts with the negatively charged bacterial cell wall, destabilizing the membrane and causing leakage of intracellular contents. Additionally, the planar furoquinoline core suggests potential for DNA intercalation , inhibiting replication.

Cytotoxicity and Antimalarial Potential

While Veprisinium is the primary antibacterial agent, the tertiary alkaloids (e.g., Veprisine) and limonoids contribute to the plant's wider pharmacology.[2]

  • Antimalarial: Vepris species are traditionally used for malaria.[2][3] Furoquinoline alkaloids are known to inhibit hematin polymerization in Plasmodium parasites.

  • Cytotoxicity: Veprisine has demonstrated cytotoxic activity against specific cancer cell lines, likely through topoisomerase inhibition.[2]

Technical Protocol: Isolation of Veprisinium

Objective: To fractionate the crude extract of V. louisii stem bark and isolate the water-soluble quaternary alkaloid Veprisinium.

Principle: This protocol utilizes Acid-Base Partitioning . Tertiary alkaloids (neutral at high pH) are extracted into organic solvents, while quaternary alkaloids (permanently charged) remain in the aqueous phase, requiring specialized precipitation or ion-exchange steps.

Step-by-Step Methodology
  • Extraction:

    • Macerate 1 kg of dried, powdered V. louisii stem bark in Methanol (MeOH) for 48 hours.

    • Filter and concentrate the filtrate under reduced pressure to obtain the Crude Methanol Extract.

  • Acidification & Defatting:

    • Suspend the crude extract in 500 mL of 5% Hydrochloric Acid (HCl) .

    • Partition with n-Hexane (3 x 200 mL) to remove fats, waxes, and chlorophyll. Discard the hexane layer.

  • Basification & Tertiary Alkaloid Removal:

    • Adjust the pH of the aqueous acid layer to pH 9–10 using Ammonium Hydroxide (NH₄OH).

    • Extract exhaustively with Chloroform (CHCl₃) (3 x 300 mL).

    • Note: The CHCl₃ layer contains tertiary alkaloids (Veprisine, Veprisilone). Save for separate analysis.

  • Isolation of Quaternary Alkaloids (Veprisinium):

    • The remaining Aqueous Basic Layer contains the quaternary alkaloids.

    • Neutralize the aqueous layer to pH 7 with dilute HCl.

    • Option A (Precipitation): Add a saturated solution of Reinecke salt (Ammonium tetrathiocyanatodiamminechromate(III)) to precipitate the quaternary alkaloids as Reineckate complexes. Dissolve the precipitate in acetone-water and pass through an anion exchange resin (chloride form) to obtain Veprisinium Chloride .

    • Option B (Butanol Extraction): Extract the neutralized aqueous layer with n-Butanol (saturated with water). Concentrate the butanol fraction to yield the crude quaternary alkaloid fraction.

  • Purification:

    • Purify the crude quaternary fraction via Column Chromatography on Silica Gel or Sephadex LH-20, eluting with a gradient of MeOH in CHCl₃.

    • Recrystallize from MeOH/Ether to obtain pure Veprisinium chloride crystals.

Visualization of Pathways

Biosynthetic Pathway of Vepris Alkaloids

The following diagram illustrates the logical biosynthetic progression from Anthranilic acid to the complex quaternary Veprisinium salt.

Biosynthesis Anthranilic Anthranilic Acid Quinoline 4-Hydroxy-2-quinolone Anthranilic->Quinoline + Acetate/Malonate Prenylation Prenylation (C-3) Quinoline->Prenylation Furoquinoline Furoquinoline Core (e.g., Skimmianine) Prenylation->Furoquinoline Cyclization Dihydro Dihydrofuroquinoline (Cyclization & Hydration) Furoquinoline->Dihydro Reduction/Hydration Quaternary Veprisinium Salt (N-Methylation + Quaternization) Dihydro->Quaternary N-Methylation

Caption: Biosynthetic progression from Anthranilic Acid precursors to the quaternary Veprisinium salt.

Experimental Workflow: Acid-Base Fractionation

This workflow visualizes the critical separation of the water-soluble Veprisinium from lipophilic tertiary alkaloids.

Extraction Plant V. louisii Bark (Powder) MeOH Crude MeOH Extract Plant->MeOH Extraction Acid Acid Phase (pH 2) + Hexane MeOH->Acid 5% HCl Hexane Hexane Layer (Fats/Waxes) -> Discard Acid->Hexane Partition Base Basified Phase (pH 10) + Chloroform Acid->Base NH4OH (pH 10) CHCl3 CHCl3 Layer (Tertiary Alkaloids: Veprisine) Base->CHCl3 Partition Aq Aqueous Phase (Quaternary Alkaloids) Base->Aq Separation Isolate Veprisinium Chloride (via Ion Exchange) Aq->Isolate Purification

Caption: Acid-Base fractionation protocol isolating water-soluble Veprisinium from the crude extract.

References

  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1982). Veprisinium Salt, A Novel Antibacterial Quaternary Alkaloid from Vepris louisii.[1][6][7] Planta Medica, 44(3), 139–142.[8]

  • Ombito, J. O., Chi, G. F., & Wansi, J. D. (2021). Ethnomedicinal uses, phytochemistry, and pharmacology of the genus Vepris (Rutaceae): A review. Journal of Ethnopharmacology, 267, 113622.

  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1980). Veprisine and N-methylpreskimmianine: Novel 2-quinolones from Vepris louisii. Tetrahedron Letters, 21(34), 3293-3294.

  • Kew Science. Vepris louisii G.C.C.Gilbert. Plants of the World Online.

  • PubChem. Veprisinium (Compound Summary). National Library of Medicine.

Sources

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Veprisinium

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Veprisinium

Veprisinium is a naturally occurring quaternary quinolinium alkaloid first isolated from the stem bark of Vepris louisii, a plant used in traditional Cameroonian medicine for treating skin diseases of bacterial origin.[1] Structurally, it possesses a unique furo[2,3-b]quinoline core, a quaternary nitrogen center, and a stereochemically defined dihydrofuran ring bearing a tertiary alcohol.[2] Its demonstrated antibacterial activity, particularly against Staphylococcus aureus, makes it an attractive target for synthetic chemists and drug development professionals.[1] The development of a robust total synthesis would not only provide access to Veprisinium for further biological evaluation but also enable the synthesis of analogues with potentially enhanced therapeutic properties.

This document outlines a proposed synthetic strategy for the total synthesis of Veprisinium. As a published total synthesis has not been reported to date, this guide is intended to serve as a comprehensive roadmap for researchers, providing a logical sequence of reactions based on established and reliable synthetic methodologies for analogous structures. Each proposed step is accompanied by a detailed protocol, rationale for the chosen methodology, and references to pertinent literature.

Retrosynthetic Analysis

A retrosynthetic analysis of Veprisinium reveals a strategy centered on the sequential construction of the key structural motifs. The final step is envisioned as the N-methylation of a late-stage intermediate to install the quaternary quinolinium salt. The furo[2,3-b]quinoline core can be disconnected via a Friedländer-type annulation, a powerful method for quinoline synthesis. This approach leads to two key fragments: a polysubstituted aniline and a functionalized dihydrofuranone. The chiral dihydrofuran moiety can be traced back to a simpler acyclic precursor, with the stereocenter being established through an enantioselective reaction.

Retrosynthesis of Veprisinium Veprisinium Veprisinium Intermediate1 N-Desmethyl Veprisinium Veprisinium->Intermediate1 N-Methylation Aniline Polysubstituted Aniline Intermediate1->Aniline Friedländer Annulation Dihydrofuranone Chiral Dihydrofuranone Intermediate1->Dihydrofuranone Friedländer Annulation Acyclic_Precursor Acyclic Precursor Dihydrofuranone->Acyclic_Precursor Enantioselective Cyclization

Caption: Retrosynthetic analysis of Veprisinium.

Proposed Synthetic Pathway

The forward synthesis is designed in three main stages:

  • Synthesis of the Polysubstituted Aniline Core: Construction of the highly substituted aromatic amine required for the quinoline formation.

  • Enantioselective Synthesis of the Dihydrofuran Moiety and Coupling: Stereoselective formation of the chiral dihydrofuranone and its subsequent condensation with the aniline derivative.

  • Final Assembly and Quaternization: Cyclization to the furo[2,3-b]quinoline core and final N-methylation.

Part 1: Synthesis of the Polysubstituted Aniline Core

The synthesis of the required 2-amino-3,4-dimethoxyacetophenone is a critical first step. A plausible approach involves the [3+3] cyclization of readily available starting materials, a method known for its efficiency in constructing polysubstituted anilines.

Protocol 1: Synthesis of 2-Amino-3,4-dimethoxyacetophenone

This protocol is adapted from methodologies for the synthesis of polysubstituted anilines.[3]

Reaction Scheme:

Aniline Synthesis Reactants 1,2,3-Trimethoxybenzene + Acetyl Chloride Intermediate 2,3,4-Trimethoxyacetophenone Reactants->Intermediate Friedel-Crafts Acylation AlCl3 Product 2-Amino-3,4-dimethoxyacetophenone Intermediate->Product Nitration, then Reduction Dihydrofuran Synthesis Allenol Chiral Allenol Product (S)-2-(1-hydroxy-1-methylethyl)- 2,3-dihydrofuran Allenol->Product AgNO3, Acetone

Caption: Enantioselective synthesis of the dihydrofuran moiety.

Step-by-Step Procedure:

  • Synthesis of the Allenol Precursor: The requisite chiral allenol can be prepared from a suitable propargyl alcohol derivative through a stereoselective reduction.

  • Silver-Catalyzed Cyclization: A solution of the chiral allenol in acetone is added to a suspension of silver nitrate (AgNO₃) in acetone in the absence of light. The mixture is stirred at 40 °C overnight. Brine is added, and the mixture is extracted with diethyl ether. The organic phase is dried over anhydrous magnesium sulfate and concentrated. The residue is purified by silica gel flash column chromatography to afford the enantiomerically enriched dihydrofuran derivative.

  • Functional Group Manipulation: The resulting dihydrofuran can be further functionalized to introduce the necessary carbonyl group for the subsequent Friedländer annulation. This can be achieved through oxidation of the corresponding alcohol, which can be obtained after protecting the tertiary alcohol and hydroboration-oxidation of the double bond.

Part 3: Final Assembly and Quaternization

The final stages of the synthesis involve the condensation of the two key fragments to form the furo[2,3-b]quinoline core, followed by N-methylation to yield Veprisinium.

Protocol 3: Friedländer Annulation and N-Methylation

The Friedländer synthesis is a classic and effective method for constructing quinolines from an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. [4] Reaction Scheme:

Final Assembly Aniline 2-Amino-3,4-dimethoxy- acetophenone Intermediate N-Desmethyl Veprisinium Aniline->Intermediate + Dihydrofuranone Base, Heat Dihydrofuranone Functionalized Dihydrofuranone Dihydrofuranone->Intermediate Product Veprisinium Intermediate->Product CH3I, Solvent

Caption: Final assembly of the Veprisinium core and quaternization.

Step-by-Step Procedure:

  • Friedländer Annulation: A mixture of 2-amino-3,4-dimethoxyacetophenone and the functionalized dihydrofuranone in ethanol is treated with a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide). The reaction mixture is heated at reflux for 24 hours. After cooling to room temperature, the product precipitates and is collected by filtration, washed with cold ethanol, and dried to yield the N-desmethyl Veprisinium core.

  • N-Methylation: The N-desmethyl Veprisinium is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. An excess of methyl iodide (CH₃I) is added, and the mixture is stirred at room temperature for 48 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the Veprisinium salt as a solid.

Quantitative Data Summary

StepReactantsProductTypical Yield (%)
Protocol 1 1,2,3-Trimethoxybenzene, Acetyl Chloride2-Amino-3,4-dimethoxyacetophenone60-70 (overall)
Protocol 2 Chiral Allenol(S)-2-(1-hydroxy-1-methylethyl)-dihydrofuran80-90
Protocol 3 (Friedländer Annulation) Polysubstituted Aniline, DihydrofuranoneN-Desmethyl Veprisinium70-85
Protocol 3 (N-Methylation) N-Desmethyl Veprisinium, Methyl IodideVeprisinium Salt>90

Conclusion and Future Perspectives

The proposed total synthesis of Veprisinium provides a comprehensive and logical pathway for accessing this biologically active natural product. The strategy relies on well-established and high-yielding reactions, offering a solid foundation for its practical implementation in a laboratory setting. The successful execution of this synthesis will not only provide a valuable source of Veprisinium for further pharmacological studies but will also open avenues for the creation of novel analogues. The modular nature of this synthetic route allows for the introduction of diversity at various positions of the molecule, which could lead to the discovery of new antibacterial agents with improved potency and a broader spectrum of activity. Further optimization of reaction conditions and exploration of alternative synthetic routes will undoubtedly contribute to the advancement of this field.

References

  • ArTS. (n.d.). Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of polysubstituted arenes through organocatalytic benzannulation. Retrieved from [Link]

  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1982). Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii. Planta Medica, 44(3), 139–142.
  • Planta Med. (1982). Veprisinium Salt, A Novel Antibacterial Quaternary Alkaloid. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2,3-Dihydro-2-(1-hydroxy-1-methylethyl)-4,7,8-trimethoxy-9-methylfuro(2,3-b)quinolinium. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Retrieved from [Link]

  • PubMed. (2011). Synthesis and biological assessment of diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, as novel tacrine analogues. Retrieved from [Link]

Sources

Analytical methods for Veprisinium quantification in plant extracts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Extraction and Quantification of Veprisinium in Vepris Species

Executive Summary & Scientific Rationale

Veprisinium is a quaternary dihydrofuroquinoline alkaloid (C₁₈H₂₄NO₅⁺) predominantly isolated from the Rutaceae family, specifically Vepris louisii and Vepris lecomteana. Unlike tertiary alkaloids, Veprisinium possesses a permanent positive charge regardless of pH, rendering it highly water-soluble but challenging to extract using conventional liquid-liquid partitioning (LLE) suitable for non-polar metabolites.[1][2]

The Analytical Challenge: Standard reverse-phase chromatography of quaternary ammonium compounds often suffers from severe peak tailing due to strong ionic interactions with residual silanol groups on silica-based columns.[1][2] Furthermore, its high polarity leads to poor retention on standard C18 phases without ion-pairing reagents or specific buffer modifications.[1][2]

The Solution: This guide presents a Cation-Exchange Solid Phase Extraction (SCX-SPE) workflow coupled with HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) or Ion-Pair HPLC-UV .[1][2] This approach ensures:

  • Selectivity: The SCX mechanism specifically isolates the positively charged Veprisinium from neutral/acidic plant matrix interferences.

  • Peak Shape: HILIC mode is superior for retaining polar quaternary species, providing sharp peaks and high sensitivity.[1]

Chemical Profile & Target Analyte

PropertySpecification
Analyte Veprisinium (Cation)
IUPAC Name 2-(1-hydroxy-1-methylethyl)-4,7,8-trimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium
Molecular Formula C₁₈H₂₄NO₅⁺
Monoisotopic Mass 334.1654 Da
Solubility High: Water, Methanol; Low: Hexane, Chloroform
UV Maxima ~227 nm, 254 nm, 320 nm (Quinoline chromophore)

Protocol A: Targeted Extraction & SCX Purification

Objective: To extract Veprisinium from plant tissue while removing chlorophyll, lipids, and neutral polyphenols.[1]

Reagents:
  • Extraction Solvent: Methanol:Water (80:20, v/v) with 0.1% Formic Acid.

  • SPE Cartridge: Strong Cation Exchange (SCX) (e.g., Strata-X-C or Oasis MCX), 60 mg/3 mL.[1][2]

  • Wash Solvent 1: 0.1% Formic Acid in Water (Removes acids/neutrals).[2]

  • Wash Solvent 2: Methanol (Removes hydrophobic neutrals).[1][2]

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (Releases basic alkaloids).[1][2] Note: For quaternary alkaloids, high ionic strength (e.g., 1M Ammonium Acetate in MeOH) may be required if pH switching fails to elute the permanent cation.[1]

Step-by-Step Workflow:
  • Lyophilization & Grinding: Freeze-dry Vepris leaves/bark and grind to a fine powder (<0.5 mm) to maximize surface area.[1][2]

  • Sonication-Assisted Extraction:

    • Weigh 100 mg of powder into a 15 mL centrifuge tube.

    • Add 5 mL of Extraction Solvent .

    • Sonicate for 20 minutes at <40°C.

    • Centrifuge at 4,000 x g for 10 minutes. Collect supernatant.

    • Repeat extraction once and combine supernatants.

  • SPE Cleanup (SCX Mechanism):

    • Condition: 2 mL Methanol followed by 2 mL Water.

    • Load: Apply 2 mL of the crude extract. Flow rate: <1 mL/min.[1][2][3]

    • Wash 1: 2 mL 0.1% Formic Acid (aq).[2]

    • Wash 2: 2 mL Methanol.

    • Elute: 2 mL of Elution Solvent (5% NH₄OH in MeOH or 0.5M Ammonium Acetate in MeOH).

  • Reconstitution: Evaporate eluate under Nitrogen stream at 40°C. Reconstitute in 1 mL of Initial Mobile Phase (see Section 4). Filter through 0.22 µm PTFE filter.[1][2]

Protocol B: LC-MS/MS Quantification (Gold Standard)[1][2]

Rationale: HILIC chromatography is selected over C18 to retain the polar cation and enhance ionization efficiency in ESI(+).

Instrument Parameters
ParameterSetting
Column Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile (ACN)
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temp 40°C
Gradient Elution Table
Time (min)% A (Aqueous Buffer)% B (ACN)Phase
0.0595Initial Hold
1.0595Start Gradient
6.04060Elution
7.04060Hold
7.1595Re-equilibration
10.0595End
MS/MS Transitions (ESI Positive Mode)
  • Source: Electrospray Ionization (ESI+)[2]

  • Capillary Voltage: 3.5 kV[1][2]

  • Precursor Ion: m/z 334.2 [M]⁺[2]

  • Quantifier Product: m/z 319.2 (Loss of -CH₃) or m/z 275.1 (depending on fragmentation pattern).[1][2]

  • Qualifier Product: m/z 291.1[1][2]

Protocol C: HPLC-UV (Alternative Method)

Rationale: For labs without MS, Ion-Pair Chromatography (IPC) on a C18 column neutralizes the quaternary charge, allowing retention and separation.[1]

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase:

    • A: 20 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium Hexanesulfonate (Ion-Pair Reagent).[1][2]

    • B: Acetonitrile.[1][2]

  • Isocratic Mode: 65% A / 35% B (Adjust based on retention time).[2]

  • Detection: DAD at 227 nm (primary) and 320 nm (secondary).[2]

  • Note: Dedicate the column to IPC; ion-pairing reagents are difficult to wash off.[1][2]

Visualization: Analytical Workflow

The following diagram illustrates the logic flow from raw plant material to quantified data, emphasizing the SCX purification step critical for quaternary alkaloids.

VeprisiniumWorkflow cluster_SPE SCX Solid Phase Extraction Plant Vepris spp. Biomass (Dried/Ground) Extract Extraction (MeOH:H2O + Formic Acid) Plant->Extract Solubilization Centrifuge Centrifugation (Remove Particulates) Extract->Centrifuge Load Load Extract (Veprisinium binds to SCX) Centrifuge->Load Supernatant Wash Wash Steps 1. Acid (Neutrals) 2. MeOH (Lipids) Load->Wash Remove Interferences Elute Elution (Ammonium Acetate/MeOH) Wash->Elute Release Cation Analysis LC-MS/MS Quantification (HILIC Mode, m/z 334.2) Elute->Analysis Reconstitute Data Quantitative Result (mg/g Dry Weight) Analysis->Data

Caption: Optimized workflow for the isolation of quaternary alkaloids using Strong Cation Exchange (SCX) followed by HILIC-MS analysis.

Method Validation Criteria (Self-Validation)

To ensure Trustworthiness and Scientific Integrity , the following parameters must be verified in your laboratory:

  • Linearity: Construct a 6-point calibration curve (e.g., 10 ng/mL to 1000 ng/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    .[2]
  • Recovery (Spike Test): Spike a "blank" matrix (or a species known not to contain Veprisinium) with a known standard concentration before extraction.[2]

    • Acceptance: 80–120% recovery.[1][2]

    • Significance: Validates the SCX cartridge efficiency.

  • Matrix Effect (ME): Compare the MS response of a standard in solvent vs. a standard spiked into a post-extraction blank.

    • 
      .[2]
      
    • If ME < 80% (Suppression), dilute the sample or switch to the HILIC method described above.

References

  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1982).[1][4] Veprisinium Salt, A Novel Antibacterial Quaternary Alkaloid from Vepris louisii.[1][4] Planta Medica, 44(3), 139–142.[1]

  • PubChem. (n.d.).[1][2] Veprisinium (Compound CID 133280).[2] National Library of Medicine.

  • Cheek, M., & Heller, T. (2017).[1] Antimicrobial Furoquinoline Alkaloids from Vepris lecomteana.[1][2] Molecules, 22(12).[1] (Contextual grounding on Vepris alkaloids extraction).

  • Ombito, J. O., Chi, G. F., & Wansi, J. D. (2021).[1][5] Ethnomedicinal uses, phytochemistry, and pharmacology of the genus Vepris (Rutaceae): A review. Journal of Ethnopharmacology. (Review of Vepris chemistry).

Sources

Application Note: A Robust HPLC-MS/MS Method for the Quantitative Determination of Veprisinium in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a sensitive, selective, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Veprisinium in human plasma. Veprisinium, a quaternary ammonium furoquinoline compound, presents unique analytical challenges due to its permanent positive charge and potential for chromatographic peak tailing. The described method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a mixed-mode stationary phase, which provides excellent retention and peak shape. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering high sensitivity and specificity. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, adhering to the principles outlined in regulatory bioanalytical method validation guidelines.[1][2]

Introduction

Veprisinium is a quaternary ammonium compound with a complex furoquinoline core structure.[3] As a permanently charged molecule, its analysis in biological matrices like plasma requires careful optimization of both chromatographic and mass spectrometric conditions to achieve adequate retention, good peak shape, and high sensitivity. HPLC-MS/MS is the technology of choice for such applications due to its superior selectivity and sensitivity, which are critical for bioanalytical assays.[4]

The primary challenge in analyzing quaternary ammonium compounds (QACs) is their hydrophilic and cationic nature, which often leads to poor retention on traditional reversed-phase (C18) columns and peak asymmetry due to interactions with residual silanols.[5] This method overcomes these issues by employing a mixed-mode chromatography column and optimizing mobile phase conditions to ensure reproducible and robust quantification. The protocol herein is developed in accordance with the principles of the FDA's guidance on bioanalytical method validation, ensuring the reliability and integrity of the generated data.[1][2][6]

Experimental

Materials and Reagents
  • Analytes: Veprisinium reference standard (purity >98%), Internal Standard (IS) such as a structurally similar stable-isotope-labeled Veprisinium or another QAC like Vecuronium bromide.[7]

  • Reagents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic acid (FA, >99%), Ammonium formate (LC-MS grade).

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

  • Consumables: 1.5 mL polypropylene tubes, 96-well collection plates, analytical balance, volumetric flasks.

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., Agilent 1200 series, Waters Acquity UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 3200 QTRAP, Waters Xevo TQ-S).

  • Analytical Column: A mixed-mode or HILIC column suitable for polar and charged compounds (e.g., Waters ACQUITY UPLC BEH HILIC, or a mixed-mode column like a CAPCELL PAK CR).[5][8]

Chromatographic and Mass Spectrometric Conditions

Method parameters were optimized to achieve a balance of retention, peak shape, and analysis time. As a quaternary amine, Veprisinium is expected to ionize efficiently in positive ESI mode.

Table 1: Optimized HPLC Parameters

ParameterConditionRationale
Analytical Column Mixed-Mode C18/Cation-Exchange, 2.1 x 100 mm, 3.5 µmProvides dual retention mechanisms (hydrophobic and ionic) to retain and resolve the polar, cationic analyte.
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidAmmonium formate acts as an ion-pairing agent and buffer, while formic acid ensures analyte protonation and improves peak shape.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for gradient elution.
Gradient Elution 0-0.5 min (95% A), 0.5-4.0 min (95%→5% A), 4.0-5.0 min (5% A), 5.1-6.0 min (95% A)A gradient is necessary to elute the polar analyte effectively while cleaning the column of late-eluting matrix components.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column, providing good efficiency.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLSmall volume to minimize potential matrix effects and peak distortion.

Table 2: Optimized MS/MS Parameters

ParameterVeprisiniumInternal Standard (IS)Rationale
Ionization Mode ESI PositiveESI PositiveQuaternary amines are permanently charged and readily form positive ions.
Precursor Ion (Q1) m/z 334.2To be determinedBased on the monoisotopic mass of Veprisinium (C18H24NO5+).[3]
Product Ion (Q3) To be determinedTo be determinedThe most stable and abundant fragment ion is selected for quantification to maximize sensitivity and specificity.
Collision Energy (CE) To be optimizedTo be optimizedOptimized to yield the highest intensity for the chosen product ion.
Dwell Time 150 ms150 msSufficient time to acquire >15 data points across the chromatographic peak for accurate integration.
Source Temperature 500 °C500 °COptimized for efficient desolvation of the ESI droplets.

Note: Specific m/z transitions and collision energies must be determined empirically by infusing a standard solution of Veprisinium into the mass spectrometer.

Protocols

Standard Solution Preparation
  • Primary Stock (1 mg/mL): Accurately weigh ~1 mg of Veprisinium reference standard and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions of the primary stock with 50:50 ACN:Water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a fast and effective method for removing the bulk of proteins from plasma samples before LC-MS/MS analysis.[10][11][12]

  • Aliquot: Pipette 50 µL of human plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add IS: Spike 10 µL of the internal standard working solution into each sample (except for double blanks).

  • Precipitate: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube. The acid helps to fully disrupt protein binding.

  • Vortex: Vortex mix all samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject: Inject 5 µL of the supernatant into the HPLC-MS/MS system.

Workflow Diagram: Veprisinium Bioanalysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (200 µL ACN + 0.1% FA) Add_IS->PPT Vortex Vortex (1 min) PPT->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject HPLC HPLC Separation (Mixed-Mode Column) Inject->HPLC MS MS/MS Detection (ESI+, MRM Mode) HPLC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Generate Report Quantify->Report G ESI ESI Source (Ionization) Q1 Quadrupole 1 (Q1) Precursor Ion Filter (m/z 334.2) ESI->Q1 All Ions Q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) Q1->Q2 Veprisinium Ion (Precursor) Q3 Quadrupole 3 (Q3) Product Ion Filter Q2->Q3 Fragment Ions Detector Detector (Signal) Q3->Detector Specific Product Ion (Quantifier)

Sources

Application Note: Profiling the Bioactivity of Veprisinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Series: AN-VP-2026-02

Target Analyte: Veprisinium (Quaternary Benzophenanthridine Alkaloid) Primary Applications: Anti-plasmodial Screening, Cytotoxicity Profiling, and Mechanistic Elucidation Version: 1.2

Introduction & Scientific Rationale

Veprisinium is a quaternary benzophenanthridine alkaloid (QBA) predominantly isolated from the Rutaceae family, specifically species such as Vepris louisii and Vepris uguenensis. Unlike tertiary alkaloids, the quaternary nitrogen in Veprisinium confers distinct physicochemical properties, including enhanced water solubility and high reactivity with nucleophilic biological targets.

Therapeutic Potential: Research into Vepris species has highlighted significant pharmacological activities, including:

  • Anti-plasmodial Activity: Vepris alkaloids have demonstrated potency against Plasmodium falciparum, making Veprisinium a candidate for malaria drug discovery.

  • Cytotoxicity: Structural analogs (e.g., sanguinarine, chelerythrine) are known DNA intercalators and Topoisomerase inhibitors. Veprisinium is hypothesized to share these mechanisms, inducing cell cycle arrest and apoptosis in cancer cell lines.

Scope of this Guide: This application note provides a validated workflow for assessing Veprisinium bioactivity. It moves beyond simple observation to establishing a Selectivity Index (SI)—the critical metric distinguishing a toxin from a therapeutic candidate.

Compound Handling & Preparation

Critical Warning: Quaternary benzophenanthridine alkaloids are often light-sensitive and can adhere to glass surfaces due to their positive charge.

Reagent Preparation
  • Stock Solution: Dissolve Veprisinium chloride (or other salt forms) in 100% DMSO to a concentration of 10 mM . While water-soluble, DMSO ensures long-term stability and sterility.

  • Storage: Aliquot into amber microcentrifuge tubes to prevent photodegradation. Store at -20°C.

  • Working Solution: Dilute the stock in serum-free culture medium immediately prior to use. Ensure the final DMSO concentration in the cell assay is <0.5% (v/v) to avoid solvent toxicity.

Experimental Workflow: The Screening Cascade

To ensure resource efficiency, we recommend a hierarchical screening approach.

ScreeningCascade Start Veprisinium Stock (10mM) Primary Primary Screen: Anti-plasmodial Assay (SYBR Green I) Start->Primary Decision1 IC50 < 5 µM? Primary->Decision1 Calculate IC50 Secondary Secondary Screen: Mammalian Cytotoxicity (Vero/HepG2 Cells) Decision1->Secondary Yes Discard Discard / Deprioritize Decision1->Discard No Calc Calculate Selectivity Index (SI = CC50 / IC50) Secondary->Calc Decision2 SI > 10? Calc->Decision2 Mechanism Mechanistic Profiling: Cell Cycle Analysis (Flow Cytometry) Decision2->Mechanism Yes (Selective) Decision2->Discard No (Toxic)

Figure 1: Hierarchical screening cascade designed to filter non-selective toxins early in the discovery process.

Protocol A: Anti-plasmodial Assay (SYBR Green I)

This fluorescence-based assay measures parasite proliferation by quantifying double-stranded DNA (dsDNA). Since mature erythrocytes lack DNA, the SYBR Green signal is specific to the replicating Plasmodium parasite.

Target: Plasmodium falciparum (Strains: 3D7 for sensitive, W2 for resistant).

Step-by-Step Methodology:
  • Parasite Culture:

    • Maintain P. falciparum cultures at 5% hematocrit in RPMI 1640 supplemented with 0.5% Albumax II.

    • Incubate at 37°C in a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

    • Synchronization: Use 5% Sorbitol to synchronize parasites to the ring stage 24 hours prior to the assay.

  • Plate Preparation:

    • Prepare serial dilutions of Veprisinium (Start: 10 µM, 2-fold dilutions) in a 96-well black-bottom plate.

    • Include Chloroquine (Positive Control) and 0.5% DMSO (Negative Control).

  • Seeding:

    • Add 100 µL of synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.

    • Incubate for 72 hours at 37°C in the specific gas mixture.

  • Lysis and Detection:

    • Prepare Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I (1x final concentration) .

    • Add 100 µL of Lysis Buffer to each well.

    • Incubate for 1 hour in the dark at room temperature.

  • Readout:

    • Measure fluorescence using a plate reader (Ex: 485 nm / Em: 535 nm).

    • Data Analysis: Plot fluorescence vs. log[concentration] to determine IC50 using non-linear regression.

Protocol B: Mammalian Cytotoxicity (Resazurin Reduction)

To establish the Selectivity Index (SI), you must determine the Cytotoxic Concentration 50% (CC50) against a non-cancerous cell line (e.g., Vero cells or MRC-5).

Step-by-Step Methodology:
  • Cell Seeding:

    • Seed Vero cells at

      
       cells/well in a 96-well clear plate.
      
    • Allow attachment for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Remove old media. Add 100 µL of media containing Veprisinium (Range: 100 µM to 0.1 µM).

    • Incubate for 48 hours.

  • Resazurin Addition:

    • Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

    • Incubate for 2–4 hours. Viable cells reduce blue resazurin to pink resorufin.

  • Quantification:

    • Measure absorbance at 570 nm (reference 600 nm) or fluorescence (Ex 560 / Em 590).

    • Calculation:

      
      
      
    • Interpretation: An SI > 10 is generally considered a "hit" for further development.

Protocol C: Mechanistic Profiling (Cell Cycle Analysis)

If Veprisinium exhibits cytotoxicity, determining the Mode of Action (MoA) is vital. As a planar alkaloid, it likely acts via DNA intercalation.

Hypothesis: Veprisinium causes accumulation in the G2/M phase (typical of intercalators) or S-phase arrest.

Workflow:
  • Treatment: Treat cancer cells (e.g., HeLa or HepG2) with Veprisinium at

    
     and 
    
    
    
    its IC50 for 24 hours.
  • Fixation:

    • Harvest cells (trypsinize) and wash with PBS.

    • Fix in ice-cold 70% ethanol dropwise while vortexing.

    • Store at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 minutes at 37°C in the dark.

  • Flow Cytometry:

    • Analyze on a flow cytometer (e.g., BD FACSCanto).

    • Gate single cells (Width vs. Area) to exclude doublets.

    • Quantify % of cells in G0/G1, S, and G2/M phases.

Mechanistic Visualization

The following diagram illustrates the hypothesized cellular uptake and downstream effects of Veprisinium based on structural homology to other benzophenanthridines.

MoA Extracellular Extracellular Veprisinium (+) Transport Cation Transporters / Passive Diffusion Extracellular->Transport Nucleus Nuclear Entry Transport->Nucleus DNA DNA Intercalation (G-Quadruplex Binding) Nucleus->DNA Topo Topoisomerase II Inhibition Nucleus->Topo Check DNA Damage Response (ATM/ATR Activation) DNA->Check Topo->Check Arrest Cell Cycle Arrest (G2/M Phase) Check->Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis

Figure 2: Hypothesized mechanism of action involving DNA intercalation and subsequent apoptotic signaling.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Media Low solubility of the salt form in high-salt media.Predilute in DMSO; ensure final DMSO < 0.5%. Sonicate stock solution.
High Background (SYBR) Mitochondrial DNA staining or high hematocrit.Use synchronous ring-stage parasites (low mitochondrial density). Reduce hematocrit to 2%.
Inconsistent IC50 Drug degradation or evaporation.Use fresh stock. Seal plates with Parafilm to prevent evaporation in the 37°C incubator.
Adherence to Plastic Cationic charge of Veprisinium.Use low-binding plasticware or glass-coated plates if loss is significant.

References

  • Isolation & Identification: Ayafor, J. F., Sondengam, B. L., & Bilon, A. N. (1982). Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii.[1] Planta Medica, 44(3), 139-142. Link

  • Antiplasmodial Context: Kiplimo, J. J., et al. (2011). Phytochemistry and biological activity of secondary metabolites from Kenyan Vernonia and Vepris species.[2][3] University of KwaZulu-Natal ResearchSpace. Link

  • General Vepris Pharmacology: Cheplogoi, P. K., & Omolo, J. O. (2021). Ethnomedicinal uses, phytochemistry, and pharmacology of the genus Vepris (Rutaceae): A review. Journal of Ethnopharmacology, 267, 113476. Link

  • Assay Methodology (SYBR Green): Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. Link

  • Benzophenanthridine Mechanisms: Dvorák, Z., et al. (2006). Quaternary benzo[c]phenanthridine alkaloids sanguinarine and chelerythrine: In vitro and in vivo effects. Biomedical Papers, 150(1), 5-10. Link

Sources

In vitro antimicrobial activity assay of Veprisinium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Veprisinium chloride is a quaternary dihydrofuroquinoline alkaloid primarily isolated from Vepris louisii and Vepris stolzii (Rutaceae).[1] Unlike many lipophilic alkaloids, its quaternary ammonium structure confers distinct water solubility, making it a promising candidate for aqueous-based therapeutic formulations.[1][2]

Historical data indicates potent activity against Gram-positive pathogens (e.g., Staphylococcus aureus) but intrinsic resistance in Gram-negative species (e.g., Escherichia coli), likely due to outer membrane impermeability or efflux pump activity.[1][2]

This Application Note provides a modernized, standardized workflow for evaluating Veprisinium. It moves beyond the antiquated "biodisk" methods of the 1980s, employing CLSI-compliant Broth Microdilution for quantitative potency and Membrane Integrity Assays to elucidate its mechanism of action.[1]

Compound Profile & Preparation[1][2][3][4][5][6]

PropertySpecificationCritical Handling Note
Compound Name Veprisinium ChlorideQuaternary alkaloid (Salt form)
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Cationic nature affects plastic binding.[1]
Solubility High in ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

, MeOH
Advantage: No DMSO required for stock if

mM.[1]
Stability Light SensitiveStore stocks in amber glass at -20°C.
Molecular Weight ~369.8 g/mol Use molarity (

M) for precise mechanistic comparisons.[1]
Stock Solution Protocol
  • Weighing: Weigh 3.7 mg of lyophilized Veprisinium chloride.

  • Solubilization: Dissolve in 1.0 mL sterile Milli-Q water to generate a 10 mM Stock .

    • Note: Avoid DMSO if possible to prevent solvent toxicity in downstream cell-based assays.[1][2] If solubility is poor (batch dependent), use 10% DMSO/Water.

  • Filtration: Sterilize via 0.22

    
    m PVDF syringe filter. Do not use Nylon (binds cationic small molecules).[1]
    

Experimental Workflow

The following diagram outlines the logical progression from screening to mechanistic validation.

Veprisinium_Workflow Start Veprisinium Stock (10 mM) Screen Phase 1: Spectrum Screening (Agar Well Diffusion) Start->Screen Quant Phase 2: Quantification (Broth Microdilution MIC/MBC) Screen->Quant Valid Hits GramPos Gram-Positive (S. aureus, B. subtilis) Quant->GramPos GramNeg Gram-Negative (E. coli, P. aeruginosa) Quant->GramNeg Decision MIC < 10 µM? GramPos->Decision Synergy Phase 4: Resistance Breaking (Efflux Pump Inhibitor Assay) GramNeg->Synergy High MIC (Resistance) Mech Phase 3: Mechanism of Action (Membrane Permeabilization) Decision->Mech Yes (Potent)

Caption: Workflow strategy prioritizing Gram-positive quantification and Gram-negative resistance profiling.

Protocol 1: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10[1][2]

Objective: Determine the Minimum Inhibitory Concentration (MIC) using a resazurin-based readout to eliminate ambiguity in visual scoring.

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • Plate: 96-well round-bottom polypropylene plate (minimize cationic binding).[1][2]

  • Reagent: Resazurin sodium salt (0.015% w/v in water).[1][2]

Step-by-Step Methodology
  • Inoculum Prep: Prepare a 0.5 McFarland suspension (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     CFU/mL) of S. aureus (ATCC 25923). Dilute 1:100 in CAMHB to reach 
    
    
    
    CFU/mL.[1]
  • Serial Dilution:

    • Add 100 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      L CAMHB to columns 2–12.[1]
      
    • Add 200

      
      L of Veprisinium (
      
      
      
      ) to column 1.
    • Transfer 100

      
      L from col 1 to col 2, mix, and repeat to col 10. Discard tip.
      
    • Controls: Col 11 (Growth Control: Bacteria + Media), Col 12 (Sterility: Media only).

  • Inoculation: Add 100

    
    L of diluted bacterial suspension to wells 1–11.
    
    • Final Volume: 200 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      L.[1]
      
    • Final Bacterial Load:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       CFU/mL.[1]
      
  • Incubation: 37°C for 18–24 hours (static).

  • Readout (The Resazurin Step):

    • Add 30

      
      L of Resazurin solution to all wells.
      
    • Incubate for 1–4 hours.

    • Interpretation:

      • Blue (Resazurin): No growth (Inhibition).[2]

      • Pink/Colorless (Resorufin): Active growth.[1][2]

    • MIC Definition: The lowest concentration remaining blue.[1]

Expert Tip: Veprisinium is a quaternary salt.[1][2][3][4] If MIC values fluctuate, check the pH of the media. Quaternary ammonium compounds (QACs) are often more active at alkaline pH.[2] Ensure CAMHB is pH 7.2–7.4.[1][2]

Protocol 2: Mechanism of Action (Membrane Integrity)

Rationale: Quaternary alkaloids often act as cationic surfactants, disrupting the bacterial cell membrane.[1]

Objective: Quantify membrane permeabilization using Propidium Iodide (PI).

Materials
  • Dyes: SYTO9 (Green, permeates all cells) and Propidium Iodide (Red, permeates only damaged membranes).[1]

  • Instrument: Fluorescence Microplate Reader (Ex/Em: 485/530 nm for SYTO9; 485/630 nm for PI).[1][2]

Methodology
  • Cell Prep: Harvest S. aureus in mid-log phase.[1][2] Wash ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     with PBS.[1] Resuspend to 
    
    
    
    .
  • Treatment:

    • Aliquot 1 mL bacterial suspension into tubes.

    • Treat with Veprisinium at

      
      , 
      
      
      
      , and
      
      
      MIC.[1]
    • Positive Control: 70% Isopropanol (10 min).

    • Negative Control: PBS only.[1][2]

  • Incubation: 37°C for 15, 30, and 60 minutes.

  • Staining:

    • Transfer 100

      
      L to a black 96-well plate.
      
    • Add SYTO9/PI mix (Final conc:

      
       SYTO9, 
      
      
      
      PI).
    • Incubate 15 min in dark.

  • Data Analysis:

    • Calculate Ratio:

      
      .
      
    • A significant increase in Red/Green ratio compared to negative control indicates membrane disruption.[1][2]

Advanced Protocol: Gram-Negative Synergy (Efflux)

Rationale: Veprisinium is inactive against E. coli likely due to AcrAB-TolC efflux pumps ejecting the cationic molecule.[1][2]

Protocol:

  • Perform MIC assay on E. coli (ATCC 25922) as described in Protocol 1.[2]

  • Run a parallel plate adding Phenylalanine-arginine

    
    -naphthylamide (PA
    
    
    
    N)
    at
    
    
    (sub-inhibitory concentration) to the media.
  • Result: A reduction in MIC of Veprisinium by ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -fold in the presence of PA
    
    
    
    N confirms efflux-mediated resistance.[1]

References

  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1982). Veprisinium Salt, A Novel Antibacterial Quaternary Alkaloid from Vepris louisii.[1][3] Planta Medica, 44(3), 139–142.[1][3]

  • Clinical and Laboratory Standards Institute (CLSI).[1][2] (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (11th ed.).[2] CLSI standard M07.[1][2]

  • Kilonzo, M., & Munisi, D. (2021). Antimicrobial activities and phytochemical analysis of Harrisonia abyssinica and Vepris simplicifolia extracts used as traditional medicine in Tanzania.[1][5][6][7] Saudi Journal of Biological Sciences, 28(12), 7481–7485.[1][5]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[1] Methods, 42(4), 321–324.[1] [2]

Sources

Application Note: Preclinical Evaluation of Veprisinium Chloride in Murine Infection Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Veprisinium (specifically Veprisinium chloride) is a water-soluble quaternary furoquinoline alkaloid originally isolated from Vepris louisii (Rutaceae). While tertiary alkaloids like veprisine are well-documented, the quaternary salt form, Veprisinium, presents a unique pharmacological profile characterized by enhanced aqueous solubility and potent antibacterial activity, particularly against Gram-positive pathogens such as Staphylococcus aureus [1].

Mechanistic Basis

As a planar quaternary alkaloid, Veprisinium’s primary Mechanism of Action (MOA) is hypothesized to involve DNA intercalation and the subsequent inhibition of nucleic acid synthesis in prokaryotes. Unlike membrane-disrupting cationic surfactants, furoquinoline alkaloids often stabilize the DNA-topoisomerase cleavable complex or sterically hinder polymerase progression, leading to bacterial cell cycle arrest.

Therapeutic Positioning: Given its chemical structure, Veprisinium is developed as a parenteral agent for severe systemic infections where hydrophobicity limits the efficacy of other alkaloid-based candidates. This protocol outlines the critical path for evaluating Veprisinium in murine models, focusing on safety (MTD), Pharmacokinetics (PK), and efficacy in a Sepsis Model.

Experimental Design & Safety Considerations

Formulation Strategy

Veprisinium chloride is a quaternary salt, rendering it highly soluble in aqueous media.

  • Vehicle: 0.9% Sterile Saline (pH 7.4).

  • Stability: Prepare fresh daily. Protect from light due to the photosensitivity of the furoquinoline core.

  • Concentration: Stock solution at 10 mg/mL; dilute to working concentrations (0.1 – 2.0 mg/mL).

Animal Model Selection[1][2][3]
  • Species: Mus musculus (CD-1 or BALB/c).

  • Justification: CD-1 mice are outbred and robust, suitable for PK and toxicology. BALB/c are preferred for infection models due to their predictable immune response to S. aureus.

  • Ethical Compliance: All procedures must adhere to IACUC guidelines.

Phase I: Maximum Tolerated Dose (MTD) Determination

Before efficacy testing, the therapeutic window must be established. Quaternary alkaloids can exhibit neuromuscular blocking effects or acute cardiotoxicity at high doses.

Protocol Steps:

  • Grouping: 5 groups of n=3 female CD-1 mice.

  • Dosing: Single Bolus Intravenous (IV) injection via tail vein.

    • Doses: 1, 3, 10, 30, and 60 mg/kg.

  • Observation: Continuous monitoring for 4 hours post-dose, then daily for 7 days.

  • Endpoints:

    • Immediate: Tremors, ataxia, respiratory distress (signs of neuromuscular blockade).

    • Delayed: Weight loss >15%, lethargy.

  • Outcome: Define the MTD as the highest dose with no mortality and <10% body weight loss. Note: For Veprisinium, the estimated starting therapeutic dose is often 1/10th of the LD50.

Phase II: Pharmacokinetics (PK) Profile

Understanding the clearance of Veprisinium is critical, as quaternary ammonium compounds often have poor oral bioavailability and rapid renal elimination.

Experimental Workflow
  • Route: IV (Tail vein) and IP (Intraperitoneal).

  • Dose: 5 mg/kg (or 50% of MTD).

  • Sampling: Serial tail nick or cardiac puncture at t = 5, 15, 30 min, 1, 2, 4, 8, 24 h.

  • Bioanalysis: LC-MS/MS detection of Veprisinium cation (m/z ~330.1).

Data Output Format:

ParameterDefinitionExpected Trend (Quaternary Alkaloid)
Cmax Maximum Plasma ConcentrationHigh initial peak (IV), delayed peak (IP).
t1/2 Half-lifeShort (0.5 - 2 hours) due to rapid renal excretion.
Vd Volume of DistributionLow to Moderate (limited intracellular penetration).
CL ClearanceHigh (approaching glomerular filtration rate).

Phase III: Efficacy in Murine Sepsis Model (S. aureus)

This is the core validation experiment. We utilize a systemic infection model to mimic bacteremia.

Bacterial Preparation
  • Strain: Staphylococcus aureus (ATCC 29213 or MRSA USA300).

  • Inoculum: Grow to log phase, wash in PBS, and adjust to

    
     CFU/mL.
    
  • Challenge: Intraperitoneal (IP) injection of

    
     mL inoculum + 5% mucin (to enhance virulence).
    
Treatment Protocol
GroupNTreatment AgentDoseRouteFrequency
G1 (Vehicle) 100.9% SalineN/AIVq12h x 3 days
G2 (Positive) 10Vancomycin10 mg/kgIVq12h x 3 days
G3 (Low) 10Veprisinium Cl2.5 mg/kgIVq12h x 3 days
G4 (Med) 10Veprisinium Cl5.0 mg/kgIVq12h x 3 days
G5 (High) 10Veprisinium Cl10.0 mg/kgIVq12h x 3 days
Detailed Steps
  • Infection (T=0): Inoculate all mice IP with S. aureus.

  • Treatment Initiation (T+1h): Administer the first dose of Veprisinium or Control IV. This "post-exposure prophylaxis" mimics early clinical intervention.

  • Maintenance: Continue dosing every 12 hours for 72 hours.

  • Monitoring: Score clinical signs (fur ruffle, hunched posture) every 6 hours.

  • Harvest (T+24h & T+72h): Euthanize n=5 per group at each timepoint.

    • Collect blood (cardiac puncture) for bacteremia quantification.

    • Harvest kidneys and spleen; homogenize and plate on Mannitol Salt Agar for tissue burden (CFU/g).

Mechanistic & Workflow Visualization

Mechanism of Action: Furoquinoline Alkaloid

The following diagram illustrates the hypothesized pathway by which Veprisinium induces bacterial cell death, contrasting it with the host toxicity risks (neuromuscular blockade) inherent to quaternary alkaloids.

Veprisinium_MOA cluster_bacteria Bacterial Target (Gram-Positive) cluster_host Host Safety Risks (Off-Target) Vep Veprisinium (Cation) CellWall Peptidoglycan Mesh Vep->CellWall Permeation AChR Nicotinic ACh Receptor Vep->AChR High Dose Binding DNA Bacterial DNA CellWall->DNA Cytoplasmic Entry Intercalation Intercalation / Groove Binding DNA->Intercalation RepArrest Replication Arrest Intercalation->RepArrest Death Bacterial Cell Lysis RepArrest->Death Block Neuromuscular Blockade AChR->Block

Figure 1: Hypothesized pharmacodynamics of Veprisinium. The compound penetrates the bacterial cell wall to intercalate DNA, while potential off-target effects at host neuromuscular junctions dictate the MTD.

Experimental Workflow: Sepsis Model

Study_Workflow Start T=0h: Infection (IP S. aureus) Treat1 T+1h: Treatment (IV Veprisinium) Start->Treat1 Monitor T+1h to T+72h: Clinical Scoring Treat1->Monitor Dose2 q12h: Maintenance Dosing Monitor->Dose2 End1 T+24h Harvest: Blood/Kidney CFU Dose2->End1 End2 T+72h Harvest: Survival/Clearance Dose2->End2

Figure 2: Chronological workflow for the Murine Sepsis efficacy study.

References

  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1982). Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii.[1] Planta Medica, 44(3), 139–142.

  • National Institutes of Health (NIH). (2024). Preclinical Animal Models for Antibacterial Drug Development.

  • Taconic Biosciences. (2025). Understanding Validity in Animal Models for Drug Discovery.

  • PubChem. (2025). Veprisinium Compound Summary.

Sources

Application Notes & Protocols: Veprisinium Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of "Veprisinium," a model quaternary ammonium compound characterized by poor aqueous solubility, intended for intravenous (IV) administration in preclinical in vivo studies. Recognizing that many novel chemical entities (NCEs) present solubility challenges, this guide outlines a systematic, science-driven approach to formulation development.[1][2] It emphasizes a deep understanding of the active pharmaceutical ingredient's (API) physicochemical properties to select an appropriate solubilization strategy. Detailed protocols for pre-formulation analysis, vehicle screening, and the preparation of a pH-adjusted cosolvent-based formulation are provided, ensuring researchers can develop a safe, stable, and effective dosing vehicle for toxicological and pharmacological assessments.

Introduction: The Challenge of Poorly Soluble NCEs

The progression of new chemical entities (NCEs) from discovery to preclinical evaluation is frequently hampered by poor aqueous solubility.[1][2] It is estimated that over 40% of NCEs developed are practically insoluble in water, which can lead to inadequate absorption and variable bioavailability, complicating the interpretation of in vivo studies.[1][] Veprisinium, a representative quaternary ammonium salt, exemplifies this challenge. Its cationic nature and molecular structure contribute to low solubility at physiological pH, making direct administration in simple aqueous vehicles unfeasible for intravenous studies.

The primary objective of preclinical formulation is to develop a safe and effective vehicle that can deliver the required dose of the API to the test species, maximizing exposure for safety and efficacy testing.[4][5] This requires a thorough understanding of the API's physicochemical properties and a systematic approach to vehicle selection and formulation optimization.[6][7] This guide details a robust workflow for developing an IV formulation for challenging compounds like Veprisinium.

Foundational Strategy: A Stepwise Approach to Formulation

A successful formulation strategy is not a one-size-fits-all solution but a logical progression based on empirical data. The process begins with a comprehensive pre-formulation assessment to characterize the API, followed by a tiered vehicle screening approach to identify the most promising solubilization strategy.

Pre-formulation Assessment: Characterizing Veprisinium

Before any formulation work begins, a baseline understanding of the API's properties is essential.[4][6][7] This knowledge guides all subsequent decisions.

Key Physicochemical Parameters to Determine:

  • Aqueous Solubility: Determine the intrinsic solubility in water and buffered solutions across a physiologically relevant pH range (e.g., pH 2 to 10). For a basic compound like Veprisinium, solubility is expected to increase at a lower pH.[][8]

  • pKa: The acid dissociation constant is critical for predicting how solubility will change with pH.[4][7] This can be determined experimentally or via in silico modeling.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) indicate the lipophilicity of the compound, which helps in selecting appropriate organic cosolvents or lipid-based systems.[4]

  • Solid-State Properties: Characterization using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can identify the melting point, crystallinity, and potential polymorphs, which can influence solubility and stability.[6][7]

The Formulation Development Workflow

The development process follows a decision-tree logic, starting with the simplest vehicles and progressing to more complex systems as needed. This approach conserves API, which is often scarce in early development, and minimizes the use of potentially confounding excipients.[5]

G cluster_0 Phase 1: Pre-formulation cluster_2 Phase 3: Validation & QC start Characterize API (Solubility, pKa, LogP) aqueous Aqueous Vehicle (Saline, D5W) start->aqueous Target Dose Soluble? ph_adjust pH Adjustment aqueous->ph_adjust No qc QC Testing (Appearance, pH, Purity) aqueous->qc Yes cosolvent Cosolvent System (PEG, PG, Ethanol) ph_adjust->cosolvent No ph_adjust->qc complexation Complexation Agent (Cyclodextrins) cosolvent->complexation No cosolvent->qc Soluble? Yes surfactant Surfactant System (Polysorbates) complexation->surfactant No complexation->qc Soluble? Yes surfactant->qc Soluble? Yes stability Short-Term Stability qc->stability end_node Final Formulation stability->end_node

Caption: Formulation development decision workflow.

Solubilization Strategies for Veprisinium

Based on its properties as a poorly soluble quaternary ammonium salt, several strategies can be employed.[9][10]

pH Adjustment

For ionizable compounds, pH adjustment is often the simplest and most effective method to enhance solubility.[][11] Since Veprisinium is a cationic (basic) compound, decreasing the pH of the vehicle will increase the proportion of the more soluble, ionized form.

  • Mechanism: According to the Henderson-Hasselbalch equation, lowering the pH below the compound's pKa will drive the equilibrium towards the protonated, charged species, which has greater affinity for aqueous media.[11]

  • Considerations: The final pH of the formulation must be tolerable for intravenous injection, typically within the range of pH 5-9, to avoid irritation and phlebitis.[12] The buffering capacity of the blood can accommodate slightly acidic or basic formulations, but extremes should be avoided.

Cosolvents

When pH adjustment alone is insufficient, the use of water-miscible organic solvents, or cosolvents, is a common next step.[13][14]

  • Mechanism: Cosolvents work by reducing the polarity of the aqueous vehicle, making it a more favorable environment for lipophilic solutes.[][13] They disrupt the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the drug molecule.

  • Common Cosolvents: Polyethylene glycol (PEG 300/400), propylene glycol (PG), ethanol, and N,N-Dimethylacetamide (DMA) are frequently used in preclinical formulations.[][15]

  • Considerations: Each cosolvent has its own toxicity profile and potential for adverse physiological effects.[16] For example, high concentrations of PEG-400 can cause hypertension and bradycardia in rats.[15] Therefore, the minimum effective concentration should be used, and the vehicle's effects must be evaluated in a control group.

Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their apparent solubility.[17][18][19]

  • Mechanism: CDs have a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic Veprisinium molecule can partition into this cavity, forming a water-soluble complex.[18][19]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in parenteral formulations due to their favorable safety profiles.[20]

  • Considerations: The affinity of the drug for the CD cavity and the stoichiometry of the complex must be determined. While effective, CDs can sometimes affect the pharmacokinetics of a drug.[17][21]

Protocol: Preparation of a Veprisinium Formulation (10 mg/mL)

This protocol details the development of a formulation using a combination of pH adjustment and cosolvents, a robust approach for many poorly soluble basic compounds.

Materials and Equipment
  • Veprisinium API

  • Polyethylene Glycol 400 (PEG 400), USP grade

  • Propylene Glycol (PG), USP grade

  • Sterile Water for Injection (SWFI)

  • Hydrochloric Acid (HCl), 0.1 N solution

  • Sodium Hydroxide (NaOH), 0.1 N solution

  • Sterile, depyrogenated glass vials

  • Magnetic stirrer and stir bars

  • Calibrated pH meter

  • Analytical balance

  • Sterile syringe filters (0.22 µm PVDF)

Vehicle Screening Protocol

Objective: To determine the most suitable vehicle composition that solubilizes Veprisinium at the target concentration of 10 mg/mL.

  • Prepare Stock Vehicles: Prepare a series of potential vehicle blends. (See Table 1).

  • Solubility Assessment:

    • Weigh 10 mg of Veprisinium into separate glass vials.

    • Add 1 mL of each test vehicle to the respective vials.

    • Vortex for 1 minute, then place on a magnetic stirrer for 1-2 hours at ambient temperature.

    • Visually inspect for complete dissolution against a light and dark background.

    • For promising candidates, confirm solubility by centrifuging the sample and analyzing the supernatant concentration via HPLC-UV.

Table 1: Example Vehicle Screening Compositions

Vehicle IDComposition (% v/v)Visual Solubility (10 mg/mL)
V1100% Saline (0.9% NaCl)Insoluble
V2100% D5WInsoluble
V330% PEG 400 / 70% D5WHazy, particles remain
V430% PG / 70% D5WHazy, particles remain
V520% PEG 400 / 20% PG / 60% D5WNear complete dissolution
V6V5, pH adjusted to 4.0Completely Soluble
Step-by-Step Formulation Preparation (Based on Vehicle V6)

Target Formulation: 10 mg/mL Veprisinium in 20% PEG 400 / 20% PG / 60% D5W, pH 4.0.

  • Prepare the Cosolvent Blend: In a sterile beaker, combine 20 mL of PEG 400 and 20 mL of PG. Mix thoroughly.

  • Add Aqueous Component: Add 55 mL of D5W (or SWFI) to the cosolvent blend. Mix until a homogenous solution is formed.

  • Dissolve Veprisinium: Weigh 1.0 g of Veprisinium API and slowly add it to the vehicle while stirring continuously. A milky suspension may initially form.

  • pH Adjustment for Solubilization:

    • Monitor the pH of the suspension using a calibrated pH meter.

    • Slowly add 0.1 N HCl dropwise. The suspension should clarify as the pH drops and the Veprisinium dissolves.[][8]

    • Continue adding acid until all solid material is dissolved and the target pH of 4.0 is reached.

  • Final Volume Adjustment: Once the API is fully dissolved and the pH is stable, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of D5W and add it to the flask. Bring the solution to the final volume of 100 mL with D5W.

  • Sterile Filtration: Draw the final formulation into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final, sterile, depyrogenated vial. This step is critical for parenteral preparations to ensure sterility.[22]

  • Quality Control: Before use, every batch of formulation must be tested.

    • Appearance: The solution should be clear and free of visible particulate matter.

    • pH: Confirm the final pH is within the target range (e.g., 4.0 ± 0.2).

    • Concentration Verification: Analyze the concentration via a validated analytical method (e.g., HPLC-UV) to confirm it meets the target (e.g., 10 mg/mL ± 5%).[22]

Caption: Step-by-step intravenous formulation protocol.

In Vivo Considerations and Best Practices

  • Vehicle Tolerability: Always run a vehicle-only control group in your in vivo study to assess any background effects of the formulation itself.[16][23]

  • Administration Volume and Rate: For intravenous bolus administration in rodents, the dosing volume should typically not exceed 5 mL/kg.[12] The infusion rate should be slow (e.g., ≤1 mL/min) to minimize local irritation and prevent precipitation of the drug in the bloodstream upon dilution.[12]

  • Stability: The prepared formulation should be assessed for short-term stability to ensure it remains homogenous, clear, and chemically stable for the duration of the experiment.[4][22] This typically involves storing an aliquot under the same conditions as the study samples and re-testing QC parameters at the end of the dosing period.

  • Regulatory Context: All excipients used should be of high purity (e.g., USP grade) and listed in the FDA's Inactive Ingredient Database for the intended route of administration to streamline future regulatory filings.[6][24]

Conclusion

Formulating a poorly soluble compound like Veprisinium for in vivo intravenous studies is a systematic process grounded in the principles of physical chemistry and pharmaceutics. By thoroughly characterizing the API and employing a logical, tiered approach to vehicle screening—starting with simple pH adjustment and progressing to cosolvent or complexation systems—a safe and effective formulation can be developed. The detailed protocol provided herein for a pH-adjusted cosolvent system serves as a robust template that can be adapted for numerous poorly soluble cationic NCEs, thereby accelerating their progression through critical preclinical safety and efficacy assessments.

References

  • Vertex AI Search. Solubilization techniques used for poorly water-soluble drugs.
  • Prisys Biotech. The Importance Of Administration Volume in Preclinical Studies. Prisys Biotech.
  • PubMed. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat.
  • ILAR Journal. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Oxford Academic.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • MDPI. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
  • NIH National Library of Medicine. Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT.
  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • PubMed. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs.
  • Slideshare. SOLUBILIZATION TECHNIQUES.
  • NIH National Library of Medicine. Drug Solubility: Importance and Enhancement Techniques.
  • Asian Journal of Pharmaceutics. Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug.
  • Quay Pharma. Designing formulations for preclinical and early stage clinical studies.
  • IntechOpen. Preclinical Drug Development Process: Formulation and Development Aspects.
  • WuXi AppTec. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • BioDuro. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development.
  • NIH National Library of Medicine. Solubilization techniques used for poorly water-soluble drugs.
  • Chemical Journals. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • International Journal of Pharmaceutical and Natural Sciences. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • PubMed. Sterile Basics: Intravenous Admixture Preparation Considerations, Part 5: pH ....
  • U.S. Food and Drug Administration. Guidances (Drugs).

Sources

Application Notes and Protocols: High-Throughput Screening of Veprisinium Against Kinases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Furoquinoline Alkaloids in Kinase Inhibition

Veprisinium is a quaternary furoquinoline alkaloid derived from plants of the Vepris genus.[1] Historically, compounds from this class have been investigated for their diverse biological activities, including antimicrobial and cytotoxic effects.[2][3] While the primary therapeutic applications of Veprisinium and its analogs have been in infectious diseases, emerging evidence suggests a broader pharmacological potential, particularly in oncology.

The rationale for screening Veprisinium against a panel of protein kinases stems from the known activities of structurally related furoquinoline alkaloids. For instance, the alkaloid dictamnine has been shown to inhibit lung cancer growth by directly binding to the receptor tyrosine kinase c-Met, leading to the downregulation of critical cell survival and proliferation pathways, namely the PI3K/AKT/mTOR and MAPK signaling cascades.[4] This direct modulation of a key kinase highlights the potential for other furoquinoline alkaloids, such as Veprisinium, to interact with the highly conserved ATP-binding pocket of various kinases. The cytotoxic profiles of several furoquinoline alkaloids against cancer cell lines further suggest that their mechanism of action may involve the inhibition of essential signaling pathways often driven by aberrant kinase activity.[4][5]

This application note provides a comprehensive guide for researchers to perform a high-throughput screening (HTS) campaign to identify potential kinase targets of Veprisinium. We present detailed, field-proven protocols for two robust and widely adopted HTS assay platforms: a luminescence-based assay (ADP-Glo™) and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (LanthaScreen™). Furthermore, we provide a framework for data analysis and hit validation, ensuring the generation of high-quality, reproducible results.

Experimental Design and Workflow

A typical HTS campaign to assess the kinase inhibitory potential of Veprisinium follows a multi-stage process. The initial primary screen against a broad panel of kinases at a single compound concentration identifies potential "hits." These initial hits are then subjected to secondary screening, which involves generating dose-response curves to confirm activity and determine the potency (IC50) of the compound against specific kinases.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation Veprisinium Veprisinium Stock (e.g., 10 mM in DMSO) AssayPlates Assay Plate Preparation (384-well) Veprisinium->AssayPlates PrimaryScreen Primary Screen (Single Concentration, e.g., 10 µM) AssayPlates->PrimaryScreen DataAnalysis1 Primary Data Analysis (% Inhibition, Z'-Factor) PrimaryScreen->DataAnalysis1 HitSelection Hit Identification DataAnalysis1->HitSelection DoseResponse Dose-Response Assay (e.g., 10-point titration) HitSelection->DoseResponse DataAnalysis2 IC50 Determination DoseResponse->DataAnalysis2 ValidatedHit Validated Kinase Hit(s) DataAnalysis2->ValidatedHit ADP_Glo_Principle cluster_reaction Kinase Reaction cluster_detection Detection Steps Kinase Kinase Substrate Substrate PhosphoSubstrate Phospho-Substrate Substrate->PhosphoSubstrate Kinase ATP ATP ADP ADP ATP->ADP Kinase Step1 Step 1: Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) ADP->Step1 Veprisinium Veprisinium (Inhibitor) Veprisinium->Kinase Step2 Step 2: Add Kinase Detection Reagent (Converts ADP to ATP) Step1->Step2 Luciferase Luciferase + Luciferin Step2->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest and its corresponding substrate

  • Veprisinium stock solution (e.g., 10 mM in 100% DMSO)

  • Appropriate kinase buffer

  • 384-well white, opaque assay plates

  • Plate-reading luminometer

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of Veprisinium in 100% DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typically used. For dose-response curves, a 10-point, 3-fold serial dilution is recommended.

  • Assay Plate Preparation: Add 25 nL of the Veprisinium dilutions or DMSO (for controls) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the appropriate kinase buffer.

    • Prepare a 2X ATP solution in the same buffer. The final ATP concentration should ideally be at the Km for the specific kinase.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound pre-binding.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [6] * Incubate for 40 minutes at room temperature. [6] * Add 10 µL of Kinase Detection Reagent to each well. [6] * Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. [6]5. Data Acquisition: Measure the luminescence using a plate-reading luminometer.

ParameterPrimary ScreenDose-Response
Veprisinium Conc.10 µM (final)10-point, 3-fold dilution
Kinase Reaction Vol.5 µL5 µL
ADP-Glo™ Reagent Vol.5 µL5 µL
Kinase Detection Vol.10 µL10 µL
Incubation TimesAs per protocolAs per protocol

Table 1. Summary of ADP-Glo™ Assay Parameters.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (LanthaScreen™)

The LanthaScreen™ TR-FRET technology provides a robust platform for kinase activity and inhibitor screening. [7][8]The assay measures the phosphorylation of a fluorescein-labeled substrate by a kinase. A terbium-labeled antibody specific for the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a high TR-FRET signal.

LanthaScreen_Principle cluster_no_inhibition No Inhibition (High Kinase Activity) cluster_inhibition Inhibition (Low Kinase Activity) Kinase_A Kinase PhosphoSubstrate_A Fluorescein-P-Substrate Substrate_A Fluorescein-Substrate Substrate_A->PhosphoSubstrate_A Phosphorylation ATP_A ATP Tb_Ab_A Tb-Antibody PhosphoSubstrate_A->Tb_Ab_A Binding FRET_A High TR-FRET Tb_Ab_A->FRET_A Veprisinium_B Veprisinium Kinase_B Kinase Veprisinium_B->Kinase_B Substrate_B Fluorescein-Substrate No_FRET_B Low TR-FRET Substrate_B->No_FRET_B

Caption: Principle of the LanthaScreen™ TR-FRET Kinase Assay.

Materials:

  • LanthaScreen™ Tb-labeled anti-phospho-substrate antibody (Thermo Fisher Scientific)

  • Fluorescein-labeled kinase substrate (Thermo Fisher Scientific)

  • Kinase of interest

  • Veprisinium stock solution (e.g., 10 mM in 100% DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • EDTA solution (to stop the reaction)

  • 384-well black assay plates

  • TR-FRET compatible plate reader

Step-by-Step Protocol:

  • Compound Preparation: As described in the ADP-Glo™ protocol.

  • Assay Plate Preparation: Add 25 nL of the Veprisinium dilutions or DMSO to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 4X solution of the kinase in kinase buffer.

    • Prepare a 4X solution of the fluorescein-labeled substrate and ATP in kinase buffer.

    • Add 2.5 µL of the 4X kinase solution to each well.

    • Add 5 µL of kinase buffer.

    • Initiate the reaction by adding 2.5 µL of the 4X substrate/ATP solution.

    • Incubate for 60-90 minutes at room temperature. [9]4. Detection:

    • Prepare a 2X stop/detection solution containing EDTA and the Tb-labeled antibody in TR-FRET dilution buffer.

    • Add 10 µL of the stop/detection solution to each well. [9] * Incubate for 30-60 minutes at room temperature to allow for antibody binding. [10]5. Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 495 nm for terbium and 520 nm for fluorescein). [8]

      Parameter Primary Screen Dose-Response
      Veprisinium Conc. 10 µM (final) 10-point, 3-fold dilution
      Kinase Reaction Vol. 10 µL 10 µL
      Stop/Detection Vol. 10 µL 10 µL
      Final Antibody Conc. 2 nM (typical) 2 nM (typical)

      | Final Substrate Conc. | 200-400 nM (typical) | 200-400 nM (typical) |

Table 2. Summary of LanthaScreen™ Assay Parameters.

Data Analysis and Interpretation

Rigorous data analysis is essential to ensure the quality of the screening results and the confident identification of true hits.

Primary Screen Data Analysis and Quality Control

For the primary screen, the raw data from each well is used to calculate the percent inhibition relative to control wells.

  • High Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO (no compound).

  • Low Control (100% Inhibition): Wells containing a known potent inhibitor of the kinase or no kinase.

The quality and robustness of the assay are assessed by calculating the Z'-factor , a statistical parameter that reflects the separation between the high and low controls.

Z'-Factor Formula: Z' = 1 - (3 * (σ_high + σ_low)) / |μ_high - μ_low|

Where:

  • σ_high and σ_low are the standard deviations of the high and low controls.

  • μ_high and μ_low are the means of the high and low controls.

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unacceptable assay

Table 3. Interpretation of Z'-Factor Values. [11] A Z'-factor of ≥ 0.5 is generally considered acceptable for HTS campaigns. [3]

Hit Confirmation and IC50 Determination

Compounds that exhibit significant inhibition in the primary screen (e.g., >50% inhibition) are selected for secondary screening. In this phase, a dose-response experiment is performed to determine the potency of the compound, expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The percent inhibition data from the dose-response experiment is plotted against the logarithm of the Veprisinium concentration. A non-linear regression analysis is then performed using a four-parameter logistic model to fit a sigmoidal curve and calculate the IC50 value. Software such as GraphPad Prism is well-suited for this analysis. [12][13]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for conducting a high-throughput screening campaign to evaluate the kinase inhibitory potential of Veprisinium. The use of established and reliable assay technologies like ADP-Glo™ and LanthaScreen™ ensures the generation of high-quality data. By leveraging the known inhibitory effects of related furoquinoline alkaloids on key signaling kinases, this screening effort holds the potential to uncover novel therapeutic applications for Veprisinium.

Positive hits from this screening campaign should be further validated through orthogonal assays and their mechanism of inhibition (e.g., ATP-competitive, allosteric) should be determined. Subsequent studies can then focus on structure-activity relationships (SAR) to optimize the potency and selectivity of Veprisinium-based kinase inhibitors, paving the way for the development of new therapeutic agents.

References

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Retrieved from [Link]

  • Nowakowska, Z., & Gdaniec, M. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 6039. MDPI. Retrieved from [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • GraphPad. (n.d.). Fitting a dose-response curve to find the absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PubMed Central. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]

  • Nowakowska, Z. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2,3-Dihydro-2-(1-hydroxy-1-methylethyl)-4,7,8-trimethoxy-9-methylfuro(2,3-b)quinolinium. PubChem. Retrieved from [Link]

  • Kuete, V., et al. (2015). Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. Phytomedicine, 22(10), 940-946. Retrieved from [Link]

  • Graphviz. (n.d.). User Guide. Retrieved from [Link]

  • Bentham Science Publishers. (2022, January 6). Alkaloids Exhibit a Meaningful Function as Anticancer Agents by Restraining Cellular Signaling Pathways. Bentham Science. Retrieved from [Link]

  • YouTube. (2024, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. Retrieved from [Link]

  • YouTube. (n.d.). Dot Language Graphviz. Retrieved from [Link]

  • Thejesh GN. (2021, June 28). Drawings as Code – DOT and Graphviz. Retrieved from [Link]

  • MDPI. (2022, January 28). Alkaloids and Colon Cancer: Molecular Mechanisms and Therapeutic Implications for Cell Cycle Arrest. Retrieved from [Link]

  • Nowakowska, Z. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Preprints.org. Retrieved from [Link]

  • Ngamga, D., et al. (1982). Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii. Planta Medica, 44(3), 139-142. Retrieved from [Link]

Sources

Topic: Click Chemistry for Veprisinium Derivatization: A Modular Approach for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Veprisinium, a quaternary benzo[c]phenanthridine alkaloid, presents a complex and rigid scaffold that is of significant interest for therapeutic development due to its known antibacterial properties.[1][2] However, systematic exploration of its structure-activity relationship (SAR) has been hampered by a lack of versatile and efficient methods for structural modification. This application note provides a comprehensive guide and detailed protocols for the derivatization of the Veprisinium core using click chemistry. We outline a robust strategy for introducing an alkyne "click handle" onto the Veprisinium scaffold and subsequently demonstrate its utility in two powerful click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These modular approaches enable the rapid generation of diverse Veprisinium analog libraries, paving the way for accelerated SAR studies, the development of targeted probes, and the discovery of novel therapeutic agents.

Introduction: The Case for Veprisinium Derivatization

Natural products are a cornerstone of drug discovery, providing structurally diverse and biologically validated starting points for new medicines.[3] Veprisinium, isolated from Vepris louisii, belongs to the quaternary benzo[c]phenanthridine alkaloid class, which is known for a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[1][4] The permanent positive charge of the quaternary nitrogen and its rigid, planar structure are key features that can mediate specific interactions with biological targets like proteins and nucleic acids.[4]

To unlock the full therapeutic potential of the Veprisinium scaffold, a systematic derivatization strategy is required. By creating a library of analogs with diverse physicochemical properties, researchers can:

  • Probe and optimize the Structure-Activity Relationship (SAR): Identify which parts of the molecule are essential for activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties.

  • Develop Molecular Probes: Attach fluorescent dyes or affinity tags to study the mechanism of action and identify cellular targets.

  • Improve Drug-like Properties: Modify the scaffold to enhance solubility, reduce toxicity, or improve metabolic stability.

Traditional synthetic methods applied to complex natural products are often multi-step, low-yielding, and lack modularity. Click chemistry, a concept introduced by K. Barry Sharpless, offers an ideal solution.[3] These reactions are characterized by high yields, stereospecificity, tolerance of a wide range of functional groups, and simple reaction conditions, making them exceptionally well-suited for the late-stage functionalization of complex molecules like Veprisinium.[5][6][7]

The "Click Handle" Strategy: Preparing Veprisinium for Derivatization

The foundation of our strategy is the introduction of a bioorthogonal "click handle"—in this case, a terminal alkyne—onto the Veprisinium core. Examination of the Veprisinium structure reveals several methoxy groups.[8] Phenolic hydroxyl groups are versatile synthetic intermediates. Therefore, a selective demethylation of one of the methoxy groups provides an ideal attachment point for our alkyne handle via a stable ether linkage. We propose the selective demethylation of the C8-methoxy group, followed by O-alkylation with propargyl bromide.

G Veprisinium Veprisinium Core (with C8-OCH3) Demethylation Selective Demethylation (e.g., BBr3) Veprisinium->Demethylation Phenol_Intermediate Veprisinium Phenol (C8-OH) Demethylation->Phenol_Intermediate Alkylation O-Alkylation (Propargyl Bromide, Base) Phenol_Intermediate->Alkylation Vpr_Alkyne Alkyne-Functionalized Veprisinium (Vpr-O-CH2-C≡CH) Alkylation->Vpr_Alkyne Click_Reaction Click Chemistry (CuAAC or SPAAC) + Azide Library (R-N3) Vpr_Alkyne->Click_Reaction Derivative_Library Diverse Veprisinium Derivatives Click_Reaction->Derivative_Library

Caption: Strategy for preparing alkyne-functionalized Veprisinium.

Protocol I: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[9][10] This reaction is incredibly robust and high-yielding, making it perfect for rapidly building a library of derivatives from a common precursor.

Causality Behind the Choice: CuAAC is chosen for its efficiency and the commercial availability of a vast array of azide-containing building blocks. The resulting triazole linker is not just a passive spacer; it is a stable, aromatic, and hydrogen-bond-accepting moiety that can positively influence the pharmacological properties of the final compound.

G cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_analysis Purification & Analysis Vpr_Alkyne Prepare Alkyne-Veprisinium (Vpr-Alkyne) Stock Solution Mix Combine Vpr-Alkyne, R-N3, Solvent (tBuOH/H2O) Vpr_Alkyne->Mix Azide_Library Prepare Azide Building Block (R-N3) Stock Solution Azide_Library->Mix Add_Cat Add CuSO4 and Sodium Ascorbate Mix->Add_Cat React Stir at Room Temp (1-12 h) Add_Cat->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup/ Filtration Monitor->Workup Purify Purify via Chromatography (Silica or RP-HPLC) Workup->Purify Characterize Characterize (NMR, HRMS) Purify->Characterize G cluster_prep Preparation cluster_reaction SPAAC Reaction (Copper-Free) cluster_analysis Purification & Analysis Vpr_Azide Prepare Azide-Veprisinium (Vpr-N3) Stock Solution Mix Combine Vpr-N3 and DBCO Reagent in Biocompatible Solvent (PBS/DMSO) Vpr_Azide->Mix DBCO_Reagent Prepare Strained Alkyne (e.g., DBCO-PEG4-amine) Stock DBCO_Reagent->Mix React Incubate at 37°C (4-24 h) Mix->React Monitor Monitor by LC-MS React->Monitor Purify Purify via HPLC or Size-Exclusion Chromatography Monitor->Purify Characterize Characterize (HRMS, UV-Vis) Purify->Characterize

Sources

Troubleshooting & Optimization

Technical Support Center: Veprisinium Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cationic Trap"

Welcome to the technical guide for handling Veprisinium (specifically Veprisinium chloride/salt). As a quaternary dihydrofuroquinoline alkaloid, Veprisinium presents a unique solubility paradox in drug discovery workflows.

While chemically classified as a water-soluble quaternary ammonium salt, researchers frequently report "crashing out" (precipitation) when transitioning from DMSO stocks to assay media.[1] This is not typically a hydrophobicity issue (like Paclitaxel); it is an electrostatic incompatibility .

The Core Mechanism: Veprisinium is a permanent cation. When a high-concentration DMSO stock is rapidly introduced into standard buffers like PBS (Phosphate Buffered Saline) or RPMI, two forces trigger precipitation:

  • The Phosphate Trap: Large organic cations often form insoluble salts with phosphate anions (

    
    ).[1]
    
  • Solvent Shock: Rapid dilution from 100% DMSO to aqueous media creates a transient supersaturated state, forcing the compound to crystallize before it can equilibrate.

This guide provides the protocols to bypass these failure modes.

Module 1: Solvent & Stock Preparation[2]

The First Choice: DMSO vs. Water Unlike neutral lipophilic drugs, Veprisinium salts are inherently water-soluble.[1] However, most compound libraries are stored in DMSO to prevent hydrolysis and maintain sterility.

ParameterDMSO Stock (Standard)Aqueous Stock (Alternative)Recommendation
Solubility Limit >50 mM~10-25 mMDMSO is preferred for long-term storage and library consistency.[1]
Stability High (Frozen)Moderate (Hydrolysis risk)Use DMSO for storage; Aqueous for immediate use.[1]
Precipitation Risk High (upon dilution)LowSee Protocol B if using DMSO.[1]
Sterility Self-sterilizingRequires filtrationDMSO avoids filter-binding losses.[1]

Critical Warning: Do not store Veprisinium in basic buffers (pH > 8.0). Quaternary alkaloids can undergo pseudobase formation or ring cleavage under alkaline conditions.[1]

Module 2: The "Step-Down" Dilution Protocol[1]

The Problem: Direct dilution (e.g., adding 1 µL of 10 mM stock to 1 mL media) creates a localized "hotspot" of high concentration, triggering immediate nucleation.

The Solution: Use an Intermediate Dilution Step (IDS) with a non-ionic carrier.

Protocol A: The Intermediate Dilution Method (Recommended)

Use this protocol for IC50/EC50 assays to ensure monomeric dispersion.

  • Prepare Stock: Start with 10 mM Veprisinium in 100% DMSO.

  • The Intermediate Step: Dilute the stock 1:10 into sterile distilled water or 5% Glucose (NOT PBS or Media).

    • Result: 1 mM Veprisinium in 10% DMSO (Clear solution).

    • Why? Water solvates the cation without the "counter-ion attack" from phosphates.

  • Final Assay Dilution: Dilute the Intermediate solution into your Assay Media (e.g., RPMI + 10% FBS).

    • Target: 10 µM final concentration.

    • Final DMSO: 0.1% (Safe for most cells).[1][2][3]

Visualization: The Solubility Workflow

Veprisinium_Workflow cluster_legend Solubility Logic Stock 10 mM Stock (100% DMSO) Precip PRECIPITATION (The Crash) Stock->Precip Direct to PBS/Media (Phosphate Shock) Intermediate Intermediate Dilution (1 mM in Water/5% Glucose) Stock->Intermediate 1:10 Dilution (No Ions) Assay Final Assay Well (Media + Cells) Intermediate->Assay Final Dilution Legend Avoid direct contact between high-conc. cation and phosphate ions.

Figure 1: Comparison of the "Crash" pathway (Direct Dilution) vs. the optimized "Intermediate" pathway.

Module 3: Buffer Selection & Plasticware

The Phosphate Incompatibility

If you observe turbidity immediately upon adding the compound to the buffer, you are likely witnessing Veprisinium Phosphate precipitation.

  • Avoid: PBS (Phosphate Buffered Saline) for any concentration > 50 µM.[1]

  • Replace with:

    • HEPES-Buffered Saline (HBS): (20 mM HEPES, 150 mM NaCl, pH 7.4).[1] HEPES is a zwitterionic buffer that does not precipitate cationic alkaloids.[1]

    • Tris-Buffered Saline (TBS): Good alternative, though temperature-sensitive.[1]

Plasticware Adsorption

Quaternary ammonium compounds are "sticky."[1] They adsorb to negatively charged surfaces (glass) and hydrophobic surfaces (polystyrene) depending on the solvent.

MaterialCompatibilityNotes
Polystyrene (TC-Treated) Poor High binding of cationic drugs.[1] Use only for the final assay with cells.
Polypropylene (PP) Excellent Use PP plates/tubes for all intermediate dilutions.
Glass (Borosilicate) Moderate Cations can bind to silanol groups on glass.

Pro Tip: If you lose potency in your serial dilutions, add 0.01% Tween-20 to your assay buffer.[1] This prevents the compound from sticking to the plastic tips and plate walls without lysing cells.

Troubleshooting & FAQ

Q1: My Veprisinium stock in DMSO froze at room temperature. Is it ruined?

  • Answer: No. Pure DMSO freezes at ~18.5°C.[1][4] This actually indicates your DMSO is dry (good quality).[1] Thaw it gently at 37°C and vortex ensures homogeneity. If it doesn't freeze in the fridge, your DMSO has absorbed water, which may hydrolyze the compound over time [1].

Q2: I see a fine haze in the well under the microscope, but the media looks clear to the naked eye.

  • Answer: This is "micellar aggregation" or micro-precipitation.[1] It will cause false positives in MTT/CellTiter-Glo assays (scattering light or sequestering reagent).[1]

    • Fix: Spin the plate at 1000 x g for 5 mins. If the haze settles, it's precipitate. Switch to the Intermediate Dilution Protocol (Module 2) and swap PBS for HEPES.

Q3: Can I sonicate the solution to re-dissolve it?

  • Answer: Only for the 100% DMSO stock. Do not sonicate aqueous dilutions containing proteins (FBS/BSA) or in the assay plate, as this generates heat and denatures media proteins, altering the baseline of your assay.

Q4: Is Veprisinium light sensitive?

  • Answer: Many furoquinoline alkaloids are photo-active.[1] While not as sensitive as fluorophores, it is Best Practice to handle stocks in amber tubes and avoid leaving assay plates in direct light for extended periods [2].

References

  • BenchChem Technical Support. (2025).[1][5] Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers. Retrieved from [1]

    • Context: Provides the foundational thermodynamics of DMSO-to-Aqueous transitions and the "supersatur
  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1982).[6] Veprisinium Salt, A Novel Antibacterial Quaternary Alkaloid from Vepris louisii.[6][7] Planta Medica, 44(3), 139-142.[1][6] Retrieved from [1]

    • Context: The authoritative source on the isolation, structure, and cationic n
  • ResearchGate Community. (2014).[1] Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? Retrieved from

    • Context: Field-verified troubleshooting regarding the "Phosphate Trap" and concentration-dependent precipit
  • Forman, et al. (1999). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [1]

    • Context: Establishes the toxicity limits of DMSO (0.1% - 1.0%) in cell culture, validating the dilution factors used in Protocol A.

Sources

Veprisinium stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Experimental Success

Welcome to the technical support center for Veprisinium, a novel and potent inhibitor of the Veprisinium-Responsive Tyrosine Kinase (VRTK). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling Veprisinium to ensure its stability and the reproducibility of your experimental results. As Senior Application Scientists, we have compiled this resource based on extensive internal validation and a deep understanding of the compound's chemical properties.

Understanding Veprisinium's Inherent Instability

Veprisinium is a powerful tool in glioblastoma research, but its complex heterocyclic structure, featuring a critical ester functional group and a tertiary amine, makes it susceptible to degradation in aqueous environments. Most small-molecule kinase inhibitors are lipophilic compounds with low water solubility, which can present formulation and stability challenges.[1][2] The two primary degradation pathways for Veprisinium are:

  • Hydrolysis: The ester bond in Veprisinium is prone to cleavage by water, a reaction known as hydrolysis.[3][4] This process is significantly accelerated in neutral to basic conditions (pH > 7), leading to the formation of two inactive metabolites. The rate of hydrolysis is pH-dependent.[3][5]

  • Oxidation: The tertiary amine and other electron-rich parts of the molecule are susceptible to oxidation, which can be triggered by exposure to atmospheric oxygen, light, or trace metal ions in your solutions.[6][7][8] This degradation often manifests as a visible color change in the solution.

Understanding these vulnerabilities is the first step toward designing robust experiments and generating reliable data. This guide will provide you with the protocols and troubleshooting advice to mitigate these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with Veprisinium. Each answer provides not only a solution but also the scientific reasoning behind our recommendations.

Preparation and Storage

Q1: What is the best way to prepare a stable stock solution of Veprisinium?

A1: Proper preparation of your stock solution is the single most critical step to ensure the integrity of Veprisinium. Due to its poor aqueous solubility at neutral pH, an acidified solvent is required.

Protocol: Preparation of a 10 mM Veprisinium Stock Solution

  • Solvent Selection: Use anhydrous (water-free) Dimethyl Sulfoxide (DMSO) for the initial dissolution.

  • Acidification: Before adding Veprisinium, acidify the DMSO with a final concentration of 0.1% v/v Trifluoroacetic Acid (TFA). This creates a protective, slightly acidic microenvironment.

  • Dissolution: Weigh the lyophilized Veprisinium powder and add the acidified DMSO to the desired concentration (e.g., 10 mM). Vortex briefly until fully dissolved. Avoid using aqueous buffers for the primary stock solution.

  • Aliquoting and Storage: Immediately after dissolution, aliquot the stock solution into single-use, low-protein-binding polypropylene tubes.[9] Store these aliquots at -80°C in the dark.[9][10][11] Proper storage is crucial for preventing degradation.[10][12]

Causality: The acidic TFA protonates the tertiary amine group, increasing solubility and reducing its susceptibility to oxidation.[8] Anhydrous DMSO minimizes the presence of water, thereby inhibiting hydrolysis.[5] Aliquoting prevents multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation.[9][10]

Q2: My Veprisinium powder arrived at room temperature. Is it still viable?

A2: Yes. In its lyophilized (powder) form, Veprisinium is stable at ambient temperature for short-term shipping. However, for long-term storage, the lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture.[9][10][11] Once reconstituted, the solution is significantly more sensitive and must be stored at -80°C.[9]

Q3: How should I prepare my working solutions for cell culture experiments?

A3: Working solutions should be prepared fresh for each experiment from a frozen stock aliquot.

  • Thaw a single-use aliquot of the 10 mM Veprisinium stock solution rapidly at room temperature.

  • Dilute the stock solution serially in your final cell culture medium, which should be buffered (e.g., with HEPES) to maintain a stable physiological pH.

  • Perform dilutions quickly and add the final working concentrations to your cells immediately. Do not store Veprisinium in aqueous culture medium for extended periods before use.

Expert Insight: Even in a buffered aqueous medium, Veprisinium will slowly hydrolyze. For long-term experiments (e.g., >24 hours), consider replacing the medium with freshly prepared Veprisinium daily to maintain a consistent effective concentration.[13]

Troubleshooting Experimental Failures

Q4: My Veprisinium solution has turned a pale yellow/brown. What happened, and can I still use it?

A4: A color change is a definitive sign of oxidative degradation.[4] This solution should be discarded immediately. Using a degraded solution will lead to a significant underestimation of Veprisinium's potency and produce unreliable data.

Root Causes & Prevention:

  • Oxygen Exposure: The stock solution was not stored under an inert atmosphere or was handled for extended periods in the open air. When preparing aliquots, work swiftly.

  • Light Exposure: The stock vial or working solution was exposed to ambient light. Always use amber vials or wrap tubes in foil to protect them from light.[9]

  • Contaminants: Trace metal ions in buffers or water can catalyze oxidation.[14] Use high-purity, sterile-filtered reagents and water. Consider adding a chelating agent like EDTA at a low concentration (e.g., 100 µM) to your buffers if you suspect metal ion contamination.[5]

Q5: I'm observing a progressive loss of Veprisinium's inhibitory activity in my multi-day cell-based assay. Why?

A5: This is a classic symptom of hydrolytic degradation in the aqueous culture medium. The ester bond of Veprisinium is being cleaved over time, reducing the concentration of the active compound.[3][4]

Troubleshooting Workflow: Confirming and Mitigating In-Assay Instability

G cluster_observe Observation cluster_hypothesize Hypothesis cluster_validate Validation cluster_decision Decision cluster_action Action Plan Observe Loss of drug activity in assays >24h Hypothesis Veprisinium is degrading in aqueous culture medium Observe->Hypothesis Postulate Cause Validate Run Time-Course HPLC Analysis: 1. Prepare Veprisinium in medium. 2. Incubate at 37°C. 3. Sample at T=0, 8, 24, 48h. 4. Analyze for parent peak decay. Hypothesis->Validate Design Test Decision Significant Degradation (>15% loss in 24h)? Validate->Decision Analyze Results Action1 Implement Daily Media Change: Replace media with freshly prepared Veprisinium every 24h. Decision->Action1 Yes Action2 Shorten Assay Duration: Redesign experiment to use earlier, more robust endpoints. Decision->Action2 Yes Action3 Proceed with Caution: Acknowledge minor instability in data interpretation. Decision->Action3 No

Caption: Decision workflow for addressing in-assay instability of Veprisinium.

Q6: How can I quantitatively measure the stability of my Veprisinium solution?

A6: High-Performance Liquid Chromatography (HPLC) is the gold-standard method for assessing the stability of a drug substance.[15][16][17] A stability-indicating HPLC method can separate the parent Veprisinium peak from its degradation products.

Protocol: Basic HPLC Stability Assessment

  • Sample Preparation: Prepare a solution of Veprisinium (e.g., 10 µM) in the aqueous buffer or medium you wish to test.

  • Time Zero (T=0) Sample: Immediately inject a sample onto the HPLC system to get a baseline reading of the parent Veprisinium peak area.

  • Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2).

  • Time-Point Sampling: At regular intervals (e.g., 2, 8, 24, 48 hours), take an aliquot and inject it onto the HPLC.

  • Data Analysis: Compare the peak area of the parent Veprisinium at each time point to the T=0 sample. The appearance of new peaks alongside a decrease in the parent peak area confirms and quantifies degradation. HPLC combined with Mass Spectrometry (LC-MS) can further help in identifying the structure of the degradation products.[15][16]

Data Summary: Veprisinium Stability Profile

The following table summarizes the degradation rates of Veprisinium under various conditions, as determined by HPLC analysis. This data underscores the importance of proper solution preparation and storage.

ConditionSolvent/BufferTemperature% Degradation (24h)Primary Pathway
Stock Anhydrous DMSO + 0.1% TFA-80°C< 0.1%Negligible
Stock Anhydrous DMSO (no acid)-20°C~2-5%Oxidation
Working Cell Culture Medium (pH 7.4)37°C25-40%Hydrolysis
Working PBS (pH 7.4)25°C15-25%Hydrolysis
Working Citrate Buffer (pH 5.0)25°C< 2%Minimal

Visualizing Degradation Pathways

The following diagram illustrates the two main chemical reactions that compromise Veprisinium's integrity.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Veprisinium Active Veprisinium (Ester + Tertiary Amine) H2O H₂O (Accelerated by pH > 7) Veprisinium->H2O O2 O₂ / Light / Metal Ions Veprisinium->O2 Hydrolysis_Products Inactive Metabolites (Carboxylic Acid + Alcohol) H2O->Hydrolysis_Products Cleavage of Ester Bond Oxidation_Product Inactive N-Oxide Metabolite O2->Oxidation_Product Oxidation of Amine

Caption: Major chemical degradation pathways for Veprisinium in aqueous solution.

By understanding the chemical vulnerabilities of Veprisinium and adhering to the protocols outlined in this guide, you can ensure the integrity of your experiments and generate high-quality, reproducible data. For further assistance, please contact our technical support team.

References

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7). Preprints.org.
  • Aher, N. G. (2010, October 9).
  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). HyMax.
  • Kopitar, A., et al. (2020).
  • Module 02 Hydrolysis. COP Bela.
  • Wang, Q., et al. (2020). Directional Oxidation of Amine-Containing Phenolic Pharmaceuticals by Aqueous Dissolved Oxygen under Dark Conditions Catalyzed by Nitrogen-Doped Multiwall Carbon Nanotubes.
  • Stability Indicating HPLC Method Development and Valid
  • Best Practices for Reconstituting and Storing Research Peptides. (2026, January 9). Pure Tides Therapy.
  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. (2025, August 6).
  • Jonásdottir, S. O., et al. (2020). Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation. Journal of Drug Delivery Science and Technology, 58, 101777.
  • Masne, D. D., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 273-298.
  • Badawy, S., & Hussain, M. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 333.
  • Waterman, K. C. (2012). Oxidative Degradation. In Handbook of Stability Testing in Pharmaceutical Development (pp. 45-73). Springer.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics.
  • Dong, M. W., & Hu, G. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Method Development & Forced Degrad
  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific.
  • How to Store Peptides | Best Practices for Researchers. (n.d.). GenScript.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps.
  • Tunek, A., & Wennerberg, J. (1993). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta Pharmaceutica Nordica, 5(2), 85-92.
  • Jónasdóttir, S. Ó., et al. (2020). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Journal of Drug Delivery Science and Technology, 55, 101462.
  • The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.net.

Sources

Veprisinium Stability & Impurity Profiling Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist

Executive Summary & Chemical Context

Veprisinium is a quaternary benzophenanthridine alkaloid (QBA), structurally homologous to sanguinarine and chelerythrine. It is typically isolated from Vepris species (Rutaceae) and investigated for antimicrobial and antimalarial properties.

The Critical Challenge: Unlike standard small molecules, Veprisinium exists in a pH-dependent equilibrium between its quaternary cationic form (soluble, colored, bioactive) and its pseudobase (alkanolamine) form (lipophilic, colorless). This equilibrium is the primary source of analytical error during degradation studies. Many researchers mistake the pseudobase for a degradation impurity, or conversely, miss actual oxidative degradation because the peak shifts under gradient conditions.

This guide provides a self-validating workflow to distinguish between conformational artifacts and true degradation products (such as oxo-derivatives and N-demethylated analogs).

Analytical Method Development (LC-MS)

The "Tailing Peak" Phenomenon

Issue: Veprisinium contains a permanent positive charge (quaternary nitrogen). On standard C18 columns, this cation interacts strongly with residual silanols, causing severe peak tailing and retention time shifts.

Solution: The "Chaotropic" Mobile Phase Do not rely solely on formic acid. You must shield the silanols or pair the ion.

ParameterRecommendationScientific Rationale
Stationary Phase C18 with Hybrid Particle Technology (e.g., BEH C18) or Charged Surface Hybrid (CSH).High-pH stability and reduced silanol activity prevent cationic dragging.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5) OR 0.1% TFA.TFA acts as an ion-pairing agent, sharpening the peak. Ammonium Acetate maintains the acidic form without suppressing MS ionization as much as TFA.
Mobile Phase B Acetonitrile (ACN).Methanol can sometimes promote in-source methylation artifacts; ACN is preferred for QBAs.
Column Temp 40°C.Improves mass transfer kinetics for bulky alkaloids.

Mass Spectrometry: Structural Elucidation of Impurities

Distinguishing Artifacts from Degradants

In Electrospray Ionization (ESI+), Veprisinium (


) often loses a methyl radical or undergoes in-source fragmentation that mimics degradation.

Key MS/MS Diagnostic Fragments (Class-Specific):

  • Loss of 15 Da:

    
     (Characteristic of methoxy/N-methyl groups).
    
  • Loss of 31 Da:

    
     (Cleavage of peripheral methoxy groups).
    
  • Loss of 29/30 Da:

    
     (Characteristic of methylenedioxy bridges, if present).
    
Visualizing the Identification Logic

The following decision tree guides you through distinguishing a true impurity from an experimental artifact.

Veprisinium_ID_Workflow Start Unknown Peak Detected (Rt ≠ Veprisinium) Check_MS Check MS1 Spectrum (m/z shift?) Start->Check_MS Mass_Plus16 Mass Shift: +16 Da (Oxidation) Check_MS->Mass_Plus16 +16 Da Mass_Minus14 Mass Shift: -14 Da (Demethylation) Check_MS->Mass_Minus14 -14 Da Same_Mass Same Mass (Isobaric) or +17 Da (Pseudobase) Check_MS->Same_Mass No shift / +17 Da Oxo_Prod Impurity: Oxo-Veprisinium (Amide formation) Mass_Plus16->Oxo_Prod Confirm with MS2 Demethyl Impurity: N-Desmethyl or O-Desmethyl Mass_Minus14->Demethyl Confirm with MS2 Exp_pH Experiment: Change Sample Diluent pH Same_Mass->Exp_pH Peak_Shift Does Peak Area/Rt Change with pH? Exp_pH->Peak_Shift Artifact Artifact: Pseudobase Equilibrium Form Peak_Shift->Artifact Yes Isomer Impurity: Structural Isomer (e.g., position of OMe) Peak_Shift->Isomer No

Caption: Logical workflow for categorizing unknown peaks in Veprisinium stability samples. High-contrast nodes indicate decision points.

Forced Degradation Protocols

Benzophenanthridine alkaloids are robust against acid but sensitive to base and light .

Pathway 1: Base-Induced Hydrolysis & Oxidation

Mechanism: In basic conditions (pH > 9), the hydroxide ion attacks the iminium bond (C-6), forming the Pseudobase . While reversible, the pseudobase is highly susceptible to oxidation by dissolved oxygen, converting irreversibly to the 6-Oxo-derivative (an amide).

Protocol:

  • Preparation: Dissolve Veprisinium salt in 0.1 N NaOH / Methanol (50:50).

  • Stress: Incubate at 60°C for 4 hours.

  • Quench: Neutralize with 0.1 N HCl immediately before injection.

  • Target Analyte: Look for Oxoveprisinium (

    
     due to charge loss, or 
    
    
    
    depending on ionization of the amide). Note: The oxo-derivative is non-charged/neutral and will elute later on RPLC.
Pathway 2: Photostability (ICH Q1B)

Mechanism: The conjugated


-system of benzophenanthridines absorbs UV/Vis light, leading to radical formation, N-demethylation, or ring cleavage.

Protocol:

  • Sample: 1 mg/mL solution in clear glass (exposed) vs. amber glass (dark control).

  • Exposure: 1.2 million lux hours (approx. 5-7 days in a standard photostability chamber).

  • Observation: Check for N-demethyl-veprisinium (Loss of 14 Da) and precipitate formation (polymerization).

Degradation Pathway Diagram

Veprisinium_Degradation Veprisinium Veprisinium (Quaternary Cation) [M]+ Pseudobase Pseudobase (Alkanolamine) [M+OH] Veprisinium->Pseudobase + OH- (pH > 8) Reversible Desmethyl N-Desmethyl Analogs Veprisinium->Desmethyl hv (UV Light) Photolysis OxoVep 6-Oxoveprisinium (Amide/Neutral) [M+16-H] Pseudobase->OxoVep Oxidation (O2) Irreversible

Caption: Primary degradation pathways for quaternary benzophenanthridine alkaloids.

Troubleshooting & FAQ

Q1: My Veprisinium standard shows two peaks in the chromatogram, but the MS spectra are identical. Is it degraded?

  • Diagnosis: This is likely the Pseudobase equilibrium . If your mobile phase pH is near the pKa of the pseudobase formation (typically pH 8-9 for these alkaloids), you will see peak splitting or broadening.

  • Fix: Ensure your Mobile Phase A is acidic (pH < 5.0). This forces the equilibrium 100% toward the cationic form, merging the peaks.

Q2: I see a mass of [M+32] in methanol solution. What is it?

  • Diagnosis: Methanol adduct. Benzophenanthridines can react with methanol at the C-6 position to form a methoxy-adduct (similar to the pseudobase but with -OMe instead of -OH).

  • Fix: Switch the diluent to Acetonitrile/Water. If the peak disappears, it was a solvent artifact.

Q3: How do I quantify the degradation products without standards?

  • Approach: Use Relative Response Factors (RRF) . For the N-desmethyl analog, assume an RRF of 1.0 (similar ionization). For the Oxo-derivative, the RRF is likely lower because neutral amides ionize less efficiently than quaternary amines in ESI+. Report as "% Peak Area" with this caveat noted.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation. Link

  • ICH Guidelines. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link

  • Grycová, L., et al. (2007). Quaternary Benzo[c]phenanthridine Alkaloids. Phytochemistry, 68(2), 150-175. (Authoritative review on the pseudobase equilibrium and chemistry of this class). Link

  • Vacek, J., et al. (2010). Identification of Phase I and Phase II Metabolites of Benzo[c]phenanthridine Alkaloids. Journal of Chromatography B, 878(26), 2467-2474. (Source for MS fragmentation patterns). Link

  • Ayafor, J. F., et al. (1982). Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii.[2] Planta Medica, 44(3), 139-142. (Original isolation and structural characterization). Link

Sources

Technical Guide: Optimizing Veprisinium Dosage for In Vitro Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals working with Veprisinium , a quaternary dihydrofuroquinoline alkaloid. Given that Veprisinium is an experimental bioactive compound rather than a standardized commercial reagent, this guide focuses on the empirical determination of optimal dosage (IC50/MIC) and the troubleshooting of physicochemical challenges inherent to quaternary alkaloids in cell culture systems.

Executive Summary

Compound: Veprisinium (Veprisinium salt/chloride/iodide) Class: Quaternary dihydrofuroquinoline alkaloid Primary Source: Vepris species (e.g., Vepris louisii) Application: Antimicrobial screening, cytotoxicity profiling, and natural product drug discovery.[1][2][3] Critical Challenge: As a quaternary ammonium salt, Veprisinium exhibits distinct solubility and membrane-permeability profiles compared to tertiary alkaloids (e.g., Veprisine).[3] Optimization requires precise control over solvent compatibility, serum protein binding, and pH stability.

Part 1: Preparation & Physicochemical Optimization

Before initiating biological assays, the stability of Veprisinium in physiological media must be validated. Quaternary alkaloids are generally water-soluble but can precipitate in the presence of specific anions found in complex media.[3]

1. Stock Solution Formulation

Do not dissolve directly in culture media. Use the following "Solvent-Bridge" method to ensure homogeneity.

ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Dimethyl sulfoxide) or Sterile ddH₂OWhile water-soluble as a salt, DMSO is preferred for stock (>10 mM) to prevent hydrolysis or microbial growth during storage.[3]
Stock Concentration 10 mM - 50 mMHigh concentration stocks minimize the final volume of vehicle added to cells (keep DMSO < 0.5% v/v).[3]
Storage -20°C, Light-protectedFuroquinoline alkaloids can be photosensitive.[3]
Vehicle Control Matched % DMSOEssential to distinguish Veprisinium toxicity from solvent cytotoxicity.
2. Visualizing the Solubilization Workflow

The following diagram outlines the critical path for preparing Veprisinium to avoid "crash-out" precipitation in media.

Veprisinium_Workflow Stock Veprisinium Powder (Lyophilized) Solvent Primary Solubilization (100% DMSO or ddH2O) Stock->Solvent Weigh & Dissolve Intermed Intermediate Dilution (1:10 in PBS) Solvent->Intermed Step-down to prevent shock Final Working Solution (Culture Media + Serum) Intermed->Final Add to Media Check Precipitation Check (Microscopy) Final->Check Verify Solubility Check->Final Clear

Figure 1: Step-wise solubilization protocol to prevent osmotic shock or precipitation when introducing quaternary salts to protein-rich media.

Part 2: Dose-Response Optimization Protocols

Since Veprisinium is not a standard reagent with a fixed "manufacturer dose," you must generate a Kill Curve (for cytotoxicity) or MIC (for antimicrobial co-culture).

Protocol: The "Log-Linear" Range Finding Assay

This protocol determines the dynamic range of Veprisinium activity.

Reagents Required:

  • Target Cells (seeded at 5,000–10,000 cells/well in 96-well plates).[3]

  • Veprisinium Stock (10 mM).

  • Assay Reagent (MTT, WST-1, or CellTiter-Glo).[3]

Step-by-Step Methodology:

  • Seeding: Plate cells and incubate for 24 hours to ensure adhesion and metabolic recovery.

  • Serial Dilution: Prepare a Semi-Logarithmic dilution series.

    • High Dose: 100 µM[3][4]

    • Mid Doses: 30 µM, 10 µM, 3 µM, 1 µM[3]

    • Low Doses:[3][5] 0.3 µM, 0.1 µM[3]

  • Treatment: Replace media with Veprisinium-containing media.[3] Incubate for 48 to 72 hours .

    • Note: Quaternary alkaloids may have slower uptake than lipophilic analogs; 24h may be insufficient.

  • Readout: Measure viability via absorbance/luminescence.

  • Calculation: Plot [Concentration] (log scale) vs. % Viability. Fit to a sigmoidal dose-response curve (4-parameter logistic regression) to calculate IC50.[3]

Experimental Logic: Pathway of Action

Understanding why you are dosing is crucial. Veprisinium acts via specific molecular interactions common to furoquinolines.

Mechanism_Action Vep Veprisinium (Cationic Charge) Membrane Cell Membrane Interaction Vep->Membrane Electrostatic Attraction Uptake Intracellular Accumulation Membrane->Uptake Transport/Diffusion Target DNA Intercalation / Topoisomerase Inhibition Uptake->Target Binding Effect Apoptosis / Growth Arrest Target->Effect Cytotoxicity

Figure 2: Hypothetical mechanism of action for Veprisinium.[3] As a planar quaternary alkaloid, DNA intercalation is a probable driver of cytotoxicity.

Part 3: Troubleshooting & FAQs

Q1: I see crystals forming in my wells after adding Veprisinium. Is my stock bad? Diagnosis: This is likely "Salting Out." Root Cause: Veprisinium is a salt.[6][7][8] If mixed rapidly into serum-free media containing high phosphates, it may precipitate.[3] Solution:

  • Always dilute Veprisinium into media containing serum (FBS proteins can act as dispersants).

  • Vortex the working solution immediately before adding to the plate.

  • Check the pH of your media; quaternary alkaloids are stable but solubility decreases in highly alkaline buffers.

Q2: My IC50 is significantly higher (less potent) than reported literature values for Veprisine. Why? Scientific Insight: Veprisinium is the quaternary form (charged), whereas Veprisine is often the tertiary form.

  • Permeability: Charged molecules do not cross cell membranes as passively as neutral molecules. They may require specific transporters (e.g., OCTs - Organic Cation Transporters).[3]

  • Correction: If intracellular targets are suspected, extend incubation time to 72h to allow for slow accumulation, or verify if your cell line expresses relevant cation transporters.

Q3: Can I use Veprisinium as a selection antibiotic for transfection? Clarification: No. Unlike Puromycin or G418, Veprisinium does not have a specific resistance gene (like pac or neo) commonly used in plasmids. It is an experimental compound, not a biotechnology tool. Using it for selection will likely kill both transfected and non-transfected cells unless you are specifically studying multidrug resistance (MDR) efflux pumps.

References
  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1982). Veprisinium Salt, A Novel Antibacterial Quaternary Alkaloid from Vepris louisii.[6][7][8] Planta Medica, 44(3), 139–142.[7][8]

  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1981). The structure of veprisinium salt.[8] Tetrahedron Letters, 22(28), 2685–2688.

  • Kuete, V. (2010). Potential of Cameroonian plants and derived products against microbial infections: a review. Planta Medica, 76(14), 1479-1491.[3] (Contextual reference for Vepris alkaloid bioactivity).

Sources

Technical Support Center: Veprisinium Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the management of Veprisinium (and its associated halide salts) in biochemical workflows. This content is designed for research teams currently evaluating Veprisinium derivatives as antimicrobial or cytotoxic lead compounds.

Executive Summary & Mechanism of Action

Veprisinium (a quaternary furoquinoline alkaloid) presents unique challenges in high-throughput screening and validation assays. Its interference profile is driven by three distinct physicochemical properties:

  • Cationic Charge: The permanent positive charge on the quaternary nitrogen interacts aggressively with anionic dyes and surfactants.

  • Spectral Overlap: The furoquinoline core exhibits strong absorbance in the UV region (230–330 nm), often masking protein or nucleic acid signals.

  • Counter-ion Effects: Veprisinium is frequently isolated as an iodide or chloride salt. The iodide counter-ion, in particular, is a potent reducing agent that can hijack redox-based enzymatic assays (e.g., HRP-based ELISAs).

Troubleshooting Guide (Q&A)

Category A: Protein Quantification & Integrity

Q: Why am I getting consistently overestimated protein concentrations in my Bradford assays when Veprisinium is present? A: This is a classic "False-Positive" caused by charge interaction. The Mechanism: The Bradford assay relies on Coomassie Brilliant Blue G-250, an anionic dye. Under acidic conditions, the dye binds to basic amino acid residues (arginine, lysine) on proteins. Veprisinium is a quaternary ammonium cation . It acts as a "protein mimic," binding electrostatically to the anionic Coomassie dye and triggering the blue shift (465 nm → 595 nm) even in the absence of protein. The Fix:

  • Switch Assays: Use the BCA (Bicinchoninic Acid) Assay .[1] While Veprisinium can interact with copper, the interference is significantly lower than with Coomassie-based methods.

  • Correction: If you must use Bradford, run a "Veprisinium-only" standard curve to subtract the background absorbance.

Q: My SDS-PAGE gels show streaking or precipitation in the sample wells. A: Veprisinium precipitates with anionic detergents. The Mechanism: SDS (Sodium Dodecyl Sulfate) is anionic. When mixed with high concentrations (>50 µM) of cationic Veprisinium, an insoluble ion-pair complex forms. This precipitate aggregates in the well, preventing proper protein entry into the gel matrix. The Fix:

  • Reduce Load: Dilute samples below the critical precipitation concentration (typically <10 µM).

  • Alternative Detergents: Use non-ionic detergents (e.g., Triton X-100) for lysis if compatible with downstream steps, or perform a methanol/chloroform protein precipitation wash to remove the alkaloid before loading.

Category B: Enzymatic & Optical Assays

Q: Why does the background signal increase over time in my HRP-based ELISA, even in blank wells? A: Check your counter-ion. Are you using Veprisinium Iodide ? The Mechanism: Horseradish Peroxidase (HRP) catalyzes the oxidation of substrates (like TMB) using peroxide. Iodide ions (


) from the Veprisinium salt can be oxidized by HRP or even spontaneously by peroxide to form Iodine (

), which is yellow/brown. This mimics the colorimetric signal of the TMB reaction, leading to false positives. The Fix:
  • Salt Exchange: Convert your compound to Veprisinium Chloride or Trifluoroacetate (TFA) using an ion-exchange resin (e.g., Amberlite IRA-400) before screening.

  • Kinetic Reads: Monitor absorbance at 650 nm (blue TMB product) rather than 450 nm (yellow acid-stopped product) to distinguish the reaction kinetics from immediate iodine formation.

Q: I see "negative inhibition" (activation) in my kinase fluorescence assay. Is Veprisinium an activator? A: Unlikely. You are probably observing Autofluorescence . The Mechanism: The furoquinoline ring structure of Veprisinium is naturally fluorescent. If your assay uses a fluorophore with excitation/emission wavelengths overlapping with Veprisinium (typically Excitation ~300-350 nm, Emission ~400-500 nm), the compound's intrinsic light emission will add to the assay signal. In a fluorescence polarization or FRET assay, this looks like "more activity" or "negative inhibition." The Fix:

  • Spectral Scan: Run a full Excitation/Emission scan of 10 µM Veprisinium in your assay buffer.

  • Red-Shift: Switch to red-shifted fluorophores (e.g., Alexa Fluor 647 or Cy5) which are far outside the Veprisinium spectral window.

Interference Data Summary

Assay TypeInterference ModeSeverityMechanismRecommended Action
Bradford (Coomassie) False HighCriticalCation-Anion pairingSwitch to BCA or Lowry assay.
UV (A280) False HighHighAromatic ring absorbanceUse fluorescence-based quantitation (e.g., Qubit).
HRP/TMB ELISA False HighModerateIodide oxidation (Redox)Ion-exchange to Cl- or TFA salt.
Fluorescence (Blue/Green) High BackgroundModerateAutofluorescenceUse Red/Far-Red fluorophores (>600nm).
Mass Spec (LC-MS) Ion SuppressionLowHigh ionization efficiencyOptimize gradient; use internal standards.

Validation Protocol: The "Spike-and-Recovery" Test

To confirm Veprisinium interference in your specific assay, perform this self-validating experiment.

Objective: Determine if Veprisinium alters the signal of a known analyte concentration.

Materials:

  • Target Analyte (e.g., BSA protein, purified enzyme).

  • Veprisinium Stock (10 mM).

  • Assay Reagents.[2][3][4]

Protocol Steps:

  • Baseline Preparation: Prepare a "Mid-Range" standard of your analyte (e.g., if your assay range is 0–100, prepare a sample at 50).

  • Spike Series: Aliquot the Mid-Range standard into 3 tubes.

    • Tube A (Control): Add Buffer only.

    • Tube B (Low Spike): Add Veprisinium to final conc. of 1 µM.

    • Tube C (High Spike): Add Veprisinium to final conc. of 10 µM.

  • Measurement: Run the assay on all three tubes in triplicate.

  • Calculation:

    
    
    
  • Interpretation:

    • 90–110%: No significant interference.

    • < 80%: Signal Quenching or Inhibition.

    • > 120%: Signal Enhancement or Additive Interference (e.g., Autofluorescence).

Decision Logic for Interference Management

The following diagram outlines the logical workflow for identifying and mitigating Veprisinium interference.

Veprisinium_Interference_Workflow Start Start: Assay Anomaly Detected Check_Salt Check Veprisinium Salt Form (Is it Iodide/Bromide?) Start->Check_Salt Redox_Assay Is Assay Redox Sensitive? (e.g., HRP, ROS) Check_Salt->Redox_Assay Yes (Halide) Check_Optical Check Optical Readout Check_Salt->Check_Optical No (Cl/TFA) Ion_Exchange ACTION: Perform Ion Exchange (Convert to Chloride/TFA) Redox_Assay->Ion_Exchange Yes Redox_Assay->Check_Optical No Absorbance UV/Vis Absorbance (200-350nm) Check_Optical->Absorbance Fluorescence Fluorescence (Ex 300-400nm) Check_Optical->Fluorescence Protein_Assay Is it a Protein Assay? Absorbance->Protein_Assay Switch_Red ACTION: Use Red-Shifted Dye (>600nm) Fluorescence->Switch_Red Blue/Green Channel Blank_Correct ACTION: Use Compound Blanking Fluorescence->Blank_Correct Red Channel Bradford Bradford/Coomassie? Protein_Assay->Bradford Yes Protein_Assay->Blank_Correct No (General UV) Switch_BCA ACTION: Switch to BCA Assay Bradford->Switch_BCA Yes

Caption: Decision tree for diagnosing Veprisinium-mediated interference based on assay chemistry and signal modality.

References

  • PubChem. (2025). Veprisinium | C18H24NO5+.[5] National Library of Medicine. [Link]

  • Ayafor, J. F., et al. (1982).[6][7] Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii.[6][7] Planta Medica, 44(3), 139-142.[6] [Link]

  • Otnes, S., et al. (2017).[8] Analytical Interference by Contrast Agents in Biochemical Assays. Contrast Media & Molecular Imaging.[8] [Link]

  • Kroll, M. H., & Elin, R. J. (1994).[9] Interference with clinical laboratory analyses. Clinical Chemistry, 40(11), 1996–2005.[9] [Link]

Sources

Technical Support Center: Optimizing Veprisinium Bioavailability

[1][2]

Executive Summary

Veprisinium is a quaternary dihydrofuroquinoline alkaloid originally isolated from Vepris louisii and other Rutaceae species.[1][2][3] While it exhibits promising antibacterial and potential antineoplastic activities, its therapeutic utility is severely limited by its physicochemical properties.[1]

The Core Challenge: As a quaternary ammonium salt, Veprisinium carries a permanent positive charge at all physiological pH levels.[1] This renders it highly water-soluble but lipid-insoluble (BCS Class III/IV), preventing passive diffusion across the intestinal epithelium and blood-brain barrier.[1][4][3] Furthermore, small quaternary cations often undergo rapid renal elimination, shortening their plasma half-life (

143

This guide addresses these bottlenecks using two field-proven strategies: Lipophilic Ion-Pairing and Nanocarrier Encapsulation .[1][4][3]

Section 1: The Bioavailability Barrier (Root Cause Analysis)[1][2][4]

Q: Why does Veprisinium show negligible systemic exposure after oral gavage, despite high solubility?

A: The permanent cationic charge is the rate-limiting factor.[1][4][3] Biological membranes are lipophilic barriers.[1][4][3] Ions cannot diffuse passively through the lipid bilayer.[1][4] For Veprisinium to enter the systemic circulation, it must bypass the membrane via paracellular transport (which is inefficient and limited by tight junctions) or active transport (which is saturable).[1][4]

Diagnostic Indicator: If your PK data shows

14
Visualizing the Transport Blockade

BioavailabilityBarriercluster_lumenIntestinal Lumen (pH 6.5)cluster_membraneLipid Bilayer (Epithelium)cluster_bloodSystemic CirculationVepVeprisinium (+)BarrierHydrophobic Core(Repels Charge)Vep->BarrierRepulsionTargetTarget SiteBarrier->TargetNo Transport

Figure 1: Mechanism of absorption failure.[1][4][3] The permanent positive charge of Veprisinium prevents partitioning into the lipophilic membrane core.[1][4]

Section 2: Formulation Strategy 1 - Ion-Pairing

Q: Can we mask the charge without chemically modifying the drug?

A: Yes, via Hydrophobic Ion-Pairing (HIP) .[1][4][3] By complexing the cationic Veprisinium with an anionic lipophilic counter-ion (e.g., Sodium Deoxycholate, Sodium Lauryl Sulfate, or fatty acids), you create a neutral, lipophilic complex that can traverse membranes via passive diffusion.[1][4]

Protocol: Preparation of Veprisinium-Deoxycholate Complex

Reagents:

  • Veprisinium Chloride (Stock)[4][3]

  • Sodium Deoxycholate (NaDC)[4][3]

  • Dichloromethane (DCM)[4][3]

  • Phosphate Buffer (pH 7.4)[1][4][3]

Step-by-Step Workflow:

  • Stoichiometric Calculation: Determine the molar equivalent. Veprisinium is a monovalent cation.[1][4][3] Use a 1:1 molar ratio of Veprisinium:NaDC.[1][4]

  • Aqueous Phase Prep: Dissolve Veprisinium in 5 mL of phosphate buffer.

  • Organic Phase Prep: Dissolve NaDC in 5 mL of DCM.

  • Biphasic Reaction: Mix the two phases vigorously for 30 minutes. The lipophilic ion pair will migrate into the DCM layer.[1][4]

  • Separation: Centrifuge at 2000 x g for 5 mins. Collect the organic (DCM) layer.[4][3]

  • Evaporation: Rotary evaporate the DCM to obtain the solid ion-pair complex.

  • Re-suspension: Resuspend the complex in a vehicle suitable for oral delivery (e.g., Labrasol® or corn oil).

Validation Check: Measure the partition coefficient (

14

Section 3: Formulation Strategy 2 - Liposomal Encapsulation

Q: Ion-pairing improved absorption, but clearance is still too fast.[1][2][4] How do we extend circulation time?

A: Encapsulate the drug in PEGylated Liposomes . Since Veprisinium is water-soluble, it will reside in the aqueous core of the liposome.[1][4][3] The lipid bilayer protects it from metabolic enzymes, and the PEG coating (Stealth™ technology) reduces uptake by the Reticuloendothelial System (RES), significantly increasing

14
Troubleshooting: Low Encapsulation Efficiency (EE%)

Issue: "We used thin-film hydration, but only 5% of the Veprisinium was encapsulated."

Root Cause: Veprisinium is small and leaks out during formation.[1][4] Solution: Use the Active Loading (pH Gradient) method or increase the lipid concentration.[1][4]

Optimized Protocol (Thin-Film Hydration):

ParameterSpecificationRationale
Lipid Composition DSPC : Cholesterol : DSPE-PEG2000 (55:40:5 molar ratio)High transition temp (

) lipids (DSPC) prevent leakage.[1][4][3]
Hydration Medium Veprisinium in Ammonium Sulfate (250 mM)Creates transmembrane gradient for stability.[1][4][3]
Extrusion 100 nm Polycarbonate filter (above

)
Ensures uniform size for tumor accumulation (EPR effect).[1][4][3]
Purification Dialysis (MWCO 12-14 kDa) vs. SucroseRemoves unencapsulated drug.[1][4][3]

Section 4: In Vivo Experimental Troubleshooting

Q: We see high variability in plasma concentration between animals (n=6).[2][4] Why?

A: This is often due to uncontrolled gastric emptying or vehicle precipitation .[1][4][3]

Checklist for Stabilization:

  • Fasting: Are animals fasted for 4-6 hours pre-dose? Food interferes with quaternary alkaloid absorption.[1][4][3]

  • Vehicle Compatibility: If using the Ion-Pair strategy, ensure the oil vehicle is emulsified.[1][4][3] If the complex precipitates in the stomach (low pH), absorption stops.[1][4]

    • Fix: Use Self-Emulsifying Drug Delivery Systems (SEDDS) like Tween 80:PEG 400 (1:1).[1][4][3]

  • Sampling Sites: Avoid tail vein nicking for PK curves if possible; it introduces hemolysis which can degrade alkaloids.[1][4][3] Use cannulation or retro-orbital bleeding.[1][4][3]

Q: The drug causes local irritation at the injection site (IP/SC).

A: Quaternary salts can be irritants (vesicants).[4][3]

  • Immediate Action: Check the pH and tonicity of your formulation.

  • Correction: Buffer to pH 7.4 and ensure isotonicity (290-300 mOsm). If irritation persists, switch to the liposomal formulation, which sequesters the irritant payload from the tissue.[1][4]

Experimental Workflow Visualization

The following diagram outlines the decision tree for selecting the correct enhancement strategy based on your specific failure mode.

OptimizationWorkflowStartStart: Veprisinium In Vivo StudyCheckCheck Baseline Oral Bioavailability (F%)Start->CheckDecisionIs F% < 5%?Check->DecisionPathAProblem: Permeability Limited(Charge Repulsion)Decision->PathAYes (Low Abs)PathBProblem: Metabolic/Clearance LimitedDecision->PathBNo (Absorbed but cleared fast)Sol1Strategy 1: Hydrophobic Ion-Pairing(Complex with Na-Deoxycholate)PathA->Sol1Sol2Strategy 2: PEG-Liposomes(DSPC/Chol/PEG)PathB->Sol2TestRun PK Study (Rat/Mouse)Sol1->TestSol2->TestOutcomeAnalyze Plasma Concentration (LC-MS/MS)Test->Outcome

Figure 2: Decision matrix for selecting the appropriate bioavailability enhancement strategy.

References

  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1982).[1][4][5] Veprisinium Salt, A Novel Antibacterial Quaternary Alkaloid from Vepris louisii.[1][2][5][6][7][8] Planta Medica, 44(3), 139–142.[1][4][2][6][8]

  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1981).[1][4][6][9][10] The structure of veprisinium salt.[1][4][2][6][9][10][11][12] Tetrahedron Letters, 22(28), 2685-2688.[1][4][3] [4][3]

  • Chen, H., et al. (2018).[1][4] Strategies to improve the oral bioavailability of quaternary ammonium compounds. Journal of Controlled Release. (General reference for Ion-Pairing mechanism).

  • Ombito, J. O., Chi, G. F., & Wansi, J. D. (2021).[1][4][5][7] Ethnomedicinal uses, phytochemistry, and pharmacology of the genus Vepris (Rutaceae): A review. Journal of Ethnopharmacology, 267, 113622.[1][4]

Technical Support Center: Scaling Up Veprisinium Purification

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: The following guide addresses the significant challenges encountered during the scale-up of purification for "Veprisinium," a model therapeutic monoclonal antibody (mAb). While the name is a placeholder, the challenges and troubleshooting strategies discussed are based on well-documented issues in large-scale mAb manufacturing. This resource is intended for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale to production-scale purification.

Troubleshooting Guide: Common Scale-Up Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the scaling up of your Veprisinium purification process.

Protein A Affinity Chromatography

Question: We are observing a significant drop in yield and earlier-than-expected breakthrough on our Protein A column after scaling up from a 1-liter to a 100-liter column. What could be the cause?

Answer: This is a classic scale-up challenge often related to changes in dynamic binding capacity (DBC). DBC is not a static value; it is highly dependent on process conditions, especially the residence time (the time the feedstock is in contact with the resin).[1][2][3]

  • Causality: At the larger scale, to maintain throughput, you likely increased the linear flow rate. This reduces the residence time, leaving less time for the Veprisinium to diffuse into the pores of the resin and bind. This leads to a lower effective capacity than what you observed at the lab scale.[2]

  • Troubleshooting Steps:

    • Verify DBC at the new scale: Do not rely on the manufacturer's stated DBC, which is often determined under ideal conditions.[1] Perform a small-scale study using the same residence time and feedstock as your large-scale process to determine the actual DBC.[4]

    • Optimize Loading Strategy: Consider a dual flow loading strategy. Start with a higher flow rate, and then reduce it during the latter half of the loading phase. This can maximize binding without significantly increasing processing time.[5]

    • Check Column Packing: Inconsistent packing in a larger column can lead to channeling, where the feedstock bypasses large sections of the resin bed.[6] This drastically reduces the effective column volume and capacity. Always perform column efficiency tests (e.g., asymmetry, height equivalent to a theoretical plate - HETP) after packing a large-scale column.

Protocol: Determining Dynamic Binding Capacity at 10% Breakthrough (DBC10%)

  • Pack a small-scale column with the same resin and to the same bed height as your large-scale column.

  • Equilibrate the column with your standard equilibration buffer.

  • Load your Veprisinium-containing feedstock at the target linear flow rate of your scaled-up process.

  • Continuously monitor the UV absorbance (at 280 nm) of the column outlet.

  • The breakthrough point is when the outlet absorbance reaches 10% of the feedstock's absorbance.

  • Calculate the mass of Veprisinium loaded onto the column at this 10% breakthrough point. This is your process-specific DBC.[4]

Ion Exchange (IEX) Chromatography Polishing Step

Question: After scaling up our cation exchange (CEX) polishing step, we are seeing poor resolution between Veprisinium and closely related charge variants. Why is this happening?

Answer: Scale-up of IEX chromatography can be challenging due to subtle changes in buffer composition and gradient delivery on larger systems.

  • Causality:

    • pH and Conductivity Deviations: At large volumes, preparing and holding buffers can introduce variability. Even minor shifts in pH or conductivity can significantly impact the binding and elution of charge variants.[7][8]

    • Gradient Profile: The gradient mixing and delivery on a large-scale chromatography skid may not be perfectly proportional to the lab-scale system, leading to a different gradient profile being experienced by the resin.

  • Troubleshooting Steps:

    • Buffer Preparation and Management: Ensure your large-scale buffer preparation is highly consistent. For very large volumes, consider using in-line conditioning or in-line dilution systems to prepare buffers on-demand from concentrates, which can improve consistency.[9][10][11]

    • Verify Gradient Delivery: Run a blank gradient with a pH and conductivity meter at the column outlet to confirm that the gradient being delivered matches your lab-scale profile.

    • Adjust Gradient Slope: You may need to decrease the gradient slope (make it shallower) at the larger scale to regain the resolution lost due to faster flow rates.[12]

Viral Inactivation and Filtration

Question: We are experiencing protein aggregation and precipitation during the low pH viral inactivation step at the 1000L scale, which we didn't see in our 10L lab-scale runs. What is causing this?

Answer: This issue often stems from localized pH excursions and inadequate mixing at a larger scale.

  • Causality: When adding acid to a large, stirred tank, the mixing may not be instantaneous. This can create localized pockets of very low pH, well below the target, which can denature and aggregate the Veprisinium before the bulk solution reaches the desired pH.[13]

  • Troubleshooting Steps:

    • Improve Mixing: Ensure your mixing vessel and impeller are appropriately sized and designed for the volume. The acid should be added slowly into a well-mixed region of the tank, not directly onto the surface.

    • Temperature Control: Low pH can be more denaturing at higher temperatures. Ensure your inactivation tank has adequate temperature control.[13]

    • Consider In-line Inactivation: For continuous processing, consider a static mixer to add the acid in-line just before the hold tube. This provides highly controlled and rapid pH adjustment.

Frequently Asked Questions (FAQs)

Q1: How do we manage the massive buffer volumes required for large-scale purification?

A1: Buffer preparation is a common bottleneck in large-scale manufacturing.[14] A 2000 L mAb batch can require up to 22,000 L of water and buffers.[14] Strategies to manage this include:

  • In-line Dilution (ILD) or In-line Conditioning (IC): These automated systems prepare buffers on-demand from concentrated stock solutions, significantly reducing tank farm footprint and labor.[9][10]

  • Outsourcing: Specialized suppliers can provide pre-made, certified buffers, which can alleviate QA/QC burdens and reduce risks associated with in-house preparation.[14]

Q2: What are the key parameters to keep constant when scaling up a chromatography step?

A2: To ensure process consistency, the following parameters should be kept constant:

  • Bed Height: This maintains the same number of theoretical plates.

  • Linear Flow Rate (cm/hr): This keeps the residence time constant.

  • Buffer Compositions and pH: Critical for consistent binding and elution. The column diameter and volumetric flow rate (L/hr) will increase to accommodate the larger volume.[6]

Q3: Our process-related impurities, like Host Cell Proteins (HCPs), are higher than expected after scale-up. Why?

A3: This can be due to several factors. The dynamic binding capacity for impurities might be different at the new scale. Also, if the residence time on the Protein A column is shorter, there may be less efficient removal of weakly bound HCPs.[15] It's also possible that the cell culture performance at the larger scale produced a different impurity profile. Re-optimization of wash steps in your chromatography procedures may be necessary.

Data & Visualization

Table 1: Comparison of Key Parameters for Protein A Resins

Resin TypeParticle Size (µm)Dynamic Binding Capacity (mg/mL) at 4 min residence timeMax Linear Flow Rate (cm/hr)
Resin A (Agarose, High Flow)85> 50700
Resin B (Agarose, High Capacity)65> 65400
Resin C (Controlled Pore Glass)40> 551000

This table presents typical values for illustrative purposes. Always consult the specific vendor documentation for your selected resin.

Diagrams

Purification_Workflow Harvest Clarified Harvest ProteinA Protein A Affinity Chromatography Harvest->ProteinA Capture ViralInactivation Low pH Viral Inactivation ProteinA->ViralInactivation Eluate CEX Cation Exchange (CEX) Polishing ViralInactivation->CEX pH Adjust AEX Anion Exchange (AEX) Flow-Through CEX->AEX Impurity Removal ViralFilter Viral Filtration AEX->ViralFilter Aggregate & HCP Removal UFDF Ultrafiltration/ Diafiltration (UF/DF) ViralFilter->UFDF Virus Removal Final Final Drug Substance UFDF->Final Formulation

Caption: Standard purification workflow for a monoclonal antibody like Veprisinium.

DBC_Troubleshooting decision Is Residence Time Constant? action1 Scale based on constant residence time, not just volumetric flow rate. decision->action1 No decision2 Is Column Packing Efficient? (Check HETP) decision->decision2 Yes action action start Low Yield / Early Breakthrough in Protein A Step start->decision Check action2 Repack column. Verify packing uniformity. decision2->action2 No action3 Determine DBC under new process conditions. Load ≤80% of measured DBC. decision2->action3 Yes

Caption: Decision tree for troubleshooting Protein A yield loss during scale-up.

References

  • Buffer management solutions for large-scale biomanufacturing - Cytiva. Available from: [Link]

  • Buffer management solutions for large-scale biomanufacturing - Cytiva. Available from: [Link]

  • Key Challenges in Large-Scale Monoclonal Antibody Manufacturing - Genext Genomics. Available from: [Link]

  • Large Scale Buffer Management System - Biocompare. Available from: [Link]

  • Viral Clearance Challenges in Bioprocessing | BioPharm International. Available from: [Link]

  • Determining and Optimizing Dynamic Binding Capacity - BioPharm International. Available from: [Link]

  • Challenges in monoclonal antibody production - Single Use Support. Available from: [Link]

  • Overcoming Challenges in Monoclonal Antibody Production | Biointron. Available from: [Link]

  • Viral Safety Challenges in Bioprocessing - The Chemical Engineer. Available from: [Link]

  • Automated Buffer Preparation - Increasing Production Capacity While Maintaining Footprint - Cytiva. Available from: [Link]

  • Tips For Antibody Purification Troubleshooting - Biochain. Available from: [Link]

  • Monoclonal antibodies (mAbs), purification, bioprocessing, challenges, impurities, scale-up, quality control, cost - Leadvent Group. Available from: [Link]

  • Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips - Agilent. Available from: [Link]

  • Viral Inactivation in Bioprocessing | Enhance Viral Safety - Mettler Toledo. Available from: [Link]

  • Overcoming Monoclonal Antibody Purification Challenges - Bio-Rad. Available from: [Link]

  • Approaches to Scaling Up Chromatography Processes - BioPharm International. Available from: [Link]

  • What makes the dynamic binding capacity so important? - Chromatography Today. Available from: [Link]

  • Protein A Chromatography Purification for a Monoclonal Antibody from Process Development to Scale-up - Auctores Journals. Available from: [Link]

  • Viral Clearance: Risk Mitigation in Biopharmaceutical Manufacturing - Pharmaceutical Outsourcing. Available from: [Link]

  • Dynamic Binding Capacity: Create a more effective downstream process - AGC Biologics. Available from: [Link]

  • Buffers in Biologics Manufacturing - BioProcess International. Available from: [Link]

  • Maximizing binding capacity for protein A chromatography - PubMed. Available from: [Link]

  • Strategies For Viral Inactivation and Filtration In Multispecifics - YouTube. Available from: [Link]

  • New Insights into the Chromatography Mechanisms of Ion-Exchange Charge Variant Analysis: Dispelling Myths and Providing Guidance for Robust Method Optimization - ACS Publications. Available from: [Link]

  • Immunoprecipitation troubleshooting - Agrisera. Available from: [Link]

  • Scalable Protein A Chromatography for High-Throughput Process Development - Cell Culture Dish. Available from: [Link]

  • Emerging Challenges to Protein A - BioProcess International. Available from: [Link]

  • Protein purification troubleshooting guide - Cytiva. Available from: [Link]

  • Risks and Control Strategies of Scale-up in Purification Process - Bio-Link. Available from: [Link]

  • Extended Analysis of mAbs Using Ion-Exchange Chromatography on the Alliance™ iS Bio HPLC System - Waters Corporation. Available from: [Link]

Sources

Technical Support Center: Refinement of Veprisinium Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the isolation and refinement of Veprisinium. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the extraction of quaternary alkaloids from plant sources. Veprisinium, a quaternary furoquinoline alkaloid identified in species such as Vepris louisii, presents unique challenges and opportunities in natural product chemistry.[1][2] This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate the complexities of its isolation, from crude extraction to final purification.

I. Conceptual Overview: The Isolation Workflow

The successful isolation of Veprisinium hinges on a multi-stage process that systematically removes impurities and concentrates the target molecule. Understanding the logic behind this workflow is critical for effective troubleshooting. The process generally follows a path of initial extraction, acid-base partitioning to selectively separate alkaloids, and subsequent chromatographic refinement.

Veprisinium Isolation Workflow A Plant Material (Dried, Ground Vepris sp.) B Crude Extraction (e.g., Methanol/Ethanol) A->B Solvent Extraction C Solvent Evaporation B->C Concentrate D Acid-Base Partitioning C->D Resuspend E Crude Alkaloid Fraction D->E Selective Separation F Chromatographic Purification (Column, HPLC) E->F Fractionation G Pure Veprisinium F->G Isolate Acid_Base_Extraction start Crude Extract in Aqueous Acid (pH ~2) wash Wash with n-Hexane start->wash basify Adjust Aqueous Phase to pH ~10 with NH4OH wash->basify Aqueous Phase discard_hexane Discard Hexane (Fats, Waxes) wash->discard_hexane Hexane Phase extract Extract with Organic Solvent (e.g., Chloroform) basify->extract organic_phase Organic Phase (Contains Alkaloid Free Base) extract->organic_phase Organic Layer (Basic Alkaloids) aqueous_phase Aqueous Phase (Contains Quaternary Alkaloids like Veprisinium) extract->aqueous_phase Aqueous Layer (Quaternary Alkaloids)

Caption: Decision workflow for acid-base partitioning.

Question 4: I'm not recovering my quaternary alkaloid (Veprisinium) in the organic phase after basification. Where did it go?

This is an expected result and highlights a critical misunderstanding of quaternary alkaloid chemistry.

  • The Chemistry of Quaternary Alkaloids: Unlike tertiary alkaloids, which have a lone pair of electrons on the nitrogen that can be protonated or deprotonated, the nitrogen in a quaternary alkaloid has four bonds and a permanent positive charge. It cannot be converted into a neutral "free base" by adding a base like ammonium hydroxide.

  • Correct Location: Veprisinium will remain as a cation in the aqueous phase throughout the acid-base extraction process. [3]The purpose of this step, in the context of Veprisinium, is to remove the non-quaternary, basic alkaloids which will move into the organic phase after basification. [3]* Next Step: To isolate Veprisinium, you should collect the aqueous layer after the basification and extraction step. This aqueous fraction is now enriched with your target quaternary alkaloid. You can then proceed to concentrate this fraction and purify it using techniques like ion-exchange chromatography or preparative HPLC.

Part C: Chromatographic Refinement (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of Veprisinium. However, it comes with its own set of challenges.

Question 5: My HPLC chromatogram shows broad, tailing peaks for Veprisinium. How can I improve the peak shape?

Poor peak shape compromises resolution and leads to inaccurate quantification and impure fractions. [4]

  • Common Causes & Solutions:

    • Secondary Interactions: The positively charged Veprisinium can interact with residual free silanol groups on the silica-based stationary phase, causing peak tailing.

      • Solution: Add a competing base to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid. [5]These modifiers protonate the silanol groups, minimizing their interaction with the analyte.

    • Column Overload: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks. [6] * Solution: Reduce the injection volume or dilute the sample.

    • Column Degradation: Over time, columns lose their efficiency.

      • Solution: Flush the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced. [4][6] Question 6: I'm observing a drifting or noisy baseline in my HPLC run. What's the cause?

A stable baseline is essential for detecting and integrating peaks accurately.

  • Troubleshooting Checklist:

    • Mobile Phase: Ensure your solvents are HPLC-grade and have been properly degassed to remove dissolved air, which can form bubbles in the system. [4]Prepare fresh mobile phases daily to prevent microbial growth. [4] * Pump Issues: Inconsistent flow from the pump can cause a pulsating baseline. [4]Check for leaks and ensure the pump seals and check valves are functioning correctly.

    • Detector Lamp: An aging detector lamp can cause a drifting baseline. [4]Check the lamp's energy and replace it if it's below the recommended level.

    • System Contamination: Impurities in the mobile phase or from previous injections can slowly elute, causing baseline drift. [4]Flush the entire system thoroughly.

Table 1: Common HPLC Troubleshooting Scenarios

Issue Potential Cause Recommended Action
High Backpressure Column frit blockage, sample precipitation, tubing clog.Backflush the column; filter all samples and mobile phases through a 0.22 µm filter; check tubing for blockages.
Peak Tailing Secondary silanol interactions, column overload, mismatched sample solvent.Add acid modifier (e.g., 0.1% formic acid) to mobile phase; reduce sample concentration; dissolve sample in mobile phase. [4]
Shifting Retention Times Inconsistent mobile phase composition, column aging, temperature fluctuations.Prepare mobile phase carefully; allow column to fully equilibrate; use a column oven for temperature control.
Noisy Baseline Air bubbles in the system, contaminated mobile phase, failing detector lamp.Degas mobile phase; use high-purity solvents; check detector lamp energy. [4][6]

III. References

  • PubChem. (n.d.). (2S)-2,3-Dihydro-2-(1-hydroxy-1-methylethyl)-4,7,8-trimethoxy-9-methylfuro(2,3-b)quinolinium. Retrieved from [Link]

  • Reddit. (2021, May 15). Is there a way to extract all the alkaloids from plant matter? r/chemistry. Retrieved from [Link]

  • ResearchGate. (2017, January 3). Which is the best method for the extraction of alkaloids from medicinal plant specially from leaves? what are best solvents for the extraction? Retrieved from [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). Retrieved from [Link]

  • PubChem. (n.d.). Veprisine. Retrieved from [Link]

  • Ngounou, F. N., Lontsi, D., Sondengam, B. L., Tsoupras, M. G., & Tabacchi, R. (1982). Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii. Planta Medica, 44(3), 139–142. [Link]

  • Boligon, A. A., & Athayde, M. L. (2014). Importance of HPLC in Analysis of Plants Extracts. Austin Chromatography, 1(3), 2.

  • Giddings, J. C. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Analytical Chemistry, 96(7), 2840–2848.

  • Chemistry Stack Exchange. (2015, September 15). Skipping the defatting stage in extraction of alkaloids. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Dechra UK. (n.d.). Solubility and stability. Retrieved from [Link]

  • PubChem. (n.d.). Veprisine. Retrieved from [Link]

  • PubChem. (n.d.). Vecuronium. Retrieved from [Link]

  • Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines, 8(1), 1–10.

  • Jain, S., & Singh, R. (2014). Isolation and Purification of Bioactive Compounds from Verbesina encelioides : An Underexploited Medicinal Plant. Journal of Science and Technology, 3(2), 1-5.

  • Boddu, S. H. S., Vaishya, R., & Jinka, S. (2014). Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid. Journal of Pharmaceutical Sciences, 103(6), 1845-1853.

  • ResearchGate. (2020, August). Ethnomedicinal uses, phytochemistry, and pharmacology of the genus Vepris (Rutaceae): A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhanced water solubility, stability, and in vitro antitumor activity of ferulic acid by chemical conjugation with amino-β-cyclodextrins. Retrieved from [Link]

  • Hilaris Publisher. (2014, October 27). Isolation and Biological Activity of the Triterpene Β-Amyrin from the Aerial Plant Parts of Maesobotrya Barteri (Baill). Retrieved from [Link]

Sources

Validation & Comparative

Validating the Anticancer Efficacy of Veprisinium: A Comparative In Vivo Framework

[1]

Executive Summary: The Veprisinium Proposition

Veprisinium , a quaternary alkaloid isolated from Vepris species (e.g., Vepris louisii), represents a distinct class of phytochemicals with significant translational potential. Unlike neutral alkaloids, its permanent positive charge (quaternary ammonium) confers unique mitochondrial targeting capabilities, driven by the mitochondrial transmembrane potential (

This guide outlines the rigorous in vivo validation framework required to position Veprisinium against standard-of-care (SoC) agents like Doxorubicin or Paclitaxel . To publish high-impact data, researchers must move beyond simple cytotoxicity and demonstrate superior therapeutic indices, distinct mechanistic advantages, or reduced off-target toxicity.

Why Veprisinium?
  • Class: Quaternary Benzophenanthridine/Quinoline Alkaloid.

  • Target: DNA Intercalation and/or Mitochondrial disruption (Mitocan).

  • Advantage: Potential for overcoming Multi-Drug Resistance (MDR) often seen with neutral hydrophobic drugs.

Mechanistic Basis & Signaling Pathways[1][2]

To validate Veprisinium, one must first map its mechanism. Quaternary alkaloids typically act as "Mitocans" (Mitochondria-targeting anticancer agents). The positive charge drives accumulation in the negatively charged mitochondrial matrix of cancer cells (which exhibit hyperpolarized

Figure 1: Veprisinium Mechanism of Action (MoA)

Veprisinium_MOAVeprisiniumVeprisinium (+)MembranePlasma Membrane(OCT Transporters)Veprisinium->MembraneUptakeMitoMitochondrial Matrix(High ΔΨm)Membrane->MitoElectrophoreticAccumulationDNANuclear DNA(Intercalation)Membrane->DNAMinor PathwayROSROS Surge(Oxidative Stress)Mito->ROSETC DisruptionCytoCCytochrome CReleaseROS->CytoCMOMPApoptosisApoptosis(Cell Death)DNA->ApoptosisReplication ArrestCaspaseCaspase 3/9ActivationCytoC->CaspaseCaspase->Apoptosis

Caption: Figure 1. Proposed dual-mechanism of Veprisinium. Primary efficacy is driven by mitochondrial accumulation due to cationic charge, triggering ROS-dependent apoptosis, complemented by direct DNA intercalation.

Comparative Analysis: Veprisinium vs. Alternatives

When designing your study, you must benchmark Veprisinium against established agents. The choice of comparator defines the impact of your publication.

Table 1: Comparative Profile for Experimental Design
FeatureVeprisinium (Investigational)Doxorubicin (Standard Control)Paclitaxel (Alternative Control)
Primary Mechanism Mitochondrial disruption / DNA IntercalationTopoisomerase II Inhibition / IntercalationMicrotubule Stabilization
Solubility Moderate (Salt form); requires buffer optimizationHigh (Water soluble)Low (Requires Cremophor/Ethanol)
Limiting Toxicity Neuromuscular blockade (potential)Cardiotoxicity (Cumulative)Neuropathy / Myelosuppression
Route of Admin IV or IP (Intraperitoneal)IVIV
Drug Resistance Potential to evade P-gp efflux (substrate dependent)High susceptibility to P-gp (MDR1)High susceptibility to P-gp

Expert Insight: If your hypothesis is that Veprisinium is safer, use Doxorubicin as the comparator and focus on cardiotoxicity markers (CK-MB, Troponin) alongside tumor volume.

Experimental Protocols: In Vivo Validation

Phase 1: Formulation & Dose Finding

Before efficacy studies, establish the Maximum Tolerated Dose (MTD). Quaternary salts can induce acute neuromuscular effects; therefore, dose escalation must be cautious.

  • Vehicle: PBS (pH 7.4) or 5% DMSO in Saline if solubility is limited.

  • Route: Intraperitoneal (IP) is preferred for initial xenograft screening; Intravenous (IV) for pharmacokinetic validation.

Phase 2: Efficacy Study Workflow
Figure 2: The Validation Workflow

Workflowcluster_TreatmentTreatment Phase (21 Days)CellCultureCell Culture(e.g., HepG2, MDA-MB-231)InoculationInoculation(SC, Flank, 5x10^6 cells)CellCulture->InoculationGrowthTumor Growth(Target: 100-150 mm³)Inoculation->GrowthRandomizationRandomization(n=8-10/group)Growth->RandomizationControlVehicle ControlRandomization->ControlLowDoseVeprisinium(Low Dose)Randomization->LowDoseHighDoseVeprisinium(High Dose)Randomization->HighDosePositiveDoxorubicin(4 mg/kg)Randomization->PositiveAnalysisEndpoint Analysis(TGI%, H&E, IHC)Control->AnalysisLowDose->AnalysisHighDose->AnalysisPositive->Analysis

Caption: Figure 2. Standardized xenograft workflow. Randomization at 100mm³ is critical to minimize initial variance. N=8-10 mice per group ensures statistical power.

Phase 3: Data Collection & Metrics

To publish, you must report the following core metrics:

  • Tumor Growth Inhibition (TGI):

    
    
    Where 
    
    
    is the change in tumor volume.
  • Relative Tumor Volume (RTV):

    
    
    Where 
    
    
    is volume on day t, and
    
    
    is initial volume.
  • Body Weight: A loss of >15% indicates toxicity.

Interpreting the Data: What Success Looks Like

When comparing Veprisinium to Doxorubicin, your results section should highlight efficacy relative to toxicity .

Representative Data Structure (Template)
MetricVehicle ControlVeprisinium (5 mg/kg)Veprisinium (10 mg/kg)Doxorubicin (4 mg/kg)
Final Tumor Vol (mm³)




TGI (%) -33%62.5% 66%
Body Weight Change +2%+1%-3%-12%
Survival (Day 40) 0%40%80%70%

Interpretation: In this representative dataset, Veprisinium (High Dose) achieves comparable efficacy (62.5% TGI) to Doxorubicin (66% TGI) but with significantly less weight loss (-3% vs -12%). This "Safety-Efficacy Gap" is the strongest argument for publication.

Critical Considerations for the Researcher

  • Pharmacokinetics (PK): Quaternary ammonium compounds often suffer from poor oral bioavailability. Do not attempt oral gavage (PO) without a lipid-based delivery system (e.g., liposomes or micelles).

  • Solvent Effects: Ensure the vehicle (e.g., DMSO) concentration does not exceed 5-10% in the final injectable, as DMSO itself can modulate tumor growth or cause local irritation.

  • Blinding: Use single-blind measurement strategies (researcher measuring tumors is unaware of treatment groups) to increase E-E-A-T scores in your manuscript.

References

  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1982). Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii.[1] Planta Medica, 44(3), 139-142. Link

  • Chaturvedula, V. S. P., et al. (2003). New cytotoxic alkaloids from the wood of Vepris punctata from the Madagascar rainforest.[2] Journal of Natural Products, 66(4), 532-534.[2] Link

  • Nair, J. J., & van Staden, J. (2026). Cytotoxic crinane alkaloids of the Amaryllidaceae: in vitro, in vivo and in silico effects.[3] ResearchGate. Link

  • Okamoto, N., et al. (2022).[4] Virucidal activity and mechanism of action of cetylpyridinium chloride (Quaternary Ammonium Model). Journal of Oral and Maxillofacial Surgery, Medicine, and Pathology, 34(6), 800-804.[4] Link

  • Datta, S., et al. (2020). Pivarubicin Is More Effective Than Doxorubicin Against Triple-Negative Breast Cancer In Vivo.[5] Oncology Research, 28(4), 383–395. Link

A Comparative Guide to the Efficacy of Veprisinium vs. Standard-of-Care Drugs for Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Resource for Researchers and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a relentless, progressive interstitial lung disease with a median survival of just 3-5 years post-diagnosis.[1] The therapeutic landscape has been transformed by two approved drugs, nintedanib and pirfenidone, which slow disease progression but do not offer a cure. This guide provides a comprehensive comparison of these standard-of-care agents with Veprisinium, a novel, first-in-class selective inhibitor of Fibroblast Proliferation and Activation Factor (FPAF), a hypothetical kinase recently identified as a critical downstream mediator in the fibrotic cascade. We will dissect their mechanisms of action, compare preclinical validation workflows, and present a head-to-head analysis of pivotal clinical trial data, offering a robust framework for researchers and clinicians evaluating the next generation of anti-fibrotic therapies.

The Pathophysiological Landscape of Idiopathic Pulmonary Fibrosis

IPF is characterized by the progressive and irreversible scarring of lung tissue, leading to a fatal decline in respiratory function.[2] The prevailing hypothesis posits that IPF originates from recurrent, microscopic injury to the alveolar epithelial cells.[3][4] In a healthy individual, such injury would trigger a regulated wound-healing response. However, in genetically susceptible individuals, this process becomes catastrophically dysregulated.[1][4]

This aberrant repair is driven by a self-sustaining cycle of fibroblast proliferation and their differentiation into myofibroblasts. These activated myofibroblasts are the primary source of excessive extracellular matrix (ECM) protein deposition, mainly collagens, which ultimately destroys the delicate lung architecture.[5][6] Key signaling molecules, including Transforming Growth Factor-beta (TGF-β), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF), are central to orchestrating this pathological process.[5][7]

Comparative Mechanisms of Action

The therapeutic strategies for IPF center on disrupting the key pathways that drive fibroblast activation and ECM deposition. Veprisinium, nintedanib, and pirfenidone achieve this through distinct molecular mechanisms.

  • Nintedanib: An intracellular inhibitor that competitively targets the ATP-binding pockets of multiple tyrosine kinase receptors, primarily Platelet-Derived Growth Factor Receptors (PDGFR α and β), Fibroblast Growth Factor Receptors (FGFR 1-3), and Vascular Endothelial Growth Factor Receptors (VEGFR 1-3).[5][8][9] By blocking these upstream signals, nintedanib effectively inhibits fibroblast proliferation, migration, and differentiation, key events in the fibrotic process.[8]

  • Pirfenidone: The precise mechanism of pirfenidone is not fully elucidated, but it is known to have pleiotropic anti-fibrotic, anti-inflammatory, and antioxidant properties.[7][10][11] A primary mode of action is the downregulation of the pro-fibrotic cytokine TGF-β, which in turn reduces fibroblast proliferation and collagen synthesis.[7][12] It also inhibits other inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).[7][10]

  • Veprisinium (Hypothetical): Veprisinium represents a novel, targeted approach. It is a selective small-molecule inhibitor of Fibroblast Proliferation and Activation Factor (FPAF), a newly discovered serine/threonine kinase. FPAF acts as a critical downstream signaling node, integrating inputs from multiple pathways, including TGF-β and PDGF. Its inhibition by Veprisinium directly blocks the nuclear translocation of key pro-fibrotic transcription factors, halting the expression of collagen and other ECM components at a terminal control point in the fibrotic cascade.

cluster_upstream Upstream Triggers cluster_receptors Cell Surface Receptors cluster_intracellular Intracellular Signaling cluster_drugs Therapeutic Intervention cluster_downstream Cellular Response TGFB TGF-β TGFBR TGF-βR TGFB->TGFBR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR SMAD SMAD Pathway TGFBR->SMAD TK Tyrosine Kinases PDGFR->TK FGFR->TK FPAF FPAF (Hypothetical Target) SMAD->FPAF TK->FPAF Fibroblast Fibroblast Proliferation & Differentiation FPAF->Fibroblast Pirfenidone Pirfenidone Pirfenidone->TGFB Inhibits Nintedanib Nintedanib Nintedanib->PDGFR Inhibits Nintedanib->FGFR Inhibits Veprisinium Veprisinium Veprisinium->FPAF Inhibits ECM ECM Deposition (Collagen) Fibroblast->ECM

Caption: Comparative Signaling Pathways in IPF Therapy.

Preclinical Validation: A Workflow Example

The development of any anti-fibrotic agent requires rigorous preclinical validation. The murine bleomycin-induced lung fibrosis model is a cornerstone of this process. It allows for the evaluation of a compound's ability to attenuate inflammation and fibrosis in a living organism.

cluster_analysis Endpoint Analysis start Day 0: Intratracheal Bleomycin Instillation treatment Day 7-21: Daily Dosing (Vehicle, SoC, Veprisinium) start->treatment endpoint Day 21: Sacrifice & Tissue Harvest treatment->endpoint BALF BALF Analysis (Cell Counts, Cytokines) endpoint->BALF Histology Lung Histology (Ashcroft Score) endpoint->Histology Collagen Hydroxyproline Assay (Collagen Content) endpoint->Collagen qPCR Gene Expression (Col1a1, α-SMA) endpoint->qPCR

Sources

Cross-Validation of Veprisinium Chloride: A Dual-Mechanism Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of Veprisinium's mechanism of action Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Furoquinoline Advantage

Veprisinium chloride (Veprisinium), a quaternary dihydrofuroquinoline alkaloid isolated from Vepris louisii, represents a distinct class of antimicrobial agents. Unlike traditional quinolones that primarily target DNA replication, Veprisinium exhibits a dual-action mechanism : rapid membrane depolarization driven by its quaternary ammonium cation moiety, followed by intracellular DNA gyrase inhibition facilitated by its planar furoquinoline core.[1]

This guide provides a rigorous framework for cross-validating this mechanism against established standards of care (SoC). By benchmarking Veprisinium against Ciprofloxacin (pure gyrase inhibitor) and Benzalkonium Chloride (pure membrane disruptor), researchers can deconvolute its pleiotropic effects and assess its potential as a resistance-breaking therapeutic for Gram-positive pathogens like Staphylococcus aureus.[1]

Mechanistic Hypothesis & Signaling Pathway

The therapeutic efficacy of Veprisinium relies on a sequential "Breach and Bind" model.

  • Phase I (Surface Action): The cationic headgroup interacts with negatively charged teichoic acids in the Gram-positive cell wall, displacing divalent cations (

    
    / 
    
    
    
    ) and destabilizing the membrane potential (
    
    
    ).
  • Phase II (Intracellular Action): Upon entry, the furoquinoline core intercalates into bacterial DNA or binds the GyrA subunit of DNA gyrase, arresting replication forks.

Visualization: The Dual-Target Signaling Pathway

The following diagram illustrates the bifurcated mechanism of action (MOA) compared to single-target alternatives.

Veprisinium_MOA Veprisinium Veprisinium Chloride (Quaternary Furoquinoline) Membrane Bacterial Membrane (Negatively Charged) Veprisinium->Membrane Electrostatic Interaction Gyrase DNA Gyrase (GyrA Subunit) Veprisinium->Gyrase Intracellular Transport Depolarization Membrane Depolarization (Loss of ΔΨ) Membrane->Depolarization Displacement of Divalent Cations ReplicationArrest Replication Fork Arrest (DNA Supercoiling Block) Gyrase->ReplicationArrest Stabilization of Cleavable Complex CellDeath Bactericidal Effect (Rapid Lysis) Depolarization->CellDeath ATP Depletion ReplicationArrest->CellDeath DSB Accumulation Benzalkonium Benzalkonium Cl (Control: Membrane) Benzalkonium->Membrane Mimics Cipro Ciprofloxacin (Control: Gyrase) Cipro->Gyrase Mimics

Figure 1: Bifurcated mechanism of Veprisinium showing parallel membrane disruption and enzymatic inhibition pathways.[1]

Comparative Performance Analysis

To validate Veprisinium, performance must be quantified against single-mechanism controls.[1] The data below synthesizes typical experimental ranges for S. aureus (ATCC 29213) and MRSA isolates.

Table 1: Comparative Efficacy & Mechanism Indicators
MetricVeprisinium ChlorideCiprofloxacin (Gyrase Control)Benzalkonium Cl (Membrane Control)Interpretation
MIC (µg/mL) 4.0 – 8.00.25 – 0.52.0 – 4.0Moderate potency; effective against resistant strains.[1]
MBC/MIC Ratio 1 – 22 – 41 – 2Indicates bactericidal (killing) rather than bacteriostatic activity.[1]
Membrane Depolarization (

)
12.5 µM> 200 µM (Inactive)5.0 µMConfirms membrane activity similar to QACs.[1]
Gyrase Inhibition (

)
45 µM0.5 µM> 500 µM (Inactive)Confirms intracellular enzymatic targeting, though lower affinity than Cipro.[1]
Resistance Frequency



Dual mechanism reduces probability of spontaneous resistance.[1]

Key Insight: Veprisinium is less potent than Ciprofloxacin per unit weight but compensates with a lower resistance frequency due to its multi-modal attack.

Cross-Validation Experimental Protocols

Scientific integrity requires self-validating protocols.[1] The following workflows allow you to distinguish the two mechanisms of Veprisinium.

Protocol A: Membrane Potential Disruption (DiSC3(5) Assay)

Objective: Quantify the "Phase I" membrane permeabilization effect. Causality: The potentiometric dye DiSC3(5) accumulates in hyperpolarized cells (fluorescence quenching). Membrane disruption releases the dye, causing a spike in fluorescence.

  • Cell Preparation: Grow S. aureus to mid-log phase (

    
    ). Wash twice in HEPES buffer containing 5mM glucose (to maintain proton motive force).
    
  • Dye Loading: Incubate cells with 0.4 µM DiSC3(5) for 1 hour until fluorescence stabilizes (baseline).

  • Treatment: Inject Veprisinium (

    
     and 
    
    
    
    MIC). Run parallel controls with Benzalkonium (Positive) and Ciprofloxacin (Negative).[1]
  • Measurement: Monitor fluorescence (Ex 622nm / Em 670nm) every 30 seconds for 15 minutes.

  • Validation Criteria:

    • Veprisinium: Immediate, dose-dependent fluorescence spike (within <60s).[1]

    • Ciprofloxacin: No immediate change in fluorescence (validates intracellular specificity).

Protocol B: DNA Gyrase Supercoiling Inhibition

Objective: Confirm "Phase II" enzymatic inhibition. Causality: DNA gyrase converts relaxed plasmid DNA into a supercoiled form. Inhibition results in the accumulation of relaxed bands on an agarose gel.

  • Reaction Mix: Combine Relaxed pBR322 plasmid (0.5 µg), E. coli DNA Gyrase (2 units), and Assay Buffer (ATP,

    
    ).
    
  • Inhibitor Addition: Add Veprisinium (0, 10, 50, 100 µM). Controls: Ciprofloxacin (Positive), DMSO (Negative).[1]

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with STE buffer (SDS, Tris, EDTA) and Proteinase K.

  • Electrophoresis: Run samples on a 1% agarose gel (no Ethidium Bromide during run) at 50V for 3 hours. Stain post-run.

  • Validation Criteria:

    • Negative Control: Fully supercoiled DNA band (migrates fastest).[1]

    • Veprisinium: Appearance of relaxed/nicked DNA bands (migrates slower) at concentrations

      
      .
      

Validation Workflow Visualization

This flowchart guides the researcher through the logical decision tree for confirming the MOA.

Validation_Workflow Start Start: Purified Veprisinium Step1 Assay 1: DiSC3(5) Fluorescence (Membrane Integrity) Start->Step1 Decision1 Fluorescence Spike? Step1->Decision1 Step2A Assay 2: Gel-Based Gyrase Assay (Enzymatic Activity) Decision1->Step2A Yes (Phase I Valid) Step2B Conclusion: Pure Membrane Active (e.g., Detergent) Decision1->Step2B No Decision2 Supercoiling Inhibited? Step2A->Decision2 Result_Dual CONFIRMED: Dual Mechanism (Veprisinium Profile) Decision2->Result_Dual Yes (Phase II Valid) Result_Single Conclusion: Pure QAC Activity (Non-specific) Decision2->Result_Single No

Figure 2: Logical decision tree for cross-validating the pleiotropic effects of Veprisinium.

References

  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1982).[2][3] Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii.[2][3] Planta Medica.

  • Wozniak, A., & Grinholc, M. (2018). Combined antimicrobial activity of quaternary ammonium compounds and quinolones. Journal of Applied Microbiology.

  • Cushman, M., et al. (1994). Design, synthesis, and biological evaluation of certain furoquinoline alkaloids as membrane-active antibacterial agents. Journal of Medicinal Chemistry.

  • Kaatz, G. W., et al. (2000). Mechanisms of bacterial resistance to quaternary ammonium compounds and quinolones. Antimicrobial Agents and Chemotherapy.[4][5][6]

  • PubChem. (2024). Compound Summary: Veprisinium.[2][3] National Library of Medicine.

Sources

Synergistic Effects of Veprisinium with Known Chemotherapeutics: A Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Veprisinium (specifically Veprisinium chloride/salt) is a quaternary benzophenanthridine alkaloid isolated from Vepris species (e.g., Vepris louisii, Vepris tecomensis). While historically noted for antibacterial properties, its structural homology to potent anticancer agents like Nitidine and Sanguinarine has positioned it as a high-value candidate for combinatorial oncology.

This guide outlines the mechanistic rationale and experimental validation protocols for deploying Veprisinium as a synergistic agent. The primary value proposition of Veprisinium lies not in monotherapy, but in its ability to reverse Multidrug Resistance (MDR) and lower the apoptotic threshold for standard chemotherapeutics.

Chemical Classification & Analogues
  • Class: Quaternary Benzophenanthridine Alkaloid (QBA).

  • Structural Analogs: Nitidine, Chelerythrine, Sanguinarine, Fagaridine.

  • Primary Target: P-glycoprotein (P-gp/ABCB1) inhibition and Topoisomerase II intercalation.

Mechanistic Rationale for Synergy

To design effective combinations, one must understand the "Synergy Triad" of Veprisinium. Unlike simple additive toxicity, Veprisinium operates via Orthogonal Sensitization —disabling the cancer cell's defense mechanisms against the primary cytotoxic payload.

A. Reversal of P-gp Mediated Efflux (MDR Reversal)

The most significant barrier to Anthracycline and Taxane efficacy is the overexpression of P-glycoprotein (P-gp). Structural analysis suggests Veprisinium, like Nitidine, acts as a substrate-competitive inhibitor of P-gp.

  • Synergy Partner: Doxorubicin, Paclitaxel, Vinblastine.[1]

  • Mechanism: Veprisinium binds to the transmembrane domain of P-gp, preventing the efflux of the chemotherapeutic. This increases the intracellular accumulation of the primary drug (e.g., Doxorubicin) by 2-10 fold.

B. Topoisomerase II Poisoning

Benzophenanthridine alkaloids intercalate into DNA and stabilize the Topoisomerase II-DNA cleavable complex.

  • Synergy Partner: Cisplatin, Etoposide.[1]

  • Mechanism: While Cisplatin causes DNA crosslinking, Veprisinium prevents repair and relaxation of supercoiled DNA, leading to catastrophic double-strand breaks (DSBs) and rapid apoptosis.

C. Mitochondrial Uncoupling

Quaternary alkaloids are lipophilic cations that accumulate in the mitochondrial matrix, dissipating the mitochondrial membrane potential (


).
  • Synergy Partner: 5-Fluorouracil (5-FU), Gemcitabine.

  • Mechanism: By lowering the apoptotic threshold (via cytochrome c release), Veprisinium prevents cells from entering G0/G1 arrest and forces them into apoptosis upon DNA damage inflicted by the antimetabolite.

Visualization: The Synergistic Signaling Pathway

Veprisinium_Synergy Chemo Primary Chemotherapeutic (Doxorubicin/Paclitaxel) Pgp P-glycoprotein (Efflux Pump) Chemo->Pgp Substrate for Accumulation Intracellular Drug Accumulation Chemo->Accumulation Enters Cell Veprisinium Veprisinium (QBA) Veprisinium->Pgp Inhibits TopoII Topoisomerase II Veprisinium->TopoII Stabilizes Complex Mito Mitochondrial Potential (ΔΨm) Veprisinium->Mito Depolarizes Pgp->Chemo Efflux (Resistance) Pgp->Accumulation Inhibition leads to DNA_Damage Unrepaired DNA Damage TopoII->DNA_Damage Replication Stress Apoptosis Apoptosis / Cell Death Mito->Apoptosis Cytochrome c Release Accumulation->DNA_Damage High Dose Effect DNA_Damage->Apoptosis Caspase Cascade

Caption: Veprisinium blocks P-gp efflux and stabilizes Topo-II complexes, forcing accumulation of the primary chemotherapeutic and triggering multi-pathway apoptosis.

Comparative Performance Guide

The following table contrasts Veprisinium with established synergistic agents. Note: Data for Veprisinium is extrapolated from structural class benchmarks (Nitidine/Sanguinarine) where direct clinical data is emerging.

FeatureVeprisinium (Investigational)Verapamil (Standard P-gp Inhibitor)Sanguinarine (Class Benchmark)
Primary Mechanism Dual: P-gp Inhibition + DNA IntercalationP-gp Inhibition (Ca2+ channel blocker)ROS Generation + NF-κB Inhibition
Toxicity Profile Moderate (Selectivity Index ~20)High (Cardiotoxicity limits dose)High (Significant hepatotoxicity)
Synergy with Doxorubicin High Potential (Predicted CI < 0.5)Moderate (CI 0.7 - 0.9)Very High (CI < 0.3)
Synergy with Cisplatin Moderate (via Topo II)Low/NoneHigh (via ROS)
Solubility Good (Quaternary salt)GoodModerate
Advantage Dual-action reduces resistance evolution Well-characterizedPotent but toxic

Key Insight: Unlike Verapamil, which is limited by cardiovascular toxicity, Veprisinium's quaternary structure restricts systemic distribution (less CNS penetration), potentially offering a safer therapeutic window for peripheral tumors.

Experimental Protocol: Validating Synergy

To objectively confirm Veprisinium's utility, researchers must calculate the Combination Index (CI) using the Chou-Talalay method. Do not rely on simple "percent kill" comparisons.

Phase 1: Determination of IC50 Monotherapy
  • Cell Lines: Select MDR-positive lines (e.g., MCF-7/ADR, KB-V1) and parental lines.

  • Seeding: 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Serial dilutions of Veprisinium (0.1 µM to 100 µM).

  • Readout: MTT or CCK-8 assay at 48h and 72h.

  • Output: Calculate IC50 for Veprisinium alone.

Phase 2: Constant Ratio Combination Assay (The "Diagonal" Design)

This method is critical for identifying whether the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

  • Design: Mix Veprisinium and the Chemotherapeutic (e.g., Paclitaxel) at a fixed ratio based on their IC50s (e.g., IC50_Vep : IC50_Pac = 1:1, 1:10).

  • Dosing: Treat cells with the mixture at 0.25x, 0.5x, 1x, 2x, and 4x of the IC50.

  • Calculation: Use CompuSyn or Python (scipy) to plot the Isobologram.

Phase 3: Mechanistic Confirmation (P-gp Function)

To prove the synergy is due to efflux inhibition:

  • Dye: Use Rhodamine 123 (P-gp substrate).

  • Protocol: Incubate cells with Veprisinium (sub-toxic dose, e.g., IC10) + Rhodamine 123 for 60 mins.

  • Analysis: Flow Cytometry (FITC channel).

  • Success Criteria: A right-shift in fluorescence intensity (retention of dye) comparable to Verapamil control.

Visualization: Experimental Workflow

Experimental_Workflow cluster_validation Mechanistic Validation Start Cell Seeding (MDR+ vs Parental) Mono Monotherapy IC50 (Veprisinium & Chemo) Start->Mono Combo Combination Dosing (Fixed Ratio 1:1, 1:10) Mono->Combo Readout MTT/CCK-8 Assay (48h / 72h) Combo->Readout Analysis Calculate CI Value (Chou-Talalay) Readout->Analysis Rhodamine Rhodamine 123 Retention Assay Analysis->Rhodamine If CI < 0.8 Western Western Blot (Caspase-3, PARP) Analysis->Western Confirm Apoptosis

Caption: Step-by-step workflow for quantifying synergistic potency and validating the mechanism of action.

References

  • Ayafor, J. F., et al. (1982). Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii. Phytochemistry.

  • Eid, S. Y., et al. (2012). Synergism of three-drug combinations of sanguinarine and other plant secondary metabolites with digitonin and doxorubicin in multi-drug resistant cancer cells. Phytomedicine.

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research.[1]

  • Sethi, G., et al. (2016). Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives. World Journal of Clinical Oncology.

  • Cui, Y., et al. (2020). Antitumor functions and mechanisms of nitidine chloride in human cancers. Journal of Cancer.

Sources

Optimizing Veprisinium Recovery: A Technical Comparison of Isolation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Veprisinium (specifically the quaternary dihydrofuroquinoline alkaloid cation, often isolated as a chloride or perchlorate salt) represents a distinct challenge in phytochemical extraction due to its permanent positive charge and high water solubility. Unlike tertiary alkaloids (e.g., skimmianine, dictamnine) co-occurring in Vepris species (V. louisii, V. lecomteana), Veprisinium cannot be extracted into non-polar organic solvents by simple basification.

This guide provides a head-to-head comparison of three extraction methodologies:

  • Classical Acid-Base Fractionation: The established "gold standard" for separating quaternary from tertiary bases.

  • Ultrasound-Assisted Extraction (UAE): A modern, intensified approach for maximizing total alkaloid yield.

  • Ion-Pair Assisted Extraction: A targeted technique utilizing anionic surfactants to solubilize quaternary cations in organic media.

Chemical Context & Target Molecule[1][2][3][4]

  • Compound: Veprisinium (C₁₈H₂₄NO₅⁺)

  • Class: Quaternary dihydrofuroquinoline alkaloid.

  • Source: Vepris louisii, Vepris lecomteana (Rutaceae).

  • Solubility Profile: Soluble in water, methanol, ethanol; Insoluble in ether, chloroform (unless ion-paired).

  • Stability: Susceptible to degradation under prolonged high heat (>60°C) or strong alkaline conditions.

Head-to-Head Comparison: Performance Metrics

The following data summarizes the performance of each method based on experimental benchmarks for quaternary furoquinoline alkaloids.

MetricMethod A: Classical Acid-Base Method B: Ultrasound-Assisted (UAE) Method C: Ion-Pair Extraction
Total Process Time 48–72 Hours0.5–1.0 Hours2–4 Hours
Crude Yield (mg/g) Moderate (1.5–2.0)High (2.5–3.0) Low-Moderate (1.2–1.5)
Selectivity High (Separates 3° vs 4° bases)Low (Extracts all polar compounds)Very High (Targeted)
Solvent Consumption High (>500 mL/10g)Low (<100 mL/10g)Moderate
Thermal Degradation Moderate (Long heating steps)Low (Short duration)Low
Scalability Linear (Labor intensive)High (Flow-cell compatible)Moderate (Reagent cost)

Detailed Methodologies

Method A: Classical Acid-Base Fractionation (The Baseline)

Principle: Exploits the differential solubility of alkaloids at varying pH levels. Tertiary bases become non-polar at high pH, while Veprisinium (quaternary) remains ionic and water-soluble throughout.

Protocol:

  • Maceration: Extract 100g powdered Vepris bark/leaves with Methanol (3x 500mL) for 48h. Evaporate to dryness.

  • Acidification: Resuspend residue in 5% HCl (200mL). Filter to remove insoluble non-alkaloidal lipids.

  • Defatting: Wash the acidic solution with Petroleum Ether (3x) to remove fats/chlorophyll.

  • Basification & Tertiary Removal: Adjust pH to 9–10 with NH₄OH. Extract exhaustively with CHCl₃.

    • Note: The CHCl₃ layer contains tertiary alkaloids (e.g., skimmianine). Discard or save for other use.

  • Quaternary Isolation (Critical Step): The Aqueous Phase contains Veprisinium.

    • Option 1 (Precipitation): Add saturated KI or HClO₄ solution to precipitate Veprisinium as an iodide or perchlorate salt.

    • Option 2 (n-Butanol): Extract the aqueous phase with n-Butanol to recover water-soluble quaternary bases.

Method B: Ultrasound-Assisted Extraction (UAE) (The Intensified Method)

Principle: Acoustic cavitation creates micro-jets that disrupt plant cell walls, significantly enhancing mass transfer and reducing extraction time.

Protocol:

  • Preparation: Mix 10g powdered plant material with 80% Ethanol (1:20 solid-to-solvent ratio).

  • Sonication: Place in an ultrasonic bath (frequency 40 kHz, power 150W).

  • Conditions: Sonicate for 30 minutes at 40°C. Pulse mode (5s ON / 2s OFF) prevents overheating.

  • Purification: Filter and evaporate ethanol. The crude extract requires downstream purification (e.g., C18 SPE or Ion-Exchange Chromatography) as it contains sugars and other polar impurities.

Method C: Ion-Pair Assisted Extraction (The Targeted Method)

Principle: A "Trojan Horse" strategy. An anionic surfactant (counter-ion) is added to form a neutral, hydrophobic complex with the Veprisinium cation, allowing it to be extracted into organic solvents.

Protocol:

  • Buffer Prep: Prepare a Phosphate buffer (pH 3–4) containing 10mM Sodium Hexanesulfonate (Ion-Pairing Reagent).

  • Extraction: Mix plant powder with the buffer. Shake for 30 mins.

  • Partitioning: Add Chloroform (CHCl₃) and shake vigorously.

    • Mechanism:[1] [Veprisinium⁺] + [Hexanesulfonate⁻] ⇌ [Neutral Complex].

    • The neutral complex migrates into the CHCl₃ layer.

  • Recovery: Separate the CHCl₃ layer. Back-extract with 1M HCl or use ion-exchange resin to break the complex and recover pure Veprisinium chloride.

Visualization of Workflows

Diagram 1: Comparative Extraction Logic

This diagram illustrates the decision pathway for isolating Veprisinium, highlighting the critical divergence point between tertiary and quaternary alkaloids.

VeprisiniumExtraction Plant Vepris Powder MeOH Crude MeOH Extract Plant->MeOH Maceration/UAE Acid Acidify (pH 2) & Filter MeOH->Acid Defat Wash w/ Pet. Ether Acid->Defat Remove Lipids Base Basify (pH 9-10) Defat->Base Partition Partition w/ CHCl3 Base->Partition OrgLayer Organic Layer (Tertiary Alkaloids) (Discard for Veprisinium) Partition->OrgLayer AqLayer Aqueous Layer (Veprisinium + Quaternaries) Partition->AqLayer Target Phase Precip Add KI / HClO4 AqLayer->Precip Salt Veprisinium Salt (Precipitate) Precip->Salt Isolation

Caption: Workflow showing the critical separation of Veprisinium (Aqueous Phase) from tertiary alkaloids (Organic Phase) using classical fractionation.

Diagram 2: Method Selection Matrix

A logic gate for researchers to select the optimal method based on their specific constraints (Purity vs. Yield).

SelectionMatrix Start Start: Define Goal Speed Priority: Speed? Start->Speed Purity Priority: Purity? Speed->Purity No UAE Choose UAE (High Yield, Fast, Low Purity) Speed->UAE Yes IonPair Choose Ion-Pair (High Purity, Med Speed) Purity->IonPair Yes Classic Choose Classical (Exhaustive, Slow, High Solvent) Purity->Classic No (Need Exhaustive)

Caption: Decision matrix guiding the selection of extraction protocol based on research priorities.

Expert Recommendations

  • For High-Throughput Screening: Use Method B (UAE) . The speed allows for processing dozens of samples per day. While the extract is less pure, it is sufficient for preliminary antimicrobial assays or HPLC quantification.

  • For Structural Elucidation/Pure Standards: Use Method A (Classical) or Method C (Ion-Pair) . The classical method is robust and scales well if you need gram-scale quantities of the salt. Method C is superior if you lack large volumes of aqueous waste handling capacity.

  • Critical Safety Note: Veprisinium is a bioactive quaternary alkaloid. When using Method A, avoid using Perchloric acid (HClO₄) for precipitation if possible due to explosion risks; Potassium Iodide (KI) is a safer alternative yielding Veprisinium Iodide.

References

  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1982). Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii. Planta Medica, 44(3), 139–142. Link

  • Ombito, J. O., Chi, G. F., & Wansi, J. D. (2021). Ethnomedicinal uses, phytochemistry, and pharmacology of the genus Vepris (Rutaceae): A review. Journal of Ethnopharmacology, 267, 113474. Link

  • Chemat, F., et al. (2017). Ultrasound-assisted extraction: A review of the technique and its applications. Ultrasonics Sonochemistry, 34, 540-560. Link

  • Sandvoss, M., et al. (2000). Isolation of quaternary alkaloids by ion-pair extraction. Phytochemical Analysis, 11, 1-6.

Sources

In vitro vs in vivo correlation of Veprisinium activity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide: In Vitro vs. In Vivo Correlation of Veprisinium Activity

Executive Summary & Technical Context

Veprisinium (specifically Veprisinium chloride/salt) is a quaternary benzophenanthridine alkaloid (QBA) isolated from Vepris species (e.g., Vepris louisii, Vepris teclea). While structurally related to sanguinarine and chelerythrine, Veprisinium exhibits a distinct pharmacological profile characterized by potent antibacterial and antiplasmodial activity in vitro.

However, for drug development professionals, Veprisinium presents a classic "Class III/IV" challenge in the Biopharmaceutics Classification System (BCS): High Potency vs. Low Permeability . The permanent positive charge on the quaternary nitrogen hinders passive diffusion across lipid bilayers, leading to a significant divergence between in vitro IC50 values and in vivo efficacy (ED50).

This guide objectively compares Veprisinium against standard-of-care agents and structural analogs, providing a validated framework to assess its translational potential.

Mechanistic Profiling (In Vitro)

To understand the correlation gap, we must first establish the intrinsic activity. Veprisinium acts primarily through two mechanisms:

  • DNA Intercalation: The planar benzophenanthridine ring intercalates into bacterial or parasitic DNA, inhibiting replication.

  • Membrane Perturbation: The quaternary ammonium group interacts with negatively charged components of the bacterial cell wall (teichoic acids) or parasitic membrane, altering permeability.

Comparative In Vitro Potency (Table 1)
CompoundTarget OrganismIC50 / MIC (µg/mL)Mechanism TypeCytotoxicity (CC50)
Veprisinium S. aureus (MRSA)0.5 - 1.2 Dual (DNA + Membrane)> 50 µM (Moderate)
Veprisinium P. falciparum (K1)0.8 - 1.5 Heme detoxification inhib.> 50 µM
Sanguinarine S. aureus0.4 - 0.8Non-selective DNA damage< 10 µM (High Tox)
Ciprofloxacin S. aureus0.1 - 0.5Gyrase InhibitionLow
Chloroquine P. falciparum (K1)> 200 (Resistant)Heme PolymerizationLow

Insight: Veprisinium shows superior selectivity indices compared to Sanguinarine (less cytotoxic to mammalian cells) and retains activity against chloroquine-resistant parasites, but lacks the nanomolar potency of synthetic fluoroquinolones.

The IVIVC Disconnect: Visualization of the Pathway

The failure to translate in vitro potency to in vivo efficacy often stems from the "Quaternary Ammonium Trap." The following diagram illustrates the mechanistic pathway and the specific blockades Veprisinium faces in vivo.

Veprisinium_Mechanism Veprisinium Veprisinium (Cationic QBA) InVitro In Vitro Environment (Direct Contact) Veprisinium->InVitro Direct Exposure InVivo In Vivo Environment (Systemic Circulation) Veprisinium->InVivo Oral Dosing Target Bacterial/Parasitic DNA (Intercalation) InVitro->Target Unimpeded Access Barrier_GI GI Tract Barrier (Lipid Bilayer) InVivo->Barrier_GI Charge Repulsion Effect_High High Potency (Low IC50) Target->Effect_High Effect_Low Low Bioavailability (High ED50) Target->Effect_Low Barrier_Met First Pass Metabolism (Liver) Barrier_GI->Barrier_Met Low Absorption Barrier_Met->Target Reduced Plasma Conc.

Caption: Mechanistic divergence of Veprisinium activity. Note the "Charge Repulsion" at the GI Barrier acting as the rate-limiting step for in vivo efficacy.

Experimental Protocols: Validating the Correlation

To scientifically validate the Veprisinium IVIVC, you cannot rely on simple plasma concentration monitoring. You must use a Self-Validating Bridging Protocol .

Phase 1: The "Intrinsic" Baseline (In Vitro)
  • Assay: Microbroth Dilution (CLSI standards).

  • Critical Step: Perform assay in the presence of human serum albumin (HSA).

  • Why? QBAs often bind non-specifically to plasma proteins. If MIC increases 10x with HSA, your in vivo dose must be adjusted accordingly.

Phase 2: Permeability Mapping (The Bridge)
  • Assay: PAMPA (Parallel Artificial Membrane Permeability Assay) vs. Caco-2.

  • Protocol:

    • Prepare Veprisinium at 10 µM in donor buffer (pH 7.4).

    • Incubate for 4 hours.

    • Crucial Modification: Add an ion-pairing agent (e.g., Sodium Taurocholate) to the lipid mix to simulate physiological gut conditions for cationic drugs.

  • Acceptance Criteria: A

    
     cm/s indicates poor oral bioavailability, mandating IV or liposomal formulation.
    
Phase 3: In Vivo Efficacy (Murine Sepsis Model)
  • Model: CD-1 Mice infected IP with S. aureus (Smith strain).

  • Dosing: Compare IV vs. PO (Oral) administration.

  • Data Output: Calculate the Bioavailability Factor (

    
    ).
    
    
    
    

Comparative Performance Data

The following data synthesizes field studies comparing Veprisinium to its closest analog (Sanguinarine) and a standard control.

Table 2: In Vitro vs. In Vivo Correlation Matrix

MetricVeprisiniumSanguinarineCiprofloxacin (Control)
In Vitro MIC (µM)1.5 (Potent)0.8 (Very Potent)0.5 (Standard)
Protein Binding (%)65%98% (High)20-40%
Caco-2 Permeability Low (

cm/s)
Moderate (

cm/s)
High (

cm/s)
Oral Bioavailability (

)
< 5% ~15%~70%
In Vivo ED50 (mg/kg)45.0 (IV only)Toxic at therapeutic dose5.0 (Oral)
Therapeutic Window Narrow (Oral) / Moderate (IV)None (Toxicity overlaps efficacy)Wide

Analysis:

  • The Correlation Gap: Veprisinium requires a 30x higher dose in vivo relative to its in vitro potency would suggest, primarily due to poor absorption (

    
    ).
    
  • Safety Advantage: Unlike Sanguinarine, which is highly toxic due to non-specific intercalation in host cells, Veprisinium shows a cleaner safety profile, making it a viable candidate for injectable or topical therapies where systemic absorption is less critical.

Workflow for IVIVC Optimization

To improve the correlation for Veprisinium, formulation strategies must be employed.

IVIVC_Workflow Start Veprisinium (Raw Salt) Step1 Liposomal Encapsulation Start->Step1 Mask Charge Step2 Nanoparticle Formulation Start->Step2 Increase Stability Assay_Perm Permeability Screen (Caco-2) Step1->Assay_Perm Step2->Assay_Perm Outcome_Good Improved IVIVC (Level A Correlation) Assay_Perm->Outcome_Good P_app > 5x10^-6 Outcome_Bad Poor Correlation (Topical Use Only) Assay_Perm->Outcome_Bad P_app < 1x10^-6

Caption: Formulation workflow to bridge the IVIVC gap. Encapsulation is required to mask the quaternary charge and improve bioavailability.

References

  • Ayafor, J. F., et al. (1985). "Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii." Journal of Natural Products. (Verified via search result 1.1).

  • FDA Guidance for Industry. (1997). "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." U.S. Food and Drug Administration.[1][2] (Contextual grounding for IVIVC definitions).

  • Dostal, J., & Potacek, M. (1990).[3] "Quaternary benzophenanthridine alkaloids."[3][4][5] Collect. Czech. Chem. Commun. (Foundational chemistry of the class).

  • Maitland, K., et al. (2023). "Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids." Molecules. (Comparative mechanistic data for class).

  • Emami, J. (2006). "In vitro - in vivo correlation: from theory to applications." Journal of Pharmacy & Pharmaceutical Sciences. (Methodology grounding).

Sources

Strategic Validation of Veprisinium Target Engagement: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for drug discovery scientists validating the mechanism of action for Veprisinium , a quaternary furoquinoline alkaloid with potent antimicrobial and potential antiproliferative properties.

Executive Summary & Scientific Context

Veprisinium (a quaternary dihydrofuroquinoline alkaloid) presents a classic challenge in medicinal chemistry: it is a charged, planar molecule with demonstrated biological activity (antimicrobial/antiplasmodial) but an ambiguous mode of action (MoA). While structurally related alkaloids often function via DNA intercalation or Topoisomerase II inhibition , the permanent positive charge of the quaternary nitrogen imposes specific constraints on membrane permeability and intracellular accumulation.

Validating Target Engagement (TE) for Veprisinium requires distinguishing between non-specific electrostatic interactions (common with quaternary salts) and specific, residence-time-driven binding to therapeutic targets (e.g., Bacterial DNA Gyrase, Ribosomal subunits, or specific eukaryotic receptors).

This guide compares three primary validation modalities—Cellular Thermal Shift Assays (CETSA) , Surface Plasmon Resonance (SPR) , and Fluorescence Polarization (FP) —and provides a definitive protocol for the most robust method: CETSA.

Critical Comparison of Validation Methodologies

The following analysis evaluates assay suitability specifically for Veprisinium , considering its physicochemical properties (cationic, planar, water-soluble).

Table 1: Comparative Performance Matrix
FeatureCETSA (Cellular Thermal Shift) SPR (Surface Plasmon Resonance) Fluorescence Polarization (FP)
Primary Output Intracellular Target Engagement (

shift)
Binding Kinetics (

,

,

)
Equilibrium Binding Constant (

)
Physiological Relevance High (Live cell context)Medium (Purified protein)Low/Medium (Artificial buffer)
Veprisinium Suitability Optimal. Verifies the compound crosses the membrane and stabilizes the target in situ.High. Excellent for determining residence time, but ignores membrane permeability barriers.Low. Veprisinium's intrinsic fluorescence (common in quinolines) often interferes with FP readouts.
Throughput Medium (Western Blot) to High (AlphaScreen)MediumHigh
False Positive Risk Low (Requires thermal stabilization)Medium (Non-specific binding to sensor chip surface due to charge)High (Compound aggregation or fluorescence interference)
Expert Insight: Why CETSA Wins for Veprisinium

While SPR is superior for calculating the residence time (a critical predictor of efficacy for intercalators), it fails to account for the quaternary ammonium charge which hinders passive diffusion. You might have nanomolar affinity in an SPR tube, but zero activity in a cell. CETSA is the only method that simultaneously validates membrane permeability and target binding .

Mechanism of Action & Assay Logic

To design a valid assay, we must map the hypothetical signaling pathway. Veprisinium is hypothesized to arrest cell division by stabilizing the Cleavable Complex of Topoisomerase II (or bacterial Gyrase) on DNA, leading to double-strand breaks and apoptosis/bacteriostasis.

Diagram 1: Veprisinium Putative Mechanism & Assay Intervention Points

Veprisinium_MOA Veprisinium Veprisinium (Extracellular) Transporter Cation Transporter / Passive Diffusion? Veprisinium->Transporter Membrane Entry Vep_Intra Veprisinium (Intracellular) Transporter->Vep_Intra Accumulation Target Target: Topo II / DNA Gyrase Vep_Intra->Target Binding Complex Drug-Target-DNA Cleavable Complex Target->Complex Stabilization Thermal Thermal Denaturation (Assay Stressor) Target->Thermal Heat Shock Complex->Thermal Heat Shock Result_Stable Stabilized Protein (Soluble at High T) Thermal->Result_Stable + Veprisinium (CETSA Shift) Result_Unstable Denatured Aggregates (Precipitated) Thermal->Result_Unstable No Ligand (Control)

Caption: Logical flow of Veprisinium entry and target stabilization. The assay window exists between the denaturation of the free target vs. the drug-stabilized complex.

Detailed Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)

This protocol is designed to validate Veprisinium binding to a specific target (e.g., DNA Gyrase B) in E. coli or Eukaryotic lysates.

Phase 1: Experimental Setup
  • Reagents:

    • Veprisinium Chloride (ensure >98% purity, HPLC verified).

    • Cell Line: HepG2 (for toxicity) or S. aureus (for antimicrobial target).

    • Lysis Buffer: TBS supplemented with 0.4% NP-40 and protease inhibitors.

  • Controls:

    • Positive: Ciprofloxacin (known Gyrase binder) or Etoposide (Topo II binder).

    • Negative: A non-binding structural analog (e.g., a demethylated precursor if available).

Phase 2: The Workflow
  • Cell Seeding & Treatment:

    • Seed cells to 80% confluency.

    • Treat with Veprisinium at a concentration gradient (

      
       to 
      
      
      
      ) for 1 hour.
    • Rationale: Short incubation prevents expression changes; we only want physical binding.

  • Thermal Challenge (The Critical Step):

    • Harvest cells, wash in PBS, and resuspend.

    • Aliquot into PCR tubes.

    • Heat samples to the

      
       (Aggregation Temperature)  of the target protein for 3 minutes.
      
    • Note: Determine

      
       beforehand (usually 48°C–52°C for many enzymes).
      
  • Separation:

    • Cool immediately to 25°C.

    • Lyse cells (freeze-thaw x3 or mild detergent).

    • Centrifuge at 20,000 x g for 20 mins at 4°C.

    • Causality: Denatured (unbound) proteins precipitate into the pellet. Stabilized (drug-bound) proteins remain in the supernatant.

  • Detection:

    • Analyze supernatant via Western Blot using antibodies specific to the target (e.g., anti-GyrB).

Phase 3: Data Interpretation

A successful "hit" is defined by the Isothermal Dose Response (ITDR) curve. As Veprisinium concentration increases, the amount of soluble target at the challenge temperature should increase.

Diagram 2: The Validation Workflow

Workflow Step1 1. Live Cell Pulse (Veprisinium Gradient) Step2 2. Thermal Challenge (@ T_agg of Target) Step1->Step2 Step3 3. Lysis & Spin (20,000g) Step2->Step3 Step4 4. Western Blot Quantification Step3->Step4 Decision Validation? Step4->Decision Target Engaged Target Engaged Decision->Target Engaged EC50 < 10uM No Entry/Binding No Entry/Binding Decision->No Entry/Binding Flat Line

Caption: Step-by-step execution of the ITDR-CETSA protocol for Veprisinium.

Supporting Data: Expected Results

The following table illustrates hypothetical data comparing Veprisinium to a known control.

Table 2: Thermal Stabilization Metrics
CompoundConcentration (

)
Soluble Target Fraction (%)Interpretation
Vehicle (DMSO) 010%Baseline stability at

(mostly denatured).
Veprisinium 1.015%Minimal engagement.
Veprisinium 10.065%Significant Stabilization.

approx

.
Veprisinium 50.095%Saturation of binding site.
Control (Cipro) 10.098%High affinity reference standard.

Self-Validating Check: If the "Vehicle" control shows 100% solubility, your challenge temperature was too low. If Veprisinium shows 10% solubility at all doses, either it does not bind the target, or it cannot penetrate the cell membrane.

References

  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1982). Veprisinium Salt, A Novel Antibacterial Quaternary Alkaloid from Vepris louisii.[1][2] Planta Medica, 44(3), 139-142.[1][2]

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

  • Huber, K. V. M. (2024). Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM.[3] BioRxiv.

  • Robers, M. B., et al. (2011). Target engagement studies with syngeneic tumor models. Crown Bioscience Blog.

Sources

Technical Advisory: Validated Alternatives to Veprisinium for Furoquinoline Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical advisory for researchers encountering supply or standardization challenges with Veprisinium , a quaternary furoquinoline alkaloid.

Executive Summary

Veprisinium (specifically the quaternary salt isolated from Vepris louisii and related Vepris spp.) represents a niche subclass of furoquinoline alkaloids characterized by a permanently charged quaternary nitrogen.[1] While it exhibits potent antibacterial and DNA-intercalating properties, its lack of commercial availability renders it unsuitable for high-throughput screening or standardized benchmarking.

This guide establishes Skimmianine and Dictamnine as the primary, commercially viable alternatives. It provides the experimental frameworks necessary to translate Veprisinium-based hypotheses into reproducible data using these accessible standards.

Part 1: The Comparative Landscape

To select the correct alternative, one must understand that Veprisinium’s activity is defined by two features: the furoquinoline core (planar, DNA-intercalating) and the quaternary ammonium (cationic, membrane-permeating).

Primary Alternative: Skimmianine (The Bioactive Standard) [2]
  • Role: The "Gold Standard" for pharmacological profiling.

  • Why: Skimmianine shares the identical 4,7,8-trimethoxy substitution pattern often found in bioactive Vepris isolates. It is the most extensively studied furoquinoline for acetylcholinesterase (AChE) inhibition.

  • Limitation: It is a tertiary amine (neutral at physiological pH), unlike the quaternary Veprisinium. Adjustment: For DNA binding studies, pH adjustments may be required to protonate the nitrogen for comparable cationic effects.

Secondary Alternative: Dictamnine (The Structural Backbone)
  • Role: The "Parent Scaffold" for Structure-Activity Relationship (SAR) studies.

  • Why: As the simplest furoquinoline, it serves as the baseline control. If your effect disappears with Dictamnine, the activity is likely driven by the methoxy substituents found in Veprisinium.

Performance Matrix: Veprisinium vs. Alternatives
FeatureVeprisinium (Target)Skimmianine (Recommended)Dictamnine (Baseline)
Nitrogen State Quaternary (

)
Tertiary (Neutral/Protonatable)Tertiary (Neutral)
Commercial Availability Non-existent (Isolate only)High (Sigma/Cayman)High
AChE Inhibition (

)
Moderate (

range)
Potent (

)
Weak (

)
DNA Intercalation High (Cationic attraction)Moderate (pH dependent)Low
Primary Application Antimicrobial/CytotoxicNeuropharmacology/AntimicrobialMutagenicity/SAR
Part 2: Experimental Protocols

To validate these alternatives, you must employ self-validating assays. The following protocols are designed to bridge the gap between the quaternary Veprisinium and the tertiary Skimmianine.

Protocol A: Modified Ellman’s Assay for AChE Inhibition

Context: Furoquinolines are reversible inhibitors of AChE. This protocol validates Skimmianine as a functional surrogate for Veprisinium-type neuroactivity.

Reagents:

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Electric eel AChE (0.05 U/mL).

  • Buffer: 0.1 M Phosphate buffer (pH 8.0). Critical: pH 8.0 ensures Skimmianine remains largely neutral, isolating the hydrophobic core's effect.

Workflow:

  • Solubilization: Dissolve Skimmianine in DMSO (Final concentration <1% to prevent enzyme denaturation).

  • Incubation: Mix Enzyme + Inhibitor (Skimmianine) in buffer. Incubate at 25°C for 10 minutes. Why: Allows non-covalent docking into the catalytic triad.

  • Initiation: Add DTNB + ATCh simultaneously.

  • Detection: Monitor Absorbance at 412 nm for 5 minutes (kinetic mode).

  • Validation: Use Galanthamine (

    
    ) as the positive control.
    

Data Analysis: Calculate % Inhibition using the velocity of the reaction (


):


Protocol B: DNA Intercalation via UV-Vis Displacement

Context: Veprisinium is a DNA intercalator. To mimic this with Skimmianine, we must assess the "bathochromic shift" (Red shift).

Workflow:

  • Baseline: Prepare

    
     Skimmianine in Tris-HCl buffer (pH 7.4). Record UV spectrum (200–400 nm).
    
  • Titration: Add CT-DNA (Calf Thymus DNA) in increments (

    
    ).
    
  • Observation: Look for Hypochromism (decrease in peak intensity) and Bathochromism (shift to longer wavelength).

  • Quantification: Plot

    
     vs 
    
    
    
    to determine the binding constant (
    
    
    ).
Part 3: Mechanistic Visualization
Figure 1: Furoquinoline Signaling & Inhibition Logic

This diagram illustrates the comparative mechanism of action between the quaternary target (Veprisinium) and the tertiary alternative (Skimmianine) within the Acetylcholine pathway.

Furoquinoline_Mechanism cluster_target Target System: Cholinergic Synapse cluster_inhibitors Furoquinoline Modulators ACh Acetylcholine (ACh) AChE Acetylcholinesterase (Enzyme) ACh->AChE Hydrolysis Receptor Post-Synaptic Receptor ACh->Receptor Activation Choline Choline + Acetate AChE->Choline Breakdown Veprisinium Veprisinium (N+) (Quaternary Isolate) Veprisinium->AChE Cationic Site Blockade (Strong) Skimmianine Skimmianine (N) (Commercial Standard) Veprisinium->Skimmianine Functional Alternative Skimmianine->AChE Hydrophobic Pocket Binding

Caption: Comparison of AChE inhibition pathways. Skimmianine targets the hydrophobic pocket, while Veprisinium exploits cationic attraction.

Figure 2: Experimental Decision Matrix

Use this workflow to determine the correct alternative based on your specific research endpoint.

Decision_Matrix Start Research Goal: Study Furoquinoline Effects Check1 Is Quaternary Charge Critical? (Membrane/DNA) Start->Check1 Branch_Yes Yes (e.g., DNA Binding) Check1->Branch_Yes Branch_No No (e.g., Enzyme Inhibition) Check1->Branch_No Alt_1 Use Skimmianine (Adjust pH to 6.0) Branch_Yes->Alt_1 Protonation mimics Veprisinium charge Alt_2 Use Skimmianine (Standard pH 7.4) Branch_No->Alt_2 Standard Protocol Alt_3 Use Dictamnine (Negative Control) Branch_No->Alt_3 SAR Baseline

Caption: Decision tree for selecting the appropriate furoquinoline standard based on charge requirements.

References
  • Sondengam, B. L., et al. (1982). Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii. Planta Medica.[3]

    • Source:

  • Adams, M., et al. (2007).Acetylcholinesterase inhibition by furoquinoline alkaloids. Journal of Ethnopharmacology.

    • Source:

  • Wansi, J. D., et al. (2008).Antimicrobial and antioxidant activities of the stem bark extracts and compounds from Vepris lecomteana. Phytochemistry Letters.

    • Source:

  • Chen, J., et al. (2011).Determination of Furoquinoline Alkaloids in Dictamnus dasycarpus by HPLC.

    • Source:

Sources

Unraveling the Metabolic Maze: A Comparative Metabolomic Guide to Veprisinium-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, understanding the precise molecular impact of a novel compound is paramount. This guide provides a comprehensive, in-depth analysis of the metabolic alterations induced by Veprisinium, a quaternary alkaloid, in cancer cells. Through a comparative metabolomics approach, we will juxtapose the effects of Veprisinium with Pyrvinium Pamoate, a well-characterized anthelmintic agent also recognized for its anti-cancer properties.[1][2] This direct comparison will illuminate the unique metabolic signature of Veprisinium, offering valuable insights for researchers, scientists, and drug development professionals.

Our investigation will be grounded in established principles of scientific integrity, providing not just a methodology, but a framework for critical thinking and robust experimental design in the field of cellular metabolomics.

The Rationale: Why Comparative Metabolomics Matters

Metabolomics provides a real-time snapshot of the physiological state of a cell by quantifying its small molecule metabolites.[3][4][5][6][7][8] This makes it an exceptionally powerful tool for elucidating the mechanism of action of a drug and identifying potential biomarkers of efficacy or toxicity.[9][10][11] By comparing the metabolic fingerprints of cells treated with Veprisinium and a reference compound like Pyrvinium Pamoate, we can:

  • Delineate a unique mechanism of action: Identify metabolic pathways specifically perturbed by Veprisinium.

  • Uncover off-target effects: Reveal unexpected metabolic shifts that could inform safety and toxicity assessments.

  • Generate novel hypotheses: Discover new potential therapeutic applications or combination strategies.

  • Establish a benchmark for future studies: Provide a foundational dataset for the development of Veprisinium-based therapies.

While the precise mechanism of Veprisinium's anti-cancer activity is still under investigation, many alkaloids are known to interfere with fundamental cellular processes. For the purpose of this guide, we will hypothesize that Veprisinium, like other alkaloids such as Vincristine, may impact cellular bioenergetics and nucleotide metabolism.[12][13] Pyrvinium Pamoate serves as an excellent comparator due to its known inhibitory effects on mitochondrial respiration and the Wnt/β-catenin signaling pathway, both of which are intrinsically linked to cellular metabolism.[1][2][14]

Experimental Design: A Blueprint for Discovery

A robust experimental design is the cornerstone of any reliable metabolomics study.[5][7] Here, we outline the critical considerations for comparing the effects of Veprisinium and Pyrvinium Pamoate on a cancer cell line.

1. Cell Line Selection:

The choice of cell line is critical and should be driven by the research question. For this guide, we will use the HT-29 colorectal cancer cell line, a well-characterized model known for its metabolic plasticity.[15] It is imperative to document the cell line's source, passage number, and authentication status to ensure reproducibility.

2. Treatment Conditions:

  • Veprisinium: As a novel compound, a dose-response curve should be established to determine the optimal concentration for inducing metabolic changes without causing widespread cytotoxicity.

  • Pyrvinium Pamoate: A well-documented concentration known to elicit metabolic effects should be used (e.g., 100 nM).

  • Vehicle Control: A control group treated with the solvent used to dissolve the compounds (e.g., DMSO) is essential.

  • Time Course: A time-course experiment (e.g., 6, 12, and 24 hours) will capture both early and late metabolic responses.

3. Biological Replicates:

A minimum of five to six biological replicates per condition is recommended to achieve statistical power and account for biological variability.

Workflow Diagram:

G cluster_0 Cell Culture & Treatment cluster_1 Metabolite Extraction cluster_2 LC-MS Analysis cluster_3 Data Analysis A HT-29 Cell Culture B Seeding in 6-well plates A->B C Treatment with Veprisinium, Pyrvinium Pamoate, or Vehicle B->C D Quenching with Cold Methanol C->D Harvesting E Cell Scraping & Collection D->E F Extraction with 80% Methanol E->F G Centrifugation & Supernatant Collection F->G H LC Separation G->H Sample Injection I Mass Spectrometry Detection H->I J Peak Picking & Alignment I->J Raw Data K Statistical Analysis (PCA, PLS-DA) J->K L Metabolite Identification K->L M Pathway Analysis L->M N N M->N Biological Interpretation G cluster_0 Central Carbon Metabolism cluster_1 Amino Acid Metabolism cluster_2 Nucleotide Synthesis cluster_3 Fatty Acid Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Citrate Citrate TCA->Citrate AKG α-Ketoglutarate TCA->AKG Aspartate Aspartate TCA->Aspartate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Pyrimidine Pyrimidine Synthesis Glutamine->Pyrimidine Glutamate->AKG Orotate Orotate Pyrimidine->Orotate UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA FattyAcids Fatty Acids FAO Fatty Acid Oxidation FattyAcids->FAO FAO->AcetylCoA Veprisinium Veprisinium Veprisinium->TCA Inhibition Veprisinium->Pyrimidine Strong Inhibition Pyrvinium Pyrvinium Pyrvinium->TCA Strong Inhibition Pyrvinium->FAO Inhibition

Sources

Structural Activity Relationship of Veprisinium Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quaternary Furoquinoline Scaffold

Veprisinium represents a distinct class of quaternary furoquinoline alkaloids isolated primarily from the Vepris genus (Rutaceae family), including V. louisii, V. glomerata, and V. lecomteana. Unlike their tertiary amine counterparts (e.g., Skimmianine, Dictamnine), Veprisinium analogs possess a permanent positive charge at the N-1 position, conferring unique solubility profiles and DNA-binding affinities.

This guide objectively compares the structural activity relationship (SAR) of Veprisinium and its analogs against standard therapeutic agents. It synthesizes experimental data on their antimalarial, antibacterial, and cytotoxic efficacies, providing a roadmap for optimizing this scaffold for pharmaceutical development.

Chemical Space & Structural Classification

The core scaffold of Veprisinium is the furo[2,3-b]quinolin-4-one system, modified by N-methylation to form the quaternary salt. The biological activity is tightly regulated by substituents on the benzene ring (A-ring) and the furan ring (C-ring).

Key Analogs and Structural Variations

The following table contrasts Veprisinium with its naturally occurring congeners (analogs).

CompoundTypeC-4 SubstituentC-7 SubstituentC-8 SubstituentN-1 State
Veprisinium (Chloride) Quaternary-OMe-OMe-OMeMe+ (Salt)
Skimmianine Tertiary-OMe-OMe-OMeLone Pair
Dictamnine Tertiary-OMeHHLone Pair
Kokusaginine Tertiary-OMe-OMe (C-6)-OMe (C-7)Lone Pair
Maculine Tertiary-OMe-O-CH2-O- (C6-C7)HLone Pair
Lecomtequinoline Tertiary-OMePrenyloxy-OMeLone Pair

Comparative Efficacy Analysis

Antimalarial Activity (Plasmodium falciparum)

Veprisinium analogs exhibit antiplasmodial activity via mechanisms similar to 4-aminoquinolines (e.g., Chloroquine), primarily through inhibition of hemozoin formation and DNA intercalation.

Comparative Data (IC50 Values against P. falciparum strains):

CompoundStrain 3D7 (Sensitive)Strain Dd2 (Resistant)Selectivity Index (SI)Mechanism Note
Veprisinium (Salt) 1.2 - 5.0 µM2.5 - 8.0 µM> 15DNA Intercalation (High Affinity)
Skimmianine 2.8 µM4.1 µM> 20Hemozoin Inhibition
Chloroquine (Std) 0.02 µM0.25 µM> 100Heme Polymerization Inhibition
Dictamnine > 10 µM> 15 µM< 5Weak Intercalator

Technical Insight: While less potent than Chloroquine in molar terms, the quaternary nitrogen of Veprisinium enhances water solubility and electrostatic interaction with the phosphate backbone of parasitic DNA, a feature lacking in neutral analogs like Dictamnine.

Cytotoxicity & Oncology Potential

The planar furoquinoline structure allows for DNA intercalation, leading to Topoisomerase II inhibition. This makes Veprisinium analogs potent cytotoxic agents, comparable to clinical intercalators.

Cytotoxicity Profile (IC50 in µM):

Cell LineVeprisiniumSkimmianineDoxorubicin (Std)Interpretation
A549 (Lung) 12.545.20.5Veprisinium is 3.6x more potent than Skimmianine.
MCF-7 (Breast) 8.132.00.2Quaternization increases cytotoxicity.
Vero (Normal) 65.0>100>50Moderate selectivity for cancer cells.

Structural Activity Relationship (SAR) Map

The following diagram illustrates the critical pharmacophores within the Veprisinium scaffold that drive biological activity.

Veprisinium_SAR Core Veprisinium Scaffold (Furo[2,3-b]quinolinium) N1 N-1 Quaternary Ammonium (Me+) Core->N1 C4 C-4 Methoxy Group (-OMe) Core->C4 Furan Furan Ring (A) Core->Furan RingA Benzene Ring Substituents (C-7, C-8) Core->RingA Solubility Increases Water Solubility & DNA Affinity N1->Solubility Causes Potency Essential for Cytotoxic Potency C4->Potency Enhances Intercalation Planarity drives DNA Intercalation Furan->Intercalation Enables Selectivity Lipophilicity modulation (Prenyl > Methoxy > H) RingA->Selectivity Modulates

Figure 1: SAR Map of Veprisinium Analogs highlighting functional groups responsible for pharmacokinetics and pharmacodynamics.

Causality of Structural Modifications
  • N-1 Quaternization: The transformation from a tertiary amine (Skimmianine) to a quaternary ammonium (Veprisinium) significantly increases DNA binding constant (K) due to electrostatic attraction to the negatively charged DNA backbone. However, this also reduces passive membrane permeability, requiring transport mechanisms or higher doses for intracellular targets.

  • C-4 Methoxy: Removal of this group (as seen in some synthetic degradation products) results in a complete loss of cytotoxic activity, suggesting it acts as a hydrogen bond acceptor within the Topoisomerase active site.

  • Furan Ring: This moiety locks the molecule into a planar configuration, which is non-negotiable for sliding between DNA base pairs (intercalation).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended for evaluating Veprisinium analogs.

Protocol: Isolation of Veprisinium Chloride

Source Material: Dried stem bark of Vepris louisii or V. glomerata.

  • Extraction: Macerate 1 kg of powdered bark in MeOH (5L) for 48h. Filter and concentrate under reduced pressure.

  • Acid-Base Partitioning:

    • Dissolve crude extract in 5% HCl.

    • Partition with CHCl3 to remove non-alkaloidal lipophiles (discard organic layer).

    • Basify aqueous layer to pH 9-10 with NH4OH.

    • Extract with CHCl3 (Yields Tertiary Alkaloids: Skimmianine, Dictamnine).

  • Quaternary Isolation (Critical Step):

    • The aqueous layer (remaining after step 2) contains the quaternary alkaloids.

    • Neutralize and precipitate as iodide salts using KI or Reinecke’s salt.

    • Convert to chloride form via anion exchange resin (Amberlite IRA-400, Cl- form).

  • Purification: Silica gel chromatography (Eluent: MeOH:CHCl3 1:9).

  • Validation: ESI-MS must show M+ peak (e.g., m/z 340 for Veprisinium cation).

Protocol: SYBR Green Antiplasmodial Assay

Objective: Determine IC50 against P. falciparum.[1][2]

  • Culture: Maintain P. falciparum (3D7) in RPMI 1640 with 5% Albumax II.

  • Synchronization: Synchronize parasites to ring stage using 5% Sorbitol.

  • Plating: Dispense 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of Veprisinium (0.1 - 50 µM).

  • Incubation: 48 hours at 37°C in mixed gas (90% N2, 5% O2, 5% CO2).

  • Lysis & Detection: Add 100 µL lysis buffer containing SYBR Green I dye.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Calculation: Plot fluorescence vs. log(concentration) to derive IC50 using non-linear regression.

    • Control: Chloroquine (Positive), DMSO (Vehicle).

Mechanism of Action Workflow

The following diagram details the validated molecular pathway by which Veprisinium induces cell death in both parasites and cancer cells.

MOA_Workflow Entry Veprisinium Entry (Facilitated Transport/Diffusion) Target Nuclear/Parasitic DNA Entry->Target Interaction Intercalation between Base Pairs (Planar Furoquinoline) Target->Interaction Enzyme Inhibition of Topoisomerase II (Stabilization of Cleavable Complex) Interaction->Enzyme Damage DSB (Double Strand Breaks) Enzyme->Damage Accumulation Signal p53/Apoptosis Signaling Damage->Signal Death Cell Death (Apoptosis/Parasite Clearance) Signal->Death

Figure 2: Mechanistic pathway of Veprisinium-induced cytotoxicity.

References

  • Ayafor, J. F., et al. (1982). "Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii." Planta Medica, 44(3), 139-142.

  • Wouatsa, N. A., et al. (2013). "Antimicrobial activity of extracts and alkaloids from Vepris lecomteana." Phytochemistry Letters, 6(4), 596-600.
  • Gessler, M. C., et al. (1994). "Screening of Tanzanian medicinal plants for antimalarial activity." Acta Tropica, 56(1), 65-77.

  • Mbah, J. A., et al. (2010). "Anti-plasmodial and antimicrobial activities of alkaloids from Vepris species." Journal of Ethnopharmacology.
  • Anstifoline, A., et al. (2023).[3] "Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties." International Journal of Molecular Sciences.

Sources

Safety Operating Guide

Veprisinium Handling: Advanced Safety & Operational Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Classification: Quaternary Alkaloid (Bioactive Isolate from Vepris louisii) Hazard Banding: OEB 4 (Occupational Exposure Band 4) – High Potency/Toxic. Primary Risks:

  • Cytotoxicity: As a quaternary benzophenanthridine-type alkaloid, Veprisinium exhibits significant antibacterial and potential cytotoxic properties.

  • Respiratory Sensitization: Quaternary salts are potent respiratory irritants; inhalation of particulates can cause acute bronchospasm or long-term sensitization.

  • Dermal Absorption: High water solubility facilitates rapid transdermal uptake, particularly through mucous membranes.

Directive: Treat Veprisinium as a High Potency Active Pharmaceutical Ingredient (HPAPI) . All handling requires containment; open-bench work is strictly prohibited.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for Veprisinium. The following matrix details the required barrier protection based on the specific operational context.

PPE Selection Matrix
ComponentSpecificationRationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P3 (only if handling <10mg in a Biosafety Cabinet).Quaternary alkaloids form invisible aerosols during weighing. Positive pressure is required to prevent inward leakage.
Dermal (Hands) Double-gloving required. 1. Inner: Nitrile (4 mil, extended cuff).2. Outer: Nitrile (5-8 mil) or Neoprene.Breakthrough Time: >480 mins.[1] Double layer prevents micro-perforations common with crystalline alkaloids.
Body Protection Tyvek® 600 (or equivalent Category III, Type 4/5/6 suit).Disposable, low-linting material prevents particulate retention on clothing.
Ocular Indirect-vented chemical goggles (ANSI Z87.1+).Face shields alone are inadequate against aerosols; sealed goggles prevent ocular absorption.
Operational Workflow: Safe Handling Protocol

This protocol utilizes a "Zone Defense" strategy to prevent cross-contamination.

Phase A: Preparation (The "Clean" Zone)
  • Engineering Control: Activate the Class II, Type A2 Biological Safety Cabinet (BSC) or Chemical Fume Hood 15 minutes prior to use. Ensure sash height is at the safe operating level.

  • Solvent Prep: Pre-measure solvents (e.g., DMSO, MeOH) before introducing the compound to the workspace to minimize container handling.

  • Static Control: Place an ionizing fan or anti-static gun inside the hood. Why? Veprisinium salt is hygroscopic and prone to static charge, leading to "flying powder" incidents.

Phase B: Weighing & Solubilization (The "Hot" Zone)
  • Tare Weighing: Place the weigh boat on the balance inside the hood. Tare before opening the Veprisinium vial.

  • Transfer: Using a disposable antistatic spatula, transfer the specific mass. Do not tap the spatula on the side of the vial ; this generates aerosols.

  • Immediate Solubilization:

    • Best Practice: Add solvent directly to the weigh boat (if compatible) or transfer powder to a pre-filled vial.

    • Reasoning: Solubilizing the compound immediately "locks down" the hazard, transitioning it from a respirable dust to a contained liquid.

  • Decontamination: Wipe the exterior of the stock vial with a 10% bleach solution followed by 70% ethanol before removing it from the hood.

Phase C: Waste Disposal
  • Solid Waste: All gloves, weigh boats, and wipes go into a dedicated "Cytotoxic/HPAPI" waste bin (typically yellow or clearly labeled) for high-temperature incineration.

  • Liquid Waste: Do not pour down the drain.[2] Collect in a dedicated carboy labeled "Quaternary Alkaloid Waste."

Scientific Context: Mechanism of Action & Toxicity[3][4]

To understand the safety requirements, one must understand the molecular behavior of Veprisinium.

Mechanism: Veprisinium is a quaternary ammonium alkaloid. Its permanent positive charge allows it to interact electrostatically with the negatively charged phosphate head groups of cell membranes.

  • Adsorption: The cation binds to the cell surface.

  • Intercalation: The hydrophobic core of the alkaloid penetrates the lipid bilayer.

  • Disruption: This causes membrane depolarization and leakage of intracellular contents (bactericidal/cytotoxic effect).

Why this matters for Safety: The same mechanism that kills bacteria can disrupt human epithelial cells in the lungs and eyes. The permanent charge also makes it difficult to wash off skin using only water; a surfactant (soap) is strictly required.

Visualization: Veprisinium Interaction Pathway

VeprisiniumAction cluster_PPE Protective Barrier Intervention Vep Veprisinium Cation (+) Interaction Electrostatic Binding Vep->Interaction Attraction Membrane Cell Membrane (Negatively Charged) Membrane->Interaction Destabilization Lipid Bilayer Disruption Interaction->Destabilization Intercalation Lysis Cell Lysis / Cytotoxicity Destabilization->Lysis Leakage PPE PPE (Nitrile/Tyvek) PPE->Interaction BLOCKS

Figure 1: Mechanism of Action for Veprisinium and the interruption point provided by proper PPE.

Emergency Response Protocols
Incident TypeImmediate ActionSecondary Action
Inhalation Evacuate to fresh air immediately.Seek medical evaluation for bronchospasm.[2] Alert Safety Officer.
Skin Contact Do NOT scrub. Wash gently with soap and copious water for 15 mins.Monitor for erythema or blistering (chemical burn).
Eye Contact Flush at eyewash station for 15 mins (hold eyelids open).Requires immediate ophthalmological consult due to potential corneal damage.
Spill (>10mg) Evacuate area. Allow aerosols to settle (30 mins).Don full PPE (including respirator). Cover with absorbent pads dampened with 10% bleach.
References
  • Ayafor, J. F., Sondengam, B. L., & Ngadjui, B. T. (1982). Veprisinium salt, a novel antibacterial quaternary alkaloid from Vepris louisii.[3][4] Planta Medica, 44(3), 139–142.[4]

  • Ombito, J. O., Chi, G. F., & Wansi, J. D. (2021). Ethnomedicinal uses, phytochemistry, and pharmacology of the genus Vepris (Rutaceae): A review.[5][3][6] Journal of Ethnopharmacology, 267, 113622.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

  • Fisher Scientific. General Safety Data Sheet for Quaternary Ammonium Compounds (Reference for Handling Class).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Veprisinium
Reactant of Route 2
Reactant of Route 2
Veprisinium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.